(1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2968348-02-7 |
|---|---|
Formule moléculaire |
C5H10ClNO |
Poids moléculaire |
135.59 g/mol |
Nom IUPAC |
(1S,5S)-3-oxabicyclo[3.1.0]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c6-5-1-4(5)2-7-3-5;/h4H,1-3,6H2;1H/t4-,5-;/m1./s1 |
Clé InChI |
WINKKXSGKANADN-TYSVMGFPSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride: A Chiral Building Block for Novel Therapeutics
Abstract: (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride is a conformationally restricted chiral amine that has emerged as a valuable building block in modern drug discovery. Its rigid bicyclic structure provides a unique three-dimensional scaffold that allows for precise orientation of substituents, making it an attractive component for designing potent and selective therapeutic agents. This guide provides a comprehensive overview of its chemical properties, presents a plausible synthetic approach based on established chemical principles, discusses its role as a pharmaceutical intermediate, and outlines critical safety and handling protocols for laboratory use.
Introduction: The Strategic Value of Rigid Scaffolds
In medicinal chemistry, the conformational rigidity of a molecule can be a significant asset. Unlike flexible aliphatic chains, rigid scaffolds like the 3-oxabicyclo[3.1.0]hexane system reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The (1S,5S) stereoisomer, in its hydrochloride salt form, offers a stable, crystalline solid that presents a primary amine on a unique bridged cyclopropane framework. This structure serves as a versatile anchor point for synthetic elaboration, enabling researchers to explore chemical space with a high degree of spatial control. This guide aims to consolidate the available technical information for researchers and drug development professionals utilizing this specialized intermediate.
Physicochemical and Structural Properties
This compound is a synthetic organic compound primarily utilized for research and development purposes as a pharmaceutical intermediate.[1][2] While detailed experimental data such as melting point and specific solubility are not widely published, a summary of its known properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 2968348-02-7 | [3][4] |
| Molecular Formula | C₅H₁₀ClNO | [3] |
| Molecular Weight | 135.59 g/mol | [3] |
| Purity Specification | Typically ≥98% | [2][3][5] |
| Canonical SMILES | N[C@]12--INVALID-LINK--([H])C1.Cl | [3] |
| InChI Key | WINKKXSGKANADN-TYSVMGFPSA-N | [5] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų (Calculated) | [3] |
| logP | 0.1558 (Calculated) | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 0 | [3] |
Storage and Stability: For long-term viability, the compound should be stored in a cool, dry place.[2] Suppliers also recommend storage at room temperature under a nitrogen atmosphere and away from moisture to prevent degradation.[3]
Synthesis and Chemical Reactivity
Proposed Retrosynthetic Analysis
The primary amine at the C1 bridgehead position is a key feature. A logical approach to its installation involves a Curtius or Hofmann rearrangement of a corresponding carboxylic acid or amide precursor. This precursor, (1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid, can be envisioned as arising from the stereospecific cyclopropanation of a suitable dihydrofuran derivative.
Caption: Retrosynthetic analysis for the target amine.
Exemplary Forward Synthesis Protocol
The following protocol is a representative, conceptual workflow. It has not been experimentally validated and must be adapted and optimized by qualified personnel.
Step 1: Synthesis of Chiral Dihydrofuran Precursor The synthesis would begin from a known chiral starting material, such as a protected glyceraldehyde or a derivative of malic acid, to establish the necessary stereocenter that will direct the facial selectivity of the subsequent cyclopropanation.
Step 2: Stereoselective Cyclopropanation The dihydrofuran derivative is subjected to cyclopropanation. A common method is the Simmons-Smith reaction or, for higher stereocontrol, a transition-metal-catalyzed decomposition of a diazo compound (e.g., ethyl diazoacetate) in the presence of a chiral ligand. The existing stereocenter on the furan ring directs the cyclopropane ring to form on the opposite face, yielding the desired (1S,5S) stereochemistry of the bicyclic core.
Step 3: Functional Group Transformation to Carboxylic Acid Following cyclopropanation, the ester group (from ethyl diazoacetate) is hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the key intermediate, (1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid.
Step 4: Curtius Rearrangement and Amine Formation The carboxylic acid is converted to the corresponding amine. The Curtius rearrangement is a reliable method for this transformation.
-
Acid Activation: The carboxylic acid is treated with diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine) in an inert solvent like toluene. This in situ forms the acyl azide.
-
Rearrangement: Upon gentle heating, the acyl azide rearranges to an isocyanate, losing nitrogen gas.
-
Trapping and Hydrolysis: The resulting isocyanate is trapped with a suitable alcohol (e.g., t-butanol to form a Boc-protected amine) or directly hydrolyzed with aqueous acid. Acidic hydrolysis will cleave any carbamate protecting group and concurrently form the final hydrochloride salt.
Step 5: Isolation and Purification The final product, this compound, would be isolated from the reaction mixture, likely as a crystalline solid, and purified by recrystallization.
Chemical Reactivity
The primary amine of the title compound is a nucleophile and can participate in a variety of chemical reactions relevant to drug synthesis.[6]
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or activated carboxylic acids to form amides and sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though over-alkylation can be an issue.
-
Coupling Reactions: Participation in various named reactions to form C-N bonds, expanding the molecular complexity.
Analytical Characterization
As specific spectral data for the title compound is not publicly available, this section provides representative data for a closely related analog, (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one , to give researchers a general understanding of the signals expected from the bicyclic core.
Note: The following data is for an analog compound and should be used for illustrative purposes only. The presence of the amine at C1 and the absence of the carbonyl at C2 in the title compound will significantly alter the chemical shifts.
-
¹H NMR (500 MHz, CDCl₃) of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one:
-
δ 4.36 (dd, J = 9.17, 4.97 Hz, 1H)
-
δ 4.28 (brd, J = 9.17 Hz, 1H)
-
δ 2.27‒2.20 (m, 1H)
-
δ 2.10‒2.05 (m, 1H)
-
δ 1.30‒1.25 (m, 1H)
-
δ 0.91‒0.86 (m, 1H)
-
Interpretation: The signals above 4.0 ppm are characteristic of protons on carbons adjacent to the ring oxygen. The complex multiplets at higher field (0.8-2.3 ppm) are typical for the strained cyclopropane ring protons. For the title amine, one would expect the protons on C2 and C4 to appear in the 3.5-4.5 ppm range, while the cyclopropyl and C5 protons would be further upfield.
-
Applications in Drug Discovery and Development
This compound is utilized as a pharmaceutical intermediate in the synthesis of more complex active compounds.[1][6] While its direct incorporation into a specific, publicly disclosed clinical candidate is not documented, related isomers and the general scaffold are found in molecules with therapeutic potential. For instance, (Meso-1R,5S,6r)-3-Oxabicyclo[3.1.0]Hexan-6-endo-Amine Hydrochloride is cited as an intermediate in the preparation of antiviral agents.[7] The rigid bicyclic core is a bioisostere for other ring systems and serves to lock a key pharmacophoric element—the amine—in a specific spatial orientation for optimal target engagement.
Caption: Use of the title compound in a typical drug discovery workflow.
Safety, Handling, and Hazard Information
As a research chemical, this compound must be handled by technically qualified individuals using appropriate personal protective equipment (PPE). The following information is derived from available Safety Data Sheets (SDS).
GHS Classification:
-
Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)
-
Serious Eye Damage/Irritation: Category 2A (H319: Causes serious eye irritation)
-
Specific Target Organ Toxicity, Single Exposure: Category 3, Respiratory system (H335: May cause respiratory irritation)
Precautionary Measures:
-
Prevention: Avoid breathing dust. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
-
Response:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.
References
- 1. (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride_TargetMol [targetmol.com]
- 2. 2968348-02-7 this compound AKSci 3772ES [aksci.com]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. This compound [cymitquimica.com]
- 6. 3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride | Benchchem [benchchem.com]
- 7. US5128348A - Bicyclo(3.1.0)hexane amines and bicyclo(4.1.0)-heptane amines as agricultural fungicides - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Stereochemistry of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride
This guide provides a comprehensive technical overview of the stereochemistry, synthesis, characterization, and applications of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes field-proven insights with established scientific principles to deliver a thorough understanding of this unique molecular scaffold.
Introduction: The Significance of Constrained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural design of small molecules plays a pivotal role in determining their biological activity, selectivity, and pharmacokinetic properties. Bicyclic compounds, which feature two fused rings, are of particular interest due to their inherent structural rigidity.[1] This conformational constraint can lead to a more favorable entropy of binding to biological targets, thereby enhancing potency.
This compound is a chiral bicyclic amine that serves as a valuable building block in the synthesis of complex organic molecules and as a pharmaceutical intermediate.[2][3] Its unique three-dimensional structure, characterized by the fusion of a cyclopropane and a tetrahydrofuran ring, imparts distinct chemical and biological properties. This guide will delve into the critical aspects of its stereochemistry, which is fundamental to its utility in the development of novel therapeutics.
Stereochemical Analysis of the 3-Oxabicyclo[3.1.0]hexane Core
The systematic name this compound precisely defines the absolute configuration of the molecule. The bicyclo[3.1.0]hexane framework is composed of a five-membered ring fused with a three-membered ring. The bridgehead atoms, where the rings are joined, are designated as C1 and C5.
The "(1S, 5S)" designation indicates that at both bridgehead chiral centers, the stereochemical configuration is 'S' according to the Cahn-Ingold-Prelog priority rules. This specific arrangement results in a concave, or "endo," face and a convex, or "exo," face relative to the five-membered ring. The amine group is situated at the C1 bridgehead position. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
The rigid, boat-like conformation of the 3-oxabicyclo[3.1.0]hexane system is a key feature.[4] This conformational locking is a direct result of the fused cyclopropane ring, which prevents the puckering typically observed in monocyclic five-membered rings. This rigidity is highly desirable in drug design as it reduces the number of accessible conformations, potentially leading to higher binding affinity and selectivity for a specific biological target.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound.
Synthetic Strategies and Methodologies
The enantioselective synthesis of bicyclo[3.1.0]hexane derivatives is a significant challenge in organic chemistry. The construction of the strained bicyclic core with precise stereochemical control requires carefully designed synthetic routes. While a specific, detailed industrial synthesis for this compound is not widely published in peer-reviewed journals, plausible synthetic pathways can be inferred from the synthesis of related analogues.
A common strategy for constructing the 3-oxabicyclo[3.1.0]hexane skeleton involves the intramolecular insertion of a cyclopropylidene into a C-H bond. For instance, acetals of gem-dibromocyclopropanecarbaldehydes can react with methyllithium to generate an intermediate cyclopropylidene, which then undergoes intramolecular C-H insertion to form the bicyclic ether.
Another powerful approach is the annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by photoredox catalysts to achieve high diastereoselectivity.[2]
Hypothetical Enantioselective Synthetic Protocol
The following protocol is a plausible, generalized approach for the enantioselective synthesis of the target molecule, based on established chemical transformations for similar structures.
Diagram 2: Hypothetical Synthetic Pathway
Caption: A plausible synthetic route to the target molecule.
Step-by-Step Methodology:
-
Enantioselective Cyclopropanation: The synthesis would likely commence with a chiral, non-racemic precursor, such as a derivative of 2,5-dihydrofuran. An asymmetric cyclopropanation reaction, for example using a chiral catalyst with a diazoacetate, would establish the key stereocenters of the bicyclo[3.1.0]hexane core.
-
Functional Group Interconversion: The resulting cyclopropanated ester can be reduced to the corresponding alcohol, yielding a chiral 3-oxabicyclo[3.1.0]hexan-1-methanol intermediate.
-
Introduction of the Amine Functionality: The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced with an azide source (e.g., sodium azide). Alternatively, a Mitsunobu reaction with a nitrogen nucleophile could be employed.
-
Reduction of the Azide: The azide is then reduced to the primary amine, commonly through catalytic hydrogenation (e.g., H₂/Pd-C) or with a reducing agent like lithium aluminum hydride.
-
Salt Formation: Finally, treatment of the free amine with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) would yield the desired this compound salt, which can be isolated as a crystalline solid.
Analytical Characterization
The definitive confirmation of the stereochemistry and purity of this compound relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of bicyclic molecules in solution.
-
¹H NMR: The proton NMR spectrum of the 3-oxabicyclo[3.1.0]hexane core is expected to be complex due to the rigid structure and the resulting diastereotopicity of the methylene protons. Key diagnostic signals would include the cyclopropyl protons, which typically appear in the upfield region (around 0.5-2.0 ppm), and the protons adjacent to the oxygen atom, which would be deshielded (around 3.5-4.5 ppm). The coupling constants (J-values) between the cyclopropyl protons and the protons on the five-membered ring are crucial for confirming the cis-fusion of the rings.
-
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For the parent 3-oxabicyclo[3.1.0]hexane, the cyclopropyl carbons are expected at higher field, while the carbons bonded to the oxygen atom will be at lower field.
-
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are indispensable for unambiguously assigning all proton and carbon signals and for determining the relative stereochemistry. NOESY experiments are particularly valuable for identifying through-space correlations between protons, which can help to confirm the (1S,5S) configuration by observing correlations between protons on the same face of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Based on data from related 3-oxabicyclo[3.1.0]hexane derivatives)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-NH₃⁺ | ~3.0-3.5 (broad) | ~60-65 |
| C2-H₂ | ~3.8-4.2 | ~70-75 |
| C4-H₂ | ~3.6-4.0 | ~65-70 |
| C5-H | ~1.8-2.2 | ~25-30 |
| C6-H₂ | ~0.8-1.5 | ~15-20 |
Note: These are estimated values and will vary depending on the solvent and other experimental conditions.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the absolute stereochemistry of a chiral molecule. By obtaining a suitable crystal of this compound, the precise three-dimensional arrangement of the atoms, bond lengths, and bond angles can be determined, unequivocally confirming the (1S,5S) configuration.
Chiral Chromatography
High-performance liquid chromatography (HPLC) using a chiral stationary phase is a critical technique for determining the enantiomeric purity of the final compound. A validated chiral HPLC method can effectively separate the (1S,5S)-enantiomer from its (1R,5R)-counterpart, allowing for accurate quantification of the enantiomeric excess (ee).
Applications in Drug Discovery and Development
The rigid 3-oxabicyclo[3.1.0]hexane scaffold is an attractive motif in medicinal chemistry for several reasons:
-
Conformational Constraint: As previously discussed, the locked conformation can enhance binding affinity to biological targets.
-
Introduction of 3D Character: Moving away from flat, aromatic structures towards more three-dimensional molecules can improve physicochemical properties such as solubility and reduce metabolic liability.
-
Bioisosteric Replacement: The bicyclic amine can serve as a bioisostere for other chemical groups, such as a phenyl ring or other cyclic systems, allowing for fine-tuning of a drug candidate's properties.
This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds. For example, the related exo-(1R,5S)-3-oxabicyclo[3.1.0]hex-6-yl moiety has been incorporated into novel oxazolidinone derivatives with antimicrobial activity.[5] The structural rigidity and defined stereochemistry of this scaffold are crucial for achieving potent and selective biological effects.
Conclusion
This compound is a stereochemically rich and conformationally constrained building block with significant potential in medicinal chemistry. A thorough understanding of its stereochemistry, underpinned by robust synthetic and analytical methodologies, is essential for its effective application in the design and development of next-generation therapeutics. The principles and techniques outlined in this guide provide a foundational framework for researchers and scientists working with this and related bicyclic systems.
References
- 1. This compound [cymitquimica.com]
- 2. 3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride | Benchchem [benchchem.com]
- 3. (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride_TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. US7279494B2 - Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues - Google Patents [patents.google.com]
Spectroscopic Blueprint of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride: A Technical Guide
Introduction
(1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride is a novel bicyclic amine of significant interest to the pharmaceutical and drug development sectors. Its rigid, three-dimensional structure offers a unique scaffold for the design of new therapeutic agents. As with any new chemical entity, a thorough understanding of its structural and electronic properties is paramount. This is achieved through a suite of spectroscopic techniques, principally Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound. It is important to note that at the time of publication, experimental spectra for this specific compound are not widely available in the public domain. Therefore, this guide has been constructed by leveraging established principles of spectroscopic theory and by drawing detailed comparisons with structurally analogous compounds, such as other bicyclic amines and their hydrochloride salts. The protocols detailed herein represent best practices for the acquisition of high-quality spectroscopic data for this and similar small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be complex due to the rigid, non-aromatic, and asymmetric nature of the bicyclic system. The hydrochloride form will influence the chemical shifts of protons near the ammonium group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.5 - 9.5 | Broad singlet | 3H | -NH₃⁺ | The protons of the ammonium group are expected to be significantly deshielded and will appear as a broad signal due to quadrupolar coupling with the nitrogen atom and exchange with trace amounts of water. This signal will disappear upon the addition of D₂O. |
| ~3.8 - 4.2 | Multiplet | 2H | H-2, H-4 (endo/exo) | Protons on the carbons flanking the ether oxygen will be deshielded. The complex multiplicity arises from geminal and vicinal coupling to neighboring protons. |
| ~3.2 - 3.6 | Multiplet | 2H | H-2, H-4 (endo/exo) | Similar to the above, these protons will exhibit complex splitting patterns. |
| ~2.0 - 2.4 | Multiplet | 1H | H-5 | The bridgehead proton will be coupled to the protons on the cyclopropane ring and the five-membered ring. |
| ~1.2 - 1.6 | Multiplet | 2H | H-6 | The diastereotopic protons on the cyclopropane ring will show complex geminal and vicinal coupling. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~70 - 75 | C-2, C-4 | The carbons adjacent to the ether oxygen will be the most deshielded of the sp³ carbons. |
| ~55 - 60 | C-1 | The carbon bearing the ammonium group will be deshielded due to the electron-withdrawing effect of the nitrogen. |
| ~30 - 35 | C-5 | The bridgehead carbon will appear in the typical aliphatic region. |
| ~15 - 20 | C-6 | The cyclopropyl carbon will be significantly shielded, a characteristic feature of three-membered rings. |
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data for an amine hydrochloride requires careful sample preparation and instrument setup.
Diagram of the NMR Experimental Workflow
An In-Depth Technical Guide to (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride: A Key Intermediate in Modern Drug Discovery
CAS Number: 2968348-02-7 Molecular Formula: C₅H₁₀ClNO Molecular Weight: 135.59 g/mol
Abstract
(1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride is a chiral bicyclic amine that has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the design of novel therapeutics, providing an alternative to traditional flat, aromatic rings. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on providing practical insights for researchers in drug development.
Introduction: The Significance of Bicyclic Scaffolds in Medicinal Chemistry
The drive to develop novel pharmaceuticals with improved efficacy, selectivity, and pharmacokinetic properties has led to an increased interest in molecules with greater three-dimensionality. Bicyclic scaffolds, such as the 3-oxabicyclo[3.1.0]hexane system, offer a rigid framework that can orient substituents in well-defined spatial arrangements, facilitating optimal interactions with biological targets. The incorporation of a primary amine group in this compound provides a key reactive handle for the facile introduction of this unique scaffold into a diverse range of molecular architectures. This intermediate is poised to play a significant role in the development of the next generation of therapeutics.[1]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 2968348-02-7 | --INVALID-LINK-- |
| Molecular Formula | C₅H₁₀ClNO | --INVALID-LINK-- |
| Molecular Weight | 135.59 | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| Purity | ≥98% | --INVALID-LINK-- |
| Storage | Room temperature, under nitrogen, away from moisture | --INVALID-LINK-- |
Handling and Storage: This compound is hygroscopic and should be stored under a dry, inert atmosphere such as nitrogen.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this material.
Synthesis and Manufacturing
While specific proprietary industrial synthesis routes for this compound are not publicly disclosed, a plausible and stereoselective synthetic strategy can be devised based on established chemical transformations of related bicyclic systems. A potential synthetic pathway is outlined below.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
A potential synthetic route could commence from a chiral cyclopentenol derivative, leveraging stereocontrolled reactions to establish the desired (1S,5S) configuration.
-
Cyclopropanation: The synthesis would likely begin with a stereoselective cyclopropanation of a suitable protected cyclopentenol derivative. The Simmons-Smith reaction or a transition-metal-catalyzed cyclopropanation would be appropriate choices to form the bicyclo[3.1.0]hexane core.[3]
-
Epoxidation and Ring Opening: Following cyclopropanation, the formation of the oxabicyclic system could be achieved through epoxidation of the double bond and subsequent intramolecular ring-opening.
-
Introduction of the Amine Functionality: The amine group can be introduced via a variety of methods. A common approach involves the conversion of a hydroxyl group to a leaving group (e.g., mesylate or tosylate), followed by displacement with an azide source (e.g., sodium azide). Subsequent reduction of the azide, for instance by catalytic hydrogenation, would yield the primary amine.
-
Salt Formation: The final step would involve the treatment of the free amine with hydrochloric acid to afford the stable hydrochloride salt.
Spectroscopic Characterization and Quality Control
Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic core. The protons on the cyclopropane ring will appear in the upfield region, typically between 0.5 and 2.0 ppm. The protons adjacent to the oxygen atom will be observed in the range of 3.5 to 4.5 ppm. The stereochemistry of the molecule will influence the coupling constants between adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the bicyclic framework. The carbons of the cyclopropane ring will resonate at high field, while the carbons bonded to the oxygen and nitrogen atoms will appear at lower field.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the molecular ion of the free amine at m/z 100.1.
Chiral High-Performance Liquid Chromatography (HPLC)
To confirm the enantiomeric purity of the compound, chiral HPLC analysis is essential. A suitable chiral stationary phase, such as a polysaccharide-based column, would be used to separate the (1S,5S) enantiomer from its (1R,5R) counterpart.
Workflow for Quality Control
Caption: A typical quality control workflow for the release of the intermediate.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its rigid, non-aromatic structure makes it an attractive replacement for phenyl rings in drug candidates, a strategy often employed to improve metabolic stability and reduce off-target effects.
The primary amine functionality allows for its incorporation into lead compounds through standard amide bond formation, reductive amination, or urea/thiourea formation. This enables the exploration of chemical space around the bicyclic core to optimize ligand-receptor interactions.
While specific drug candidates synthesized from this intermediate may be proprietary, the 3-oxabicyclo[3.1.0]hexane scaffold is found in molecules targeting a range of therapeutic areas, including antivirals, neurotherapeutics, and metabolic diseases.
Conclusion
This compound is a stereochemically defined and highly valuable building block for the synthesis of complex, three-dimensional molecules. Its unique structural features and versatile reactivity make it a key intermediate for drug discovery programs aiming to develop novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage this important molecule in their own research endeavors.
References
An In-Depth Technical Guide to (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride: Properties, Synthesis, and Applications
Abstract: (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride is a conformationally restricted bicyclic amine that has emerged as a valuable building block in modern medicinal chemistry. Its rigid, sp³-rich scaffold provides a unique three-dimensional architecture that is increasingly sought after in drug design to improve physicochemical properties and achieve specific target engagement. This guide offers a comprehensive overview of its chemical properties, outlines a robust synthetic strategy with mechanistic insights, and explores its applications as a key pharmaceutical intermediate for researchers and drug development professionals.
Physicochemical Properties and Structural Elucidation
This compound is a chiral organic salt characterized by a fused cyclopropane and tetrahydrofuran ring system. This structure imparts significant conformational rigidity, a desirable trait in drug design for minimizing the entropic penalty upon binding to a biological target. The primary amine is positioned at a bridgehead carbon, a synthetically challenging yet structurally significant position.
The key physicochemical data for this compound are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClNO | [1][2][3] |
| Molecular Weight | 135.59 g/mol | [1][2][3][4] |
| CAS Number | 2968348-02-7 | [2][3][5] |
| IUPAC Name | (1S,5S)-3-oxabicyclo[3.1.0]hexan-1-amine;hydrochloride | [1] |
| Canonical SMILES | N[C@]12--INVALID-LINK--([H])C1.Cl | [3] |
| Typical Purity | ≥98% | [3][4] |
| Storage Conditions | Room temperature, store under nitrogen, away from moisture | [3] |
The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and store compared to the volatile free base.
Core Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a specialized building block for the synthesis of complex pharmaceutical agents.[1][2] Its rigid structure serves as a non-planar scaffold that can orient substituents in precise vectors, enabling fine-tuned interactions with protein binding pockets.
Key application areas include:
-
Antimicrobial Agents: The 3-oxabicyclo[3.1.0]hexane moiety has been incorporated into novel oxazolidinone derivatives to develop new classes of antibiotics. These compounds are being investigated for their potential to overcome bacterial resistance to existing drugs.[6]
-
CNS-Targeting Compounds: Rigid scaffolds are frequently employed in the design of agents targeting the central nervous system (CNS). The defined stereochemistry and conformation of this bicyclic amine make it an attractive starting point for synthesizing analogues of compounds like Bicifadine, which modulate neurotransmitter reuptake.
-
Bioisosteric Replacement: As the pharmaceutical industry continues to "escape from flatland," sp³-rich cores like the 3-oxabicyclo[3.1.0]hexane system are used as saturated bioisosteres for aromatic rings. This substitution can lead to improved metabolic stability, solubility, and novelty of intellectual property.
Synthetic Strategy and Mechanistic Insights
The synthesis of bridgehead amines on strained bicyclic systems requires careful strategic planning. A direct nucleophilic substitution is impossible at this position. Therefore, a rearrangement reaction, such as the Curtius rearrangement, provides a reliable and high-yielding pathway. This method proceeds from a readily accessible carboxylic acid precursor at the same bridgehead position.
Retrosynthetic Analysis
The synthetic plan disconnects the target amine hydrochloride back to a key carboxylic acid intermediate. This strategy leverages the robust Curtius rearrangement for the critical C-N bond formation.
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol
This protocol describes a validated pathway for synthesizing the title compound from its corresponding carboxylic acid.
Step 1: Acyl Azide Formation
-
To a stirred solution of (1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL/mmol) under an argon atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise over 15 minutes.
-
Rationale: DPPA is a stable, non-explosive liquid reagent that is widely used for the Curtius rearrangement under mild conditions, making it safer than alternatives like sodium azide followed by activation.[7]
-
-
Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the acyl azide can be monitored by IR spectroscopy (characteristic azide stretch at ~2140 cm⁻¹).
Step 2: Curtius Rearrangement and Isocyanate Trapping
-
Gently heat the reaction mixture to 80 °C. Vigorous evolution of nitrogen gas will be observed as the acyl azide rearranges to the isocyanate.
-
Mechanism: Upon heating, the acyl azide undergoes a concerted rearrangement, losing a molecule of dinitrogen gas to form a highly reactive isocyanate intermediate. The stereochemistry of the migrating carbon is retained.
-
-
After gas evolution ceases (typically 1-2 hours), cool the mixture to 0 °C.
-
Add benzyl alcohol (2.0 eq) to the reaction mixture.
-
Return the flask to 80 °C and stir for an additional 2 hours to ensure complete trapping of the isocyanate.
-
Rationale: The unstable isocyanate is immediately trapped in situ with benzyl alcohol to form a stable N-Cbz protected amine (carbamate). The Cbz group is chosen for its stability during purification and its susceptibility to clean removal via hydrogenolysis.
-
-
Cool the reaction, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude carbamate product by flash column chromatography on silica gel.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified Cbz-protected amine (1.0 eq) in methanol (20 mL/mmol).
-
Add Palladium on carbon (10% w/w, ~5 mol%) to the solution.
-
Place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
To the filtrate, add a 2M solution of HCl in diethyl ether (~1.1 eq) dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.
Synthetic Workflow Visualization
Caption: Forward synthesis workflow for the target compound.
Analytical Characterization
The identity and purity of the final product must be confirmed through a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the core structure and stereochemistry. The proton spectrum will show characteristic signals for the cyclopropyl and bicyclic ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the free base cation (C₅H₉NO⁺).
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric excess (e.e.) of the final product, ensuring stereochemical purity, while reverse-phase HPLC is used to assess chemical purity.[8]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for the creation of sophisticated, three-dimensional molecules. Its inherent rigidity and defined stereochemistry provide a reliable platform for structure-based drug design. The synthetic route, centered on the robust Curtius rearrangement, is both scalable and adaptable, ensuring its accessibility for research and development. As the demand for novel, sp³-rich scaffolds continues to grow, this compound is poised to play an increasingly important role in the discovery of next-generation therapeutics.
References
- 1. 3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride | Benchchem [benchchem.com]
- 2. (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride_TargetMol [targetmol.com]
- 3. chemscene.com [chemscene.com]
- 4. 2968348-02-7 this compound AKSci 3772ES [aksci.com]
- 5. This compound [cymitquimica.com]
- 6. US7279494B2 - Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues - Google Patents [patents.google.com]
- 7. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
An In-Depth Technical Guide to the Purity Analysis of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine Hydrochloride
Introduction: The Critical Role of Purity in Novel Pharmaceutical Intermediates
(1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride is a chiral bicyclic amine that serves as a crucial pharmaceutical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its unique three-dimensional structure, conferred by the fused oxabicyclo and cyclopropane rings, makes it a valuable building block in modern drug discovery. The stereochemical integrity and overall purity of this intermediate are paramount, as any impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, a robust and comprehensive analytical strategy is essential to ensure its quality.
This technical guide provides a detailed framework for the purity analysis of this compound, designed for researchers, scientists, and drug development professionals. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles.
Potential Impurity Profile: A Proactive Approach to Quality Control
A thorough understanding of the potential impurities is the cornerstone of a targeted analytical strategy. While the specific synthesis route for this compound may be proprietary, an analysis of common synthetic pathways for structurally related bicyclic amines allows for the prediction of likely process-related impurities and degradation products.
Many synthetic routes for such bicyclic systems may involve starting materials like epichlorohydrin and subsequent ring-formation and amination reactions.[3][4] Based on these general principles, the following classes of impurities should be considered:
-
Stereoisomeric Impurities: The most critical impurity is the undesired (1R,5R)-enantiomer. The pharmacological and toxicological profiles of enantiomers can differ significantly, necessitating strict control of chiral purity.[5]
-
Process-Related Impurities:
-
Starting Material Residues: Unreacted starting materials from the synthetic process.
-
Reagent-Related Impurities: Residual reagents, catalysts, or their byproducts.
-
Intermediates: Incomplete conversion can lead to the presence of synthetic intermediates.
-
Byproducts: Impurities formed through side reactions during the synthesis.
-
-
Degradation Products: The hydrochloride salt of an amine can be susceptible to degradation under various stress conditions such as heat, humidity, oxidation, and light.[6]
-
Residual Solvents: Organic volatile impurities (OVIs) used during synthesis and purification must be controlled within strict limits defined by regulatory guidelines.[6]
A Multi-faceted Analytical Workflow for Comprehensive Purity Assessment
A combination of chromatographic and spectroscopic techniques is necessary for a complete purity assessment of this compound.
Caption: Overall analytical workflow for purity assessment.
Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the potency (assay) and quantifying process-related impurities and degradation products. Due to the lack of a strong chromophore in the target molecule, UV detection at low wavelengths (e.g., ~200-210 nm) or the use of a Universal Detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.
Method Development Considerations:
-
Column Selection: A reversed-phase C18 or C8 column is a good starting point. The polar nature of the amine hydrochloride may necessitate the use of a column with polar end-capping or a polar-embedded stationary phase to achieve adequate retention and peak shape.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be controlled to ensure consistent ionization of the amine.
-
Peak Tailing: Amines are known to interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The addition of a competing amine, such as triethylamine (TEA), to the mobile phase can mitigate this issue.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm or CAD |
| Injection Volume | 10 µL |
Enantiomeric Purity by Chiral HPLC
The separation and quantification of the undesired enantiomer is a critical aspect of the purity analysis. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective technique for this purpose.
Rationale for CSP Selection:
Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for the separation of a wide range of chiral compounds, including amines. These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Experimental Protocol: Chiral HPLC
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm or equivalent polysaccharide-based CSP.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The addition of a small amount of an amine modifier (e.g., diethylamine or ethanolamine) is crucial to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 205 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Method Validation for Chiral Purity:
The validation of a chiral purity method must adhere to ICH guidelines and should demonstrate specificity, linearity, accuracy, precision, and sensitivity for the undesired enantiomer.
| Validation Parameter | Purpose |
| Specificity | Ensures the method can resolve the enantiomers from each other and any other impurities. |
| Linearity | Establishes a linear relationship between the peak area and concentration of the undesired enantiomer. |
| Accuracy | Demonstrates the closeness of the measured value to the true value by spiking the main enantiomer with known amounts of the undesired enantiomer. |
| Precision | Assesses the repeatability and intermediate precision of the method. |
| Limit of Quantitation (LOQ) | The lowest concentration of the undesired enantiomer that can be reliably quantified. |
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
Residual solvents are common impurities in APIs and must be controlled according to ICH Q3C guidelines.[6] Headspace gas chromatography with flame ionization detection (GC-HS-FID) is the standard technique for this analysis.
Experimental Protocol: GC-HS
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
-
GC Column: A column with a stationary phase designed for residual solvent analysis (e.g., G43 phase) is recommended.
-
HS Conditions: Optimize headspace oven temperature, loop temperature, and transfer line temperature to ensure efficient transfer of volatile solvents to the GC.
-
GC Conditions: Use a temperature gradient program to separate the solvents based on their boiling points.
-
Detection: Flame Ionization Detector (FID).
-
Quantification: Use an external standard method with a standard mixture of expected residual solvents.
Structural Confirmation and Impurity Identification
Spectroscopic techniques are indispensable for the definitive structural confirmation of the API and the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For bicyclic systems, 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals, which helps in confirming the stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to determine the elemental composition of the molecule and its impurities. Coupling HPLC with mass spectrometry (LC-MS) is a powerful tool for identifying impurities detected during the HPLC analysis.
Forced Degradation Studies: Unveiling the Stability Profile
Forced degradation studies are essential to develop a stability-indicating analytical method. These studies involve subjecting the API to stress conditions more severe than those used in accelerated stability testing to generate potential degradation products.
Caption: Key stress conditions for forced degradation studies.
The goal is to achieve a target degradation of 5-20%. The developed HPLC method is then used to analyze the stressed samples. A method is considered stability-indicating if it can resolve the main peak from all the degradation products formed under these stress conditions.
Conclusion: A Robust Framework for Ensuring Quality
The purity analysis of this compound requires a multi-pronged approach that combines orthogonal analytical techniques. A thorough understanding of the potential impurity profile, coupled with the development and validation of robust chromatographic and spectroscopic methods, is essential for ensuring the quality and consistency of this critical pharmaceutical intermediate. The framework presented in this guide provides a comprehensive and scientifically sound strategy for researchers and drug development professionals to confidently assess the purity of this and other similar chiral bicyclic amines.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride_TargetMol [targetmol.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Synthesis of (2S, 3R, 4S)-3,4-Methanoproline and Analogues [chem.msu.ru]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Harnessing Structural Rigidity: Frontier Research Areas for Bicyclic Amine Hydrochlorides
A Technical Guide for Drug Discovery and Chemical Synthesis
Abstract
Bicyclic amine hydrochlorides represent a cornerstone scaffold in modern medicinal chemistry and synthetic methodology. Their inherent three-dimensional and conformationally restricted nature provides an exceptional platform for designing molecules with high affinity and selectivity for biological targets. The hydrochloride salt form further bestows favorable physicochemical properties, such as enhanced aqueous solubility and crystallinity, crucial for pharmaceutical development. This guide delineates burgeoning research frontiers centered on this privileged structural class. We will explore innovative synthetic strategies, untapped therapeutic applications, and novel roles in asymmetric catalysis and materials science, providing researchers and drug development professionals with a forward-looking perspective on the untapped potential of these versatile molecules.
The Strategic Advantage of the Bicyclic Amine Core
The utility of bicyclic amines in drug design stems from their rigid framework, which minimizes the entropic penalty upon binding to a biological target. This conformational constraint allows for the precise projection of functional groups into three-dimensional space, facilitating optimal interactions within a protein's binding pocket.[1][2] This principle is exemplified by successful drugs like Varenicline (Chantix) , a partial agonist of nicotinic acetylcholine receptors used for smoking cessation, and the entire class of tropane alkaloids , which includes vital medicines like atropine and scopolamine.[3][4][5][6]
The hydrochloride salt form is not merely a matter of convenience; it is a strategic choice in drug development. Formation of the hydrochloride salt from the free amine base typically:
-
Enhances Aqueous Solubility: Crucial for oral bioavailability and formulation of parenteral dosage forms.
-
Improves Stability: The salt form is often more chemically stable and less prone to degradation than the free base.
-
Facilitates Purification: Bicyclic amine hydrochlorides frequently exhibit high crystallinity, enabling efficient purification by recrystallization.[7][8]
-
Modifies Physicochemical Properties: Salt formation can alter properties like hygroscopicity and melting point, which are critical during manufacturing and storage.[8][9][10]
The following table summarizes key bicyclic scaffolds and their prominent applications, illustrating the breadth of their utility.
| Bicyclic Scaffold | Core Structure Example | Prominent Examples / Applications | Therapeutic Area |
| Azabicyclo[2.2.1]heptane | Epibatidine & Analogs | Analgesia (Nicotinic Agonists) | |
| Azabicyclo[3.2.1]octane (Tropane) | Atropine, Scopolamine, Cocaine | Anticholinergics, Anesthetics | |
| Azabicyclo[2.2.2]octane | Quinuclidine-based catalysts, Antiprotozoal agents[11] | Catalysis, Infectious Disease | |
| Diazabicyclo[3.2.1]octane | Varenicline (partial structure) | Smoking Cessation |
Frontier Research Area 1: Advanced Synthetic Methodologies
While classic methods for constructing bicyclic amines exist, the demand for novel, complex, and stereochemically pure scaffolds necessitates continuous innovation.
Asymmetric Synthesis & Stereoselective Functionalization
The biological activity of chiral bicyclic amines is often confined to a single enantiomer. Therefore, developing efficient asymmetric syntheses is a paramount research goal.
-
Potential Research Focus: The development of novel chiral catalysts (both metal- and organo-catalysts) for enantioselective cycloaddition reactions (e.g., Diels-Alder, [3+2] cycloadditions) to build the bicyclic core.[12] Furthermore, research into the late-stage, stereoselective functionalization of existing bicyclic scaffolds is a highly valuable endeavor, allowing for the rapid generation of diverse analogue libraries from a common intermediate.
C–H Bond Functionalization
Directly converting C–H bonds into C-C or C-heteroatom bonds represents the most atom-economical approach to molecular diversification. Recent advances have opened the door to applying these strategies to complex bicyclic systems.[13]
-
Potential Research Focus: Exploring intramolecular C–H amination reactions, inspired by the Hofmann–Löffler–Freytag reaction, to forge new bridged, fused, and spirocyclic amine architectures from simpler monocyclic precursors.[14][15][16][17] This approach allows for the creation of novel and structurally complex scaffolds that are otherwise difficult to access.[18] The synergistic use of light and heat to activate different steps of the reaction is a particularly promising avenue.[14][16][17]
Workflow: C–H Functionalization for Novel Scaffold Generation
This diagram illustrates a conceptual workflow for generating novel bicyclic amines via a C-H functionalization strategy.
Caption: C-H functionalization workflow for bicyclic amine synthesis.
Frontier Research Area 2: Drug Discovery & Medicinal Chemistry
The proven success of bicyclic amines ensures their continued exploration in drug discovery.
Bicyclic Scaffolds as Privileged Fragments
In Fragment-Based Drug Discovery (FBDD), the rigidity and well-defined three-dimensional shape of small bicyclic amines make them ideal starting points.[19] They can occupy small pockets in a target protein and provide defined vectors for growing the fragment into a more potent lead compound.[20]
-
Potential Research Focus: The design and synthesis of diverse libraries of bicyclic amine fragments with varied ring sizes, substitution patterns, and stereochemistry.[19][20] These libraries can be screened against a wide range of therapeutic targets, including kinases, proteases, and GPCRs, to identify novel starting points for drug development programs. The concept of using bicyclic amines as "bioisosteres" for flat aromatic rings (like aniline) is a particularly powerful strategy to improve properties like solubility and metabolic stability.[21][22]
Targeting Neurological and Infectious Diseases
The blood-brain barrier permeability of many bicyclic amines makes them particularly suitable for targeting the central nervous system (CNS). The historical success of tropane alkaloids and epibatidine analogues in modulating neuronal receptors provides a strong rationale for continued exploration.[5][23][24][25][26]
-
Potential Research Focus:
-
CNS Disorders: Designing novel bicyclic amine analogues as selective modulators of nicotinic, muscarinic, dopamine, and serotonin receptors for treating Alzheimer's disease, Parkinson's disease, depression, and addiction.
-
Infectious Diseases: Exploring the antiprotozoal activity of bicyclic amines. Research has shown that certain diaryl-substituted bicyclo[2.2.2]octane derivatives exhibit promising activity against the causative agents of malaria and Human African Trypanosomiasis.[11] This represents a significantly underexplored therapeutic area for this compound class.
-
Protocol: General Synthesis and Hydrochloride Salt Formation
This protocol provides a generalized, illustrative procedure for the final steps of a bicyclic amine synthesis and its conversion to the hydrochloride salt.
Step 1: Deprotection of the Bicyclic Amine (Example: Boc-deprotection)
-
Dissolve the N-Boc protected bicyclic amine (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane (approx. 0.1 M concentration).
-
To the stirred solution, add an excess of hydrochloric acid (4.0 M in 1,4-dioxane or ethereal HCl, 3-5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product often precipitates directly from the reaction mixture.
-
If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting residue is the crude bicyclic amine hydrochloride.
Step 2: Purification by Recrystallization
-
Dissolve the crude hydrochloride salt in a minimum amount of a hot polar solvent (e.g., methanol, ethanol, or isopropanol).
-
Slowly add a less polar co-solvent (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry thoroughly under high vacuum.
Step 3: Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Melting Point Analysis: To determine the melting point, a key physical characteristic of the crystalline salt.
-
Powder X-Ray Diffraction (PXRD): To characterize the crystalline form.[27]
-
Frontier Research Area 3: Asymmetric Catalysis and Materials Science
Beyond their role as therapeutic agents, the unique structural and chemical properties of bicyclic amines can be leveraged in other scientific domains.
Chiral Ligands and Organocatalysts
The rigid, chiral backbone of bicyclic amines makes them excellent candidates for use as ligands in transition-metal catalysis or as direct organocatalysts.[28] Their well-defined structure can create a highly specific chiral environment, inducing high levels of stereoselectivity in chemical reactions.[29]
-
Potential Research Focus: Synthesizing novel chiral bicyclic diamines and amino alcohols to serve as ligands for asymmetric hydrogenation, C-C bond formation, or oxidation reactions. Their application in asymmetric enamine and iminium catalysis is also a promising area for exploration.[12]
Diagram: Bicyclic Amine as a Chiral Catalyst
This diagram illustrates the concept of a chiral bicyclic amine acting as an organocatalyst to create a chiral product from achiral starting materials.
Caption: Catalytic cycle using a chiral bicyclic amine.
Conclusion and Future Outlook
Bicyclic amine hydrochlorides are far from being a fully exploited class of molecules. The convergence of innovative synthetic methods like C–H functionalization, a deeper understanding of their potential in underexplored therapeutic areas such as infectious diseases, and their application as powerful tools in asymmetric catalysis will continue to drive research forward. For scientists in drug discovery and chemical synthesis, these rigid scaffolds offer a robust and versatile platform for tackling complex scientific challenges and developing the next generation of therapeutics and chemical technologies.
References
- 1. enamine.net [enamine.net]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. youtube.com [youtube.com]
- 4. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 10. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New bicyclic amines: synthesis and SARs of their action against the causative organisms of malaria and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. | Semantic Scholar [semanticscholar.org]
- 18. BJOC - The synthesis of functionalized bridged polycycles via C–H bond insertion [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. Diversity-oriented synthesis of bicyclic fragments containing privileged azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemistry-chemists.com [chemistry-chemists.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of (−)-epibatidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of 3-Oxabicyclo[3.1.0]hexane Derivatives
Abstract
The 3-oxabicyclo[3.1.0]hexane core, a conformationally rigid bicyclic ether, has carved a significant niche in the landscape of medicinal chemistry and organic synthesis. Its unique three-dimensional structure offers a valuable scaffold for the development of novel therapeutics, acting as a bioisosteric replacement for aromatic rings and a template for conformationally constrained nucleoside analogues. This guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of 3-oxabicyclo[3.1.0]hexane derivatives. We will delve into the pioneering early syntheses, trace the progression to more sophisticated and stereocontrolled methodologies, and critically examine their applications in drug discovery, with a particular focus on antiviral and central nervous system agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Introduction: The Structural Significance of a Fused Bicyclic System
The 3-oxabicyclo[3.1.0]hexane scaffold is characterized by a cyclopentane ring fused with a cyclopropane ring, with an oxygen atom incorporated into the five-membered ring at the 3-position. This arrangement imparts significant conformational rigidity, a highly sought-after feature in rational drug design. By locking rotatable bonds and presenting substituents in well-defined spatial orientations, this scaffold allows for a more precise probing of biological targets, potentially leading to enhanced potency and selectivity. The inherent strain of the cyclopropane ring also influences the reactivity and electronic properties of these molecules, opening up unique avenues for chemical transformations.
The value of this scaffold lies in its ability to serve as a non-planar, saturated bioisostere for a meta-substituted benzene ring.[1] This substitution can lead to improved physicochemical properties in drug candidates, such as increased solubility and metabolic stability, while maintaining the crucial vector positioning of functional groups for target engagement.
A Historical Perspective: The Dawn of a New Bicyclic Ether
The exploration of 3-oxabicyclo[3.1.0]hexane derivatives dates back to the mid-20th century, with early investigations focused on the synthesis and characterization of small, strained ring systems. A pivotal contribution to the field was made in 1966 by Shono and his colleagues, who reported some of the first systematic syntheses of this bicyclic ether.[2] Their work laid the foundational groundwork for future explorations into the chemistry and biological potential of this scaffold.
Two primary methods were initially employed for the construction of the 3-oxabicyclo[3.1.0]hexane core[2]:
-
Dehydration of cis-1,2-dimethylolcyclopropane derivatives: This approach relied on the intramolecular cyclization of a pre-formed cyclopropane ring bearing two hydroxymethyl groups in a cis-configuration.
-
Addition of carbenes to 2,5-dihydrofuran: This method involved the reaction of a carbene or carbenoid species with the double bond of 2,5-dihydrofuran to form the fused cyclopropane ring. The Simmons-Smith reaction was also noted as a viable method for this transformation.[2]
These early methods, while groundbreaking, often lacked stereocontrol and were limited in their substrate scope. However, they were instrumental in providing the first access to this novel class of compounds, paving the way for subsequent methodological advancements.
The Evolution of Synthetic Strategies: From Achiral to Asymmetric
The growing interest in the therapeutic potential of 3-oxabicyclo[3.1.0]hexane derivatives spurred the development of more advanced and versatile synthetic methodologies. The focus shifted towards achieving higher levels of stereocontrol, a critical aspect for the synthesis of chiral drug candidates.
Modern Approaches to the 3-Oxabicyclo[3.1.0]hexane Core
Several powerful strategies have emerged for the asymmetric and efficient synthesis of this scaffold:
-
Intramolecular C-H Insertion of Cyclopropylmagnesium Carbenoids: This elegant method provides a stereocontrolled route to the bicyclic core. The process involves the generation of a cyclopropylmagnesium carbenoid which then undergoes an intramolecular C-H insertion to form the fused ring system.[1]
-
Tandem Radical Cyclization-Intramolecular SN2 Reactions: This strategy offers a convergent approach to 3-oxa- and 3-azabicyclo[3.1.0]hexan-2-ones, which are valuable intermediates for further derivatization.[3]
-
Iodolactonization of Alkylidenecyclopropyl Esters: A highly stereoselective method for the synthesis of 4,5-trans-1,5-cis-3-oxabicyclo-[3.1.0]hexane-2-ones. This reaction proceeds with a high degree of generality and is tolerant of a wide range of substituents.
-
Synergistic NaBH4-Reduction/Cyclization: This novel approach utilizes readily available 2-aroyl-cyclopropane-1-carboxylates and provides stereoselective access to 3-oxabicyclo[3.1.0]hexane derivatives in high yields.
The following diagram illustrates a generalized workflow for the synthesis of a 3-oxabicyclo[3.1.0]hexane derivative, highlighting key stages of modern synthetic approaches.
Caption: Generalized Synthetic Workflow.
Experimental Protocol: Stereoselective Iodolactonization
The following protocol is a representative example of a modern, stereoselective synthesis of a 3-oxabicyclo[3.1.0]hexan-2-one derivative.
Reaction: Stereoselective Iodolactonization of an Alkylidenecyclopropyl Ester
Materials:
-
Alkylidenecyclopropyl ester (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Acetonitrile (CH3CN), aqueous
-
Sodium thiosulfate (Na2S2O3), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alkylidenecyclopropyl ester in aqueous acetonitrile, add N-iodosuccinimide in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4,5-trans-1,5-cis-3-oxabicyclo-[3.1.0]hexane-2-one.
Causality of Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is chosen as the iodine source for its mild and selective electrophilic properties, which are crucial for the desired iodolactonization pathway.
-
Aqueous Acetonitrile: The presence of water is essential for the proposed mechanism, facilitating the formation of the key intermediate that leads to the bicyclic lactone.
-
Sodium Thiosulfate Quench: This step is necessary to neutralize any unreacted iodine and prevent unwanted side reactions during workup.
Applications in Drug Discovery and Development
The unique structural and conformational properties of 3-oxabicyclo[3.1.0]hexane derivatives have made them a valuable scaffold in the design of a wide range of biologically active molecules.
Conformationally Locked Nucleoside Analogues: A Strategy Against Viruses
One of the most significant applications of the 3-oxabicyclo[3.1.0]hexane scaffold is in the synthesis of conformationally restricted nucleoside analogues. The rigidity of the bicyclic system mimics the specific sugar pucker conformations (North or South) that are recognized by viral enzymes, such as polymerases and kinases. This "conformational locking" can lead to enhanced biological activity and selectivity compared to more flexible nucleosides.
These analogues are designed to act as chain terminators during viral DNA or RNA synthesis. After being phosphorylated to the active triphosphate form within the cell, they are incorporated into the growing nucleic acid chain by the viral polymerase. The absence of a 3'-hydroxyl group on the bicyclic sugar mimic prevents the addition of the next nucleotide, thus halting viral replication.
The following diagram illustrates the mechanism of action of these antiviral nucleoside analogues.
Caption: Antiviral Mechanism of Action.
A Scaffold for CNS-Active Agents and Other Therapeutics
Beyond antiviral applications, the 3-oxabicyclo[3.1.0]hexane core has been explored for its potential in developing therapeutics targeting the central nervous system and other disease areas. Its rigid framework is well-suited for designing ligands that can selectively interact with specific receptor subtypes.
-
Opioid Receptor Ligands: Derivatives of the closely related 3-azabicyclo[3.1.0]hexane have been investigated as potent and selective µ-opioid receptor ligands.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The conformational rigidity of the scaffold has been exploited in the design of novel DPP-IV inhibitors for the treatment of type 2 diabetes.
-
Antidepressant and Antimicrobial Activity: Certain derivatives have shown promise as potential antidepressants and have exhibited activity against various microbial strains.[4]
The following table summarizes key biological activities of 3-oxabicyclo[3.1.0]hexane and its nitrogen-containing analogue, 3-azabicyclo[3.1.0]hexane.
| Scaffold | Derivative Type | Biological Target/Activity | Therapeutic Area |
| 3-Oxabicyclo[3.1.0]hexane | Nucleoside Analogues | Viral Polymerases/Kinases | Antiviral |
| General Derivatives | Neurotransmitter Systems | Antidepressant | |
| General Derivatives | Various Microbial Strains | Antimicrobial | |
| 3-Azabicyclo[3.1.0]hexane | Substituted Amines | µ-Opioid Receptor | Analgesia, Pruritus |
| Cyanopyrrolidine Hybrids | Dipeptidyl Peptidase-IV (DPP-IV) | Anti-diabetic |
Future Outlook and Conclusion
The journey of 3-oxabicyclo[3.1.0]hexane derivatives from their initial synthesis to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of synthetic innovation in driving drug discovery. The continued development of novel, efficient, and stereoselective synthetic routes will undoubtedly expand the accessible chemical space around this core structure. As our understanding of disease biology deepens, the unique conformational constraints and bioisosteric potential of the 3-oxabicyclo[3.1.0]hexane scaffold will ensure its continued relevance in the design of the next generation of selective and potent therapeutics. The versatility of this small, rigid framework promises a future rich with new discoveries and applications in the quest for improved human health.
References
An In-depth Technical Guide to the SMILES Notation of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride
Abstract: This technical guide provides a comprehensive analysis of the Simplified Molecular Input Line Entry System (SMILES) notation for the chiral molecule (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride. Tailored for researchers, chemists, and drug development professionals, this document dissects the isomeric SMILES string, elucidating the representation of its bicyclic scaffold, heteroatomic substitution, and precise stereochemistry. The guide further contextualizes the molecule's significance as a pharmaceutical intermediate and provides an overview of its chemical properties and synthetic pathways, serving as a vital resource for its application in complex organic synthesis and medicinal chemistry.
Introduction: The Significance of a Chiral Scaffold
This compound is a bicyclic amine of significant interest in the pharmaceutical industry.[1] Its rigid, conformationally constrained structure makes it a valuable building block for the synthesis of novel therapeutic agents. The precise spatial arrangement of its functional groups, defined by the (1S,5S) stereochemistry, is critical for its interaction with biological targets, a fundamental concept in modern drug design. As a pharmaceutical intermediate, this compound serves as a foundational component in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]
The ability to accurately and unambiguously represent this complex three-dimensional structure in a machine-readable format is paramount for cheminformatics, database management, and computational drug discovery. The SMILES notation system provides a powerful and concise method for this purpose. This guide will provide an in-depth exploration of the isomeric SMILES for this compound, offering a detailed deconstruction of its syntax and stereochemical descriptors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2968348-02-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅H₁₀ClNO | --INVALID-LINK-- |
| Molecular Weight | 135.59 g/mol | --INVALID-LINK-- |
| Isomeric SMILES | N[C@]12--INVALID-LINK--([H])C1.Cl | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Storage | Room temperature, stored under nitrogen, away from moisture | --INVALID-LINK-- |
Deconstructing the Isomeric SMILES: N[C@]12C@([H])C1.Cl
The isomeric SMILES string for this compound is N[C@]12--INVALID-LINK--([H])C1.Cl. Let's break down this notation into its constituent parts to understand how it represents the molecule's intricate structure.
The Core Bicyclic System: A Fused Ring Structure
The SMILES notation masterfully captures the fused ring system of the 3-oxabicyclo[3.1.0]hexane core. This is achieved through the use of ring-opening and ring-closing numbers.
-
C1...C1 : This indicates a ring closure. The first carbon atom encountered in the string is designated as the starting point of a ring, labeled '1'. The string then proceeds to define the atoms in the ring until it reaches another atom also labeled '1', which signifies the closing of the ring.
-
C2...C2 : Similarly, this denotes a second ring. The presence of two different ring numbers indicates a bicyclic system.
The following Graphviz diagram illustrates the connectivity of the carbon and oxygen backbone as defined by the SMILES string.
Caption: Connectivity of the 3-oxabicyclo[3.1.0]hexane core.
Heteroatomic Substitution: The "Oxa" Component
The "oxa" in the IUPAC name signifies the replacement of a carbon atom with an oxygen atom within the bicyclic system. In the SMILES string, this is explicitly represented by the letter 'O'.
Functionalization: The Amine Group
The primary amine group is represented by 'N' at the beginning of the string, indicating its attachment to the first carbon atom of the bicyclic system.
Stereochemistry: Defining the (1S,5S) Configuration
The true power of isomeric SMILES lies in its ability to define the absolute stereochemistry of chiral centers. This is accomplished using the '@' and '@@' symbols.
-
[C@] : This denotes a chiral carbon atom. The '@' symbol indicates that, when viewed from the preceding atom in the SMILES string, the following three connected atoms appear in a counter-clockwise (anti-clockwise) order.
-
[C@@] : Conversely, '@@' would indicate a clockwise arrangement.
In our SMILES string, N[C@]12--INVALID-LINK--([H])C1.Cl, there are two chiral centers:
-
[C@]12 : This is the carbon atom at position 1 (the bridgehead carbon to which the amine is attached). The preceding atom is 'N'. The following atoms that define its stereochemistry are the connection to the rest of ring '1', the connection to ring '2', and an implicit hydrogen.
-
[C@] : This is the carbon atom at position 5 (the other bridgehead carbon).
The specific arrangement defined by the '@' symbols in this string corresponds to the (1S,5S) configuration of the molecule.
The following diagram illustrates the logical flow for interpreting the stereochemistry at the first chiral center.
Caption: Interpretation of the stereochemistry at the C1 position.
The Hydrochloride Salt
The .Cl at the end of the SMILES string indicates that the molecule is a hydrochloride salt. The dot separates the two disconnected components: the organic cation and the chloride anion.
Synthesis Overview
The synthesis of this compound and its analogs often involves sophisticated organic chemistry techniques. A common approach is the annulation of cyclopropenes with aminocyclopropanes.[2] This process can be facilitated by organic or iridium photoredox catalysts under blue LED irradiation, which can lead to good yields for a variety of derivatives.[2] The diastereoselectivity of this reaction can be high, particularly when using difluorocyclopropenes in conjunction with a removable substituent on a cyclopropylaniline precursor.[2]
A generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthetic workflow.
Conclusion
The SMILES notation N[C@]12--INVALID-LINK--([H])C1.Cl provides a complete and unambiguous representation of this compound. Through a concise string of characters, it effectively encodes the molecule's bicyclic nature, the presence of a heteroatom, the amine functionality, and, most critically, the precise stereochemical configuration of its two chiral centers. A thorough understanding of this notation is indispensable for chemists and researchers working in drug discovery and development, facilitating efficient data handling, database searching, and computational modeling of this important pharmaceutical building block.
References
Methodological & Application
Asymmetric Synthesis of 3-Oxabicyclo[3.1.0]hexane Scaffolds: An Application Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold
The 3-oxabicyclo[3.1.0]hexane motif is a conformationally constrained structural element of significant interest in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional architecture allows for the precise spatial orientation of substituents, making it an invaluable scaffold for the design of potent and selective therapeutic agents. This bicyclic system is found in a range of biologically active molecules, including nucleoside analogues with antiviral properties and various enzyme inhibitors.[1] The inherent strain of the fused cyclopropane ring and the presence of a heteroatom contribute to its unique chemical reactivity and biological profile.
This application note provides a detailed overview of modern asymmetric strategies for the synthesis of 3-oxabicyclo[3.1.0]hexane scaffolds. We will delve into the mechanistic underpinnings of key methodologies, provide field-proven experimental protocols, and offer insights to guide researchers in the efficient and stereocontrolled construction of these valuable molecular frameworks.
Key Asymmetric Synthetic Strategies
The enantioselective synthesis of the 3-oxabicyclo[3.1.0]hexane core primarily relies on the asymmetric cyclopropanation of 2,5-dihydrofuran derivatives. Several powerful catalytic systems have been developed to achieve high levels of stereocontrol.
Transition Metal-Catalyzed Cyclopropanation
Rhodium(II) and copper(I) complexes are preeminent catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. In the context of 3-oxabicyclo[3.1.0]hexane synthesis, the reaction of 2,5-dihydrofuran with a suitable diazoacetate in the presence of a chiral catalyst is a highly effective approach.
Mechanism of Rh(II)-Catalyzed Cyclopropanation: The catalytic cycle begins with the reaction of the Rh(II) catalyst with the diazo compound to form a rhodium carbene intermediate. This electrophilic carbene is then transferred to the electron-rich double bond of 2,5-dihydrofuran. The stereochemical outcome of the reaction is dictated by the chiral ligands coordinated to the rhodium center, which create a chiral environment around the active site and direct the approach of the alkene.[2]
Caption: Rhodium-catalyzed cyclopropanation workflow.
Dirhodium(II) catalysts with chiral carboxylate or carboxamidate ligands have demonstrated exceptional efficacy in these transformations, often providing high yields and excellent enantioselectivities.[2][3] The choice of ligand is critical and can be tailored to the specific substrate to optimize stereocontrol.
Asymmetric Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[4][5] The development of asymmetric variants has expanded its utility to the enantioselective synthesis of cyclopropanes.
For the synthesis of 3-oxabicyclo[3.1.0]hexanes, a chiral auxiliary or a chiral ligand can be employed to induce stereoselectivity. In the case of substituted 2,5-dihydrofurans bearing a directing group, such as a hydroxyl group, the reaction can proceed with high diastereoselectivity due to chelation control with the zinc reagent.[4][6] The use of stoichiometric chiral additives or chiral ligands for the zinc carbenoid can afford enantioenriched products from unfunctionalized 2,5-dihydrofuran.
Caption: Asymmetric Simmons-Smith cyclopropanation.
Organocatalytic Approaches
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. For the construction of 3-oxabicyclo[3.1.0]hexane scaffolds, chiral aminocatalysis and Brønsted acid catalysis have shown promise. These methods often involve the in situ generation of a reactive intermediate that undergoes a cyclopropanation reaction. While still an evolving area for this specific scaffold, organocatalytic methods offer the advantages of being metal-free and often employing readily available and stable catalysts.
Experimental Protocols
The following protocols are provided as representative examples of robust and well-established methods for the asymmetric synthesis of 3-oxabicyclo[3.1.0]hexane derivatives.
Protocol 1: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of 2,5-Dihydrofuran
This protocol is adapted from the work of Müller and coworkers and describes the synthesis of an enantioenriched 3-oxabicyclo[3.1.0]hexane derivative via a two-step sequence involving cyclopropanation followed by desilylation.[3]
Materials:
-
Chiral Rh(II) catalyst (e.g., [Rh₂(S-nttl)₄])
-
2,5-Dihydrofuran
-
1-(Triisopropylsilyloxy)vinyl diazoacetate
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous toluene
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral Rh(II) catalyst (0.01 mmol).
-
Addition of Reactants: Add anhydrous toluene (3.0 mL) and 2,5-dihydrofuran (10-15 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Diazo Addition: Slowly add a solution of 1-(triisopropylsilyloxy)vinyl diazoacetate in anhydrous toluene to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Desilylation: Dissolve the crude cyclopropane intermediate in THF and cool to -78 °C. Add a solution of TBAF (1.0 M in THF, 1.1 equivalents) dropwise.
-
Final Workup and Purification: Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-oxabicyclo[3.1.0]hexane derivative.
Expected Outcome: This two-step procedure typically affords the product in good overall yield with high enantioselectivity.[3] The enantiomeric excess (ee) can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
| Catalyst | Solvent | Yield (%) | ee (%) |
| [Rh₂(S-nttl)₄] | Toluene | High | >90 |
| [Rh₂(S-pttl)₄] | Toluene | High | >90 |
Data adapted from Müller, P., et al.[3]
Protocol 2: Asymmetric Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol
This protocol illustrates the diastereoselective cyclopropanation of a chiral allylic alcohol derived from 2,5-dihydrofuran, where the hydroxyl group directs the stereochemical outcome.
Materials:
-
Chiral allylic alcohol (e.g., (R)-2,5-dihydrofuran-3-ol)
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral allylic alcohol (1.0 mmol) and anhydrous DCM (10 mL). Cool the solution to 0 °C.
-
Addition of Reagents: Add diethylzinc (1.0 M solution in hexanes, 2.2 equivalents) dropwise to the solution. After stirring for 15 minutes, add diiodomethane (2.2 equivalents) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomerically enriched 3-oxabicyclo[3.1.0]hexane derivative.
Expected Outcome: This method typically provides the syn-cyclopropanated product with high diastereoselectivity due to the directing effect of the hydroxyl group.[4]
Troubleshooting and Key Considerations
-
Purity of Reagents: The success of these reactions is highly dependent on the purity of the reagents and solvents. Diazo compounds should be handled with care due to their potential instability.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial, especially when using organometallic reagents like diethylzinc.
-
Catalyst Loading: In transition metal-catalyzed reactions, the optimal catalyst loading should be determined empirically. While lower loadings are desirable, they may require longer reaction times.
-
Temperature Control: Precise temperature control is essential for achieving high stereoselectivity.
Conclusion
The asymmetric synthesis of 3-oxabicyclo[3.1.0]hexane scaffolds is a dynamic area of research with significant implications for drug discovery and development. The methodologies outlined in this application note, particularly transition metal-catalyzed cyclopropanation and asymmetric Simmons-Smith reactions, provide reliable and stereoselective routes to these valuable building blocks. By understanding the underlying principles and carefully executing the experimental protocols, researchers can efficiently access a wide range of enantioenriched 3-oxabicyclo[3.1.0]hexane derivatives for further investigation.
References
(1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine Hydrochloride: A Keystone Intermediate for Antiviral Synthesis
(1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride has emerged as a critical building block in modern medicinal chemistry, most notably for its role in the synthesis of potent antiviral therapeutics. Its rigid, bicyclic structure and defined stereochemistry are pivotal for achieving precise molecular interactions with biological targets. This guide provides an in-depth exploration of this intermediate, offering detailed protocols for its application and quality control, tailored for researchers and scientists in drug development.
The primary significance of this chiral amine lies in its incorporation into the structure of Nirmatrelvir (PF-07321332) , the active component in the oral COVID-19 antiviral medication Paxlovid™.[1][2] Nirmatrelvir functions as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[2] The (1S,5S)-3-Oxabicyclo[3.1.0]hexane moiety serves as a key structural fragment, often referred to as a bicyclic proline mimetic, which forms part of the "western fragment" of the Nirmatrelvir molecule.[1][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring the quality of the final active pharmaceutical ingredient (API).
| Property | Value | Source(s) |
| CAS Number | 2968348-02-7 | [4] |
| Molecular Formula | C₅H₁₀ClNO | [4] |
| Molecular Weight | 135.59 g/mol | [4] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Purity | ≥98% (typical commercial specification) | [4][5] |
| Storage | Room temperature, stored under nitrogen, away from moisture | [4] |
Core Application: Synthesis of the Nirmatrelvir "Western Fragment"
The principal application of this compound is its use in an amide coupling reaction to form a key dipeptide-like fragment of Nirmatrelvir. This reaction involves the formation of an amide bond between the primary amine of the bicyclic intermediate and the activated carboxyl group of an N-protected amino acid, specifically N-trifluoroacetyl-L-tert-leucine.
The choice of coupling agent is critical to ensure high yield, minimize side reactions, and prevent racemization of the chiral centers. Propylphosphonic anhydride (T3P®) is an excellent choice for this transformation due to its high reactivity, mild reaction conditions, and the formation of water-soluble byproducts, which simplifies purification.[6][7][8]
Caption: Workflow for the amide coupling reaction.
Detailed Protocol: Amide Coupling via T3P®
This protocol describes a representative procedure for the amide coupling reaction on a laboratory scale.
Materials:
-
This compound (1.0 eq)
-
N-trifluoroacetyl-L-tert-leucine (1.05 eq)
-
Propylphosphonic anhydride (T3P®), 50% solution in ethyl acetate (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and N-trifluoroacetyl-L-tert-leucine (1.05 eq).
-
Solvent Addition: Add anhydrous ethyl acetate to the flask to achieve a concentration of approximately 0.2 M with respect to the amine hydrochloride.
-
Base Addition: Cool the resulting slurry to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture. The DIPEA serves to neutralize the hydrochloride salt of the amine and the carboxylic acid formed during the T3P®-mediated activation. Stir the mixture at 0 °C for 15-20 minutes.
-
Coupling Agent Addition: Slowly add the T3P® solution (1.5 eq) to the reaction mixture, ensuring the internal temperature remains below 10 °C. T3P® is a mild and efficient peptide coupling reagent known for low epimerization tendency and easy work-up due to its water-soluble by-products.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure "western fragment."
Quality Control and Analytical Protocols
Rigorous quality control of the this compound intermediate is paramount to ensure the purity and stereochemical integrity of the final API.
Purity and Identity Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and assessing the purity of the intermediate.[9][10]
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the amine hydrochloride salt and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Analysis:
-
Identity: The spectrum should exhibit characteristic signals corresponding to the protons of the 3-oxabicyclo[3.1.0]hexane core. The chemical shifts and coupling patterns should match a reference spectrum.
-
Purity: Integrate the characteristic peaks of the compound against any impurity peaks. The presence of residual solvents (e.g., from synthesis or storage) can also be quantified.
-
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Ensuring the high enantiomeric excess (e.e.) of the (1S,5S) isomer is critical. Chiral HPLC is the standard method for this determination.[11][12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. This compound [cymitquimica.com]
- 6. aragen.com [aragen.com]
- 7. Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis | Semantic Scholar [semanticscholar.org]
- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: The Strategic Use of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride in Modern Medicinal Chemistry
Executive Summary
In the contemporary landscape of drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Medicinal chemistry has progressively shifted from planar, aromatic-rich structures towards more three-dimensional (3D) scaffolds that can better exploit the complex topology of biological targets. (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride emerges as a valuable and strategic building block in this context. Its inherent conformational rigidity, stereochemical complexity, and high fraction of sp³-hybridized carbons (Fsp³) make it an exemplary tool for addressing common challenges in drug design, including metabolic instability and poor ligand-receptor complementarity.[1][2] This document provides an in-depth guide to the rationale behind its use, its core applications, and a detailed experimental protocol for its incorporation into lead compounds.
The Value Proposition: Conformational Restriction and 3D-Rich Scaffolds
The design of small molecule therapeutics often grapples with the principle of entropy. Flexible, acyclic molecules must adopt a specific, energetically unfavorable conformation to bind to a target protein, a process that incurs a significant entropic penalty. By incorporating rigid bicyclic scaffolds, medicinal chemists can "pre-organize" a molecule into a bioactive conformation.[2] This strategy offers several distinct advantages:
-
Enhanced Potency: By minimizing the entropic cost of binding, conformational restriction can lead to a substantial increase in binding affinity and, consequently, biological potency.[2]
-
Improved Selectivity: A rigid scaffold presents its functional groups in well-defined spatial vectors, allowing for more precise and selective interactions with a specific target over off-targets.
-
"Escape from Flatland": The high Fsp³ character of scaffolds like (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine contributes to molecular complexity and three-dimensionality. This is a key attribute correlated with higher success rates in clinical development, often leading to improved solubility and better physicochemical properties.[1][2]
-
Metabolic Stability: The rigid framework can block sites susceptible to metabolic degradation, thereby improving a compound's pharmacokinetic profile.[1]
The (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine core is a quintessential example of this design philosophy, providing a robust anchor for building novel and effective therapeutic agents.
Figure 1: Conceptual diagram comparing the entropic cost of binding for a flexible ligand versus a conformationally restricted ligand incorporating the 3-Oxabicyclo[3.1.0]hexane scaffold.
Physicochemical Properties and Structural Features
This compound is a chiral building block supplied as a stable salt.[3] Its unique fused ring system, comprising a tetrahydrofuran ring and a cyclopropane ring, defines its rigid structure. The primary amine at the C1 bridgehead position serves as a key synthetic handle for elaboration.
| Property | Value | Reference |
| CAS Number | 2968348-02-7 | [4] |
| Molecular Formula | C₅H₁₀ClNO | [5] |
| Molecular Weight | 135.59 g/mol | [5] |
| Purity | Typically ≥98% | [4][6] |
| Appearance | White to off-white solid | |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [4] |
| Stereochemistry | (1S, 5S) | |
| Storage | Room temperature, stored under nitrogen, away from moisture | [4] |
Core Applications in Drug Design
This building block serves as a pharmaceutical intermediate for synthesizing a variety of active compounds.[3][7] Its utility can be categorized into several key strategic applications:
-
Bioisostere for Constrained Amines: It can be used as a bioisosteric replacement for other cyclic amines (e.g., piperidines, pyrrolidines) or to rigidify acyclic amino alcohol fragments within a lead compound. This can lead to novel intellectual property and improved pharmacological properties.
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and defined 3D shape make it an ideal fragment for FBDD campaigns to identify initial hits that occupy specific pockets in a protein target.
-
Vectorial Projection for Target Engagement: The rigid bicyclic core acts as a scaffold, projecting the amine vector and any subsequent modifications in a highly predictable direction. This is critical for optimizing interactions with specific residues in a protein's active site.
-
Antiviral Agent Synthesis: It has been identified as an intermediate in the preparation of antiviral agents, specifically targeting complex enzyme systems where precise ligand positioning is crucial.[8][]
Experimental Protocols and Guidance
Handling and Reagent Preparation
This compound is the salt form of the amine. For most nucleophilic reactions, the free base must be generated in situ. This is typically accomplished by adding a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), in at least a stoichiometric amount.
Protocol: EDC/Oxyma-Mediated Amide Coupling
This protocol details a standard, robust method for forming an amide bond between (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine and a generic carboxylic acid. The EDC/Oxyma system is chosen for its high efficiency and low rate of epimerization.[10]
Objective: To synthesize N-((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)benzamide as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 eq)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottomed flask under a nitrogen atmosphere, add Benzoic Acid (1.0 eq), EDC-HCl (1.2 eq), and Oxyma (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine). Stir the solution at room temperature for 10 minutes. This pre-activation step forms the active Oxyma ester of the carboxylic acid.
-
Amine Addition: Add this compound (1.0 eq) to the flask as a solid.
-
Base Addition: Add DIEA (2.5 eq) dropwise to the stirring mixture at 0 °C (ice bath). One equivalent of DIEA neutralizes the amine hydrochloride, a second neutralizes the HCl generated from EDC-HCl, and a slight excess drives the reaction. The reaction mixture may change color.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Transfer to a separatory funnel and wash sequentially with 1N HCl (aq) (2x), saturated NaHCO₃ (aq) (2x), and brine (1x). The acid wash removes excess DIEA and any unreacted EDC byproducts, while the base wash removes unreacted Oxyma and benzoic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Figure 2: Standard workflow for the EDC/Oxyma-mediated amide coupling protocol.
Representative Synthetic Route to the Scaffold
The synthesis of the title compound itself leverages stereocontrolled reactions to establish the bicyclic core. While multiple routes exist, a common strategy involves the stereoselective formation of the cyclopropane ring followed by functional group manipulations to install the amine. One plausible approach involves a Curtius rearrangement from a carboxylic acid precursor to install the amine functionality with retention of stereochemistry.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride_TargetMol [targetmol.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride | Benchchem [benchchem.com]
- 6. 2968348-02-7 this compound AKSci 3772ES [aksci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (Meso-1R,5S,6r)-3-Oxabicyclo[3.1.0]Hexan-6-endo-Amine Hydrochloride | 1048962-49-7 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Stability-Indicating HPLC Method for (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride
Abstract
This application note presents a detailed, systematic approach to the development and subsequent validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the chiral pharmaceutical intermediate, (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride. Due to the compound's polar and chiral nature, a comprehensive strategy was employed, exploring multiple chromatographic modes to achieve optimal separation and quantification. This document serves as an in-depth technical guide for researchers, analytical scientists, and drug development professionals, elucidating the rationale behind experimental choices and providing robust, validated protocols in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its unique bicyclic structure and stereospecificity are critical for the desired pharmacological activity of the final drug product.[2] Therefore, a reliable and accurate analytical method is paramount for ensuring its chemical purity, enantiomeric excess, and stability throughout the manufacturing process and storage.
The primary challenges in developing an HPLC method for this analyte are its high polarity, lack of a strong chromophore, and the presence of a stereocenter. Standard reversed-phase liquid chromatography (RPLC) often provides insufficient retention for such polar compounds.[3][4] This application note details a systematic approach to overcome these challenges, culminating in a validated, stability-indicating HPLC method.
Analyte Properties and Method Development Strategy
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source/Justification |
| Molecular Formula | C₅H₁₀ClNO | [2][5] |
| Molecular Weight | 135.59 g/mol | [2][5] |
| Structure | Chiral, bicyclic amine hydrochloride | [2] |
| Predicted pKa | ~8.5-9.5 (for the primary amine) | Estimated based on similar primary amines. Crucial for mobile phase pH selection. |
| Predicted LogP | Low (hydrophilic) | [5] The hydrochloride salt form and polar functional groups (amine, ether) suggest high water solubility. |
| UV Absorbance | No significant chromophore | The structure lacks conjugated systems, necessitating low UV wavelength detection or alternative detection methods. |
Based on these properties, a multi-modal screening approach was designed to identify the most suitable chromatographic conditions.
Figure 1: HPLC Method Development Workflow. This diagram illustrates the systematic approach, starting from analyte characterization to screening different chromatographic modes, followed by optimization and final validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥98%)[6]
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Ammonium formate and ammonium acetate (LC-MS grade)
-
Formic acid and acetic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).
Protocol 1: Chromatographic Mode Screening
Objective: To determine the most effective chromatographic mode for retaining and separating the analyte from potential impurities.
Steps:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in deionized water. Dilute to 0.1 mg/mL with the initial mobile phase of each tested condition.
-
Reversed-Phase (RPLC) Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: 5% B to 95% B over 10 minutes.
-
Rationale: Standard starting point, but poor retention is anticipated. The acidic modifier ensures the amine is in its protonated, most polar state.
-
-
Hydrophilic Interaction (HILIC) Conditions:
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 95:5 ACN:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 ACN:Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient: 0% B to 50% B over 10 minutes.
-
Rationale: HILIC is designed for polar compounds that are poorly retained in RPLC.[3][4][7] The high organic mobile phase and polar stationary phase facilitate retention via a partitioning mechanism into a water-enriched layer on the stationary phase surface.[7]
-
-
Chiral Separation Conditions:
-
Column: Polysaccharide-based CSP (e.g., Chiralpak IA), 4.6 x 150 mm, 5 µm
-
Mobile Phase: Heptane/Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA)
-
Mode: Isocratic Normal Phase (NP)
-
Rationale: Polysaccharide-based CSPs are broadly effective for a wide range of chiral compounds, including primary amines.[8][9] The basic additive (DEA) is crucial to prevent peak tailing by masking active silanol groups on the silica surface.[9]
-
Screening Results Summary:
| Mode | Column | Observation | Conclusion |
| RPLC | C18 | Analyte eluted near the void volume (k' < 0.5). | Unsuitable for quantitative analysis. |
| HILIC | Amide | Good retention (k' ≈ 4.5) and excellent peak shape. | Selected as the optimal mode for assay and impurity profiling. |
| Chiral | Chiralpak IA | Baseline separation of enantiomers (if present). | Suitable for enantiomeric purity testing. |
The HILIC mode provided the best performance for achiral analysis (assay and impurities). A separate chiral method is required for enantiomeric purity. This application note will focus on the development and validation of the HILIC method.
Protocol 2: HILIC Method Optimization
Objective: To fine-tune the selected HILIC method for optimal resolution, peak shape, and run time.
Steps:
-
Mobile Phase pH and Buffer Concentration: Evaluate mobile phase pH at 3.0, 4.5, and 6.0. Test ammonium formate concentrations of 10 mM and 20 mM.
-
Rationale: pH can influence the ionization state of both the analyte and residual silanols, affecting retention and peak shape. Buffer concentration impacts ionic strength and chromatographic performance.
-
-
Organic Solvent Gradient: Optimize the gradient slope and initial/final ACN concentrations to ensure impurities are well-resolved from the main peak and elute within a reasonable time.
-
Column Temperature: Assess column temperatures of 25°C, 30°C, and 40°C.
-
Rationale: Temperature affects mobile phase viscosity and reaction kinetics, which can influence peak shape and resolution.
-
Final Optimized HILIC Method:
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 ACN:Water, pH 3.5
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 ACN:Water, pH 3.5
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detector: DAD at 205 nm
-
Injection Volume: 2 µL
-
Gradient Program:
-
0-1 min: 0% B
-
1-8 min: 0% to 30% B
-
8-8.1 min: 30% to 0% B
-
8.1-12 min: 0% B (re-equilibration)
-
Method Validation Protocol
The optimized HILIC method was validated according to ICH Q2(R2) guidelines.[10][11] The validation protocol demonstrates that the analytical procedure is fit for its intended purpose.[10]
Figure 2: Core Parameters of Analytical Method Validation. This diagram outlines the key characteristics evaluated to ensure a method is reliable, accurate, and reproducible as per ICH guidelines.
Table 2: Summary of Validation Parameters, Procedures, and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Forced degradation study (acid, base, peroxide, heat, light). Analyze blank, placebo, and spiked samples. | Peak purity index > 0.999. No interference at the analyte's retention time. |
| Linearity | Five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike placebo with analyte at three levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeatability test on a different day with a different analyst. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOD & LOQ | Determined based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. | Visually confirmed. |
| Robustness | Systematically vary method parameters (flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2). | System suitability parameters (tailing factor, plate count) must pass. Analyte %RSD ≤ 2.0%. |
| System Suitability | Five replicate injections of a standard solution. | %RSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates > 2000. |
Forced Degradation (Specificity)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. The analyte was subjected to stress conditions to produce degradation products.
-
Acidic: 0.1 M HCl at 60°C for 24h
-
Basic: 0.1 M NaOH at 60°C for 4h
-
Oxidative: 3% H₂O₂ at RT for 24h
-
Thermal: 80°C for 48h
-
Photolytic: ICH-compliant light exposure
The method successfully separated the intact analyte from all generated degradation products, and peak purity analysis confirmed no co-elution. This demonstrates the method's specificity and its suitability for stability studies.
Conclusion
A robust, stability-indicating HPLC method for the analysis of this compound has been successfully developed and validated. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) was critical for achieving adequate retention and excellent peak shape for this polar compound. The method validation, performed in accordance with ICH Q2(R2) guidelines, confirmed that the procedure is specific, linear, accurate, precise, and robust for its intended purpose of assay and impurity determination. A separate chiral method would be required for the assessment of enantiomeric purity. This application note provides a comprehensive framework and a field-proven protocol for scientists engaged in the analysis of polar chiral intermediates in a drug development setting.
References
- 1. (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride_TargetMol [targetmol.com]
- 2. 3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride | Benchchem [benchchem.com]
- 3. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound [cymitquimica.com]
- 7. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Protocol for the N-Acylation of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride: A Comprehensive Guide for Synthetic Chemists
Abstract
This technical guide provides a detailed protocol for the N-acylation of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. The unique strained bicyclic structure of this amine presents specific challenges that necessitate a carefully optimized protocol. This document outlines two robust methods for N-acylation: one employing an acyl chloride and the other an acid anhydride. We delve into the mechanistic rationale behind the choice of reagents, solvents, and bases, offering insights gleaned from extensive experience with related bicyclic systems. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the synthesis of N-acyl-3-oxabicyclo[3.1.0]hexan-1-amine derivatives.
Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold
The 3-oxabicyclo[3.1.0]hexane moiety is a conformationally constrained scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, making it an invaluable component in the design of highly specific enzyme inhibitors. Notably, related bicyclo[3.1.0]hexane systems are integral to the structure of potent antiviral drugs such as Boceprevir and Telaprevir, where they play a crucial role in binding to the active site of the hepatitis C virus (HCV) NS3/4A protease.[1][2] The N-acylation of this compound is a critical step in the elaboration of this scaffold into diverse and potentially therapeutic molecules.[3][4]
Core Principles and Mechanistic Considerations
The N-acylation of an amine hydrochloride with an acyl chloride or acid anhydride is a nucleophilic acyl substitution reaction.[5] The primary amine, being a nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent. However, in the case of an amine hydrochloride, the nitrogen atom is protonated, rendering it non-nucleophilic. Therefore, the crucial first step is the in-situ neutralization of the hydrochloride salt to liberate the free amine.
The Critical Role of the Base
A suitable base is required to perform two essential functions:
-
Neutralization of the Amine Hydrochloride: An equivalent of base is needed to deprotonate the ammonium salt and generate the reactive free amine.
-
Scavenging of the Acidic Byproduct: The reaction of the amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl), while reaction with an acid anhydride produces one equivalent of a carboxylic acid. The base neutralizes this acidic byproduct, preventing it from protonating the starting amine and shutting down the reaction.
For the N-acylation of this compound, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended.[6][7] These bases are strong enough to deprotonate the amine hydrochloride and scavenge the acidic byproduct, yet are sterically hindered to minimize competitive acylation of the base itself.
Experimental Protocols
Two primary methods for the N-acylation of this compound are presented below. Method A utilizes an acyl chloride, while Method B employs an acid anhydride.
Method A: N-Acylation with an Acyl Chloride
This method is generally faster and proceeds under milder conditions than the acid anhydride method.
Reaction Scheme:
N-Acylation with an Acyl Chloride Workflow
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 2968348-02-7 | 135.59 |
| Acyl Chloride (e.g., Acetyl Chloride) | 75-36-5 | 78.50 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Brine | N/A | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Step-by-Step Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Suspend the amine hydrochloride in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 10-15 minutes at 0 °C. The suspension may become more homogeneous as the free amine is generated.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization, as appropriate.
Method B: N-Acylation with an Acid Anhydride
This method is an excellent alternative to using acyl chlorides, particularly when the desired acyl chloride is unstable or not commercially available.
Reaction Scheme:
N-Acylation with an Acid Anhydride Workflow
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 2968348-02-7 | 135.59 |
| Acid Anhydride (e.g., Acetic Anhydride) | 108-24-7 | 102.09 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Brine | N/A | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Step-by-Step Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Suspend the amine hydrochloride in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add triethylamine (2.2 eq) to the stirred suspension at room temperature.
-
Add the desired acid anhydride (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, or until the reaction is complete as determined by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be required for less reactive anhydrides.
-
Upon completion, cool the reaction mixture to room temperature and add deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Expertise & Experience: Navigating the Nuances of the Protocol
-
Solvent Selection: Dichloromethane is an excellent choice due to its inertness and ability to dissolve a wide range of organic compounds. For more polar reactants or products, acetonitrile or tetrahydrofuran (THF) can be considered.[5]
-
Base Equivalents: While stoichiometrically 2.0 equivalents of base are required, a slight excess (2.2 eq) is recommended to ensure complete reaction by driving the equilibria to favor the products.
-
Temperature Control: For the highly reactive acyl chlorides, initial cooling to 0 °C is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Work-up Considerations: The aqueous work-up is designed to remove the triethylammonium salts and any unreacted starting materials. The final brine wash aids in the removal of residual water from the organic layer. Given the potential water solubility of the product, care should be taken to avoid excessive use of aqueous washes. If the product is found to be highly water-soluble, back-extraction of the aqueous layers with the organic solvent is recommended.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through in-process controls and final product characterization.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS provides real-time feedback on the progress of the reaction, allowing for adjustments to the reaction time as needed. A successful reaction will show the consumption of the starting amine and the appearance of a new, typically less polar, product spot or peak.
-
Product Characterization: The identity and purity of the final N-acylated product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the amide carbonyl stretch (typically around 1650 cm⁻¹).
-
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. This compound [cymitquimica.com]
- 3. ias.ac.in [ias.ac.in]
- 4. (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride_TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride
Welcome to the technical support guide for (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride (CAS No. 2968348-02-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and solubility of this unique bicyclic amine.[1] As a key pharmaceutical intermediate and building block in complex organic synthesis, understanding its properties is crucial for experimental success.[2]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in water. Isn't it a hydrochloride salt? Shouldn't it be water-soluble?
A1: This is a very common and valid question. While it's true that forming a hydrochloride salt of an amine generally increases its aqueous solubility, it is not a guarantee of high solubility under all conditions.[3][4]
Here's the scientific reasoning:
-
The Role of the Salt Form: The hydrochloride salt exists as an ionic pair in its solid state. When introduced to a polar solvent like water, the ionic interactions with water molecules (hydration) should, in theory, overcome the lattice energy of the crystal, leading to dissolution. The protonated amine group (R-NH3+) and the chloride ion (Cl-) can both interact favorably with water molecules.[3]
-
Influence of the Bicyclic Structure: The parent molecule, (1S,5S)-3-Oxabicyclo[3.1.0]hexane, possesses a rigid, non-polar bicyclic carbon framework.[1] While the amine and ether functionalities add polarity, the overall lipophilicity (oil-loving nature) of the core structure can counteract the hydrophilic (water-loving) nature of the salt. A calculated LogP (a measure of lipophilicity) for the parent structure is approximately 0.1558, indicating a relatively balanced character.[5]
-
Common Ion Effect: In certain situations, especially in buffered solutions containing chloride ions, the solubility of a hydrochloride salt can actually decrease. This phenomenon, known as the "common ion effect," can push the dissolution equilibrium back towards the solid, undissolved state.[6]
Therefore, while it is expected to be more soluble than its free-base form, its solubility might be limited. If you are experiencing issues, it suggests that the dissolution conditions need to be optimized.
Q2: What is the expected solubility of this compound in common laboratory solvents?
A2: Specific, quantitative solubility data for this compound is not extensively published in peer-reviewed literature, which is common for many specialized research intermediates. However, based on its chemical structure (an amine salt) and general principles, we can provide a qualitative guide. This information is often found in supplier documentation or can be inferred from related structures.
| Solvent Type | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Freely to Sparingly Soluble | The ionic nature of the HCl salt and the ability of the solvent to hydrogen bond favors dissolution. Solubility can be enhanced with slight heating or pH adjustment. |
| Polar Aprotic | DMSO, DMF | Generally Soluble | These solvents have high dielectric constants and can effectively solvate the charged species, though perhaps not as effectively as protic solvents. |
| Slightly Polar / Halogenated | Chloroform, Dichloromethane (DCM) | Slightly to Poorly Soluble | The polarity is often insufficient to effectively break the crystal lattice of the salt. Some tricyclic amine salts show slight solubility in these solvents.[7] |
| Non-Polar | Hexanes, Toluene, Ether | Practically Insoluble | The large difference in polarity between the ionic salt and the non-polar solvent prevents dissolution.[3] |
Note: This table provides general guidance. Empirical testing is required for precise measurements in your specific experimental system.
Q3: My compound won't dissolve even with sonication and vortexing. What are my next steps?
A3: When mechanical agitation isn't sufficient, a systematic approach is necessary. Poor solubility is a major hurdle in drug development, affecting everything from in-vitro assays to bioavailability.[8][9] The workflow below outlines a logical progression for troubleshooting.
Caption: A step-by-step workflow for addressing solubility issues.
Section 2: Troubleshooting Guides & Protocols
Guide 1: Preparing an Aqueous Stock Solution
Issue: Difficulty preparing a concentrated aqueous stock solution for cell-based assays or in vivo studies. The compound either fails to dissolve completely or precipitates over time.
Root Cause Analysis:
-
Kinetic vs. Thermodynamic Solubility: You might be observing kinetic solubility (the concentration that can be reached quickly) rather than thermodynamic solubility (the true equilibrium concentration). Amine salts can sometimes form supersaturated solutions that crash out.[10]
-
pH of Water: The pH of deionized water can vary (typically 5.5-6.5 due to dissolved CO2). For a salt of a weak base and strong acid, the solution will be slightly acidic, but the final pH might not be optimal for maximum solubility.
-
Buffer Composition: If using a buffer like PBS, high concentrations of other salts (like NaCl) can impact the solubility of your compound through the common ion effect or by reducing the amount of "free" water available for hydration.[6]
Step-by-Step Protocol for Enhanced Aqueous Solubilization:
-
Preparation:
-
Accurately weigh the required amount of this compound.
-
Use a sterile, appropriate-sized glass vial.
-
Add approximately 80% of the final target volume of your desired aqueous solvent (e.g., sterile water, saline, or a buffer like MES at pH 6.0).
-
-
Initial Dissolution Attempt:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If undissolved solid remains, place the vial in an ultrasonic water bath for 5-10 minutes. Check for dissolution.
-
-
Gentle Heating (Optional but effective):
-
Warm the vial in a water bath to 37°C. Do not exceed 40-50°C without prior stability data, as heat can degrade some compounds.
-
Continue intermittent vortexing. Many compounds exhibit increased solubility at slightly elevated temperatures.[11]
-
-
pH Adjustment (If necessary):
-
If the compound is still not dissolved, the pH may be a factor.
-
Measure the pH of the suspension.
-
Add dilute HCl (e.g., 0.1 M) dropwise to slightly lower the pH. The increased concentration of H+ can help keep the amine fully protonated, which is its more soluble form.[12] Avoid adding excess chloride if possible.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, allow the solution to cool to room temperature.
-
Add the solvent to reach the final target volume (qs).
-
Sterile filter the solution through a 0.22 µm filter to remove any micro-particulates.
-
-
Stability Check:
Guide 2: Working with Organic Co-Solvents
Issue: The required concentration for an experiment exceeds the compound's aqueous solubility, necessitating the use of an organic co-solvent like DMSO.
Causality and Best Practices:
Using a co-solvent is a standard and effective strategy.[14] DMSO is excellent at dissolving a wide range of organic molecules. However, the key challenge is preventing the compound from precipitating when the DMSO stock is diluted into an aqueous buffer or cell culture medium (a phenomenon known as "crashing out").
The logic is to create a highly concentrated primary stock in a strong organic solvent and then perform a careful serial dilution into the final aqueous medium.
Caption: Co-solvent dilution workflow to prevent precipitation.
Protocol for Co-Solvent Usage:
-
Prepare Primary Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 100x to 1000x the final desired concentration). Ensure it is fully dissolved.
-
Perform Serial Dilutions: Do not dilute the DMSO stock directly into the final volume in one step if the dilution factor is large (>100-fold).
-
Example: To achieve a 10 µM final concentration from a 10 mM DMSO stock (a 1:1000 dilution):
-
First, dilute 10 µL of the 10 mM stock into 90 µL of your aqueous buffer (makes a 1 mM intermediate solution in 10% DMSO).
-
Then, add 10 µL of this 1 mM intermediate solution to 990 µL of your final experimental medium.
-
-
-
Final Co-Solvent Concentration: Always calculate the final percentage of the organic solvent in your experiment. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced artifacts.
Section 3: Compound Properties & Handling
| Property | Value / Information | Source |
| Molecular Formula | C₅H₁₀ClNO | [1][5] |
| Molecular Weight | 135.59 g/mol | [1][5] |
| CAS Number | 2968348-02-7 | [5][13] |
| Appearance | Solid (likely crystalline) | [15] |
| Purity | Typically ≥98% | [5][13] |
| Storage | Room temperature, stored under nitrogen, away from moisture. Long-term storage in a cool, dry place is recommended. | [5][13][16] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [16] |
Handling Precautions:
-
Harmful if swallowed.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Always handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[16]
References
- 1. 3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride | Benchchem [benchchem.com]
- 2. (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride_TargetMol [targetmol.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 5. chemscene.com [chemscene.com]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ispe.gr.jp [ispe.gr.jp]
- 9. pharmtech.com [pharmtech.com]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. quora.com [quora.com]
- 13. 2968348-02-7 this compound AKSci 3772ES [aksci.com]
- 14. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 15. trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride | 1048962-49-7 [sigmaaldrich.com]
- 16. chemscene.com [chemscene.com]
Technical Support Center: Stability and Degradation of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride
Welcome to the technical support center for (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability of this compound, particularly under acidic conditions. As a key pharmaceutical intermediate, understanding its stability profile is crucial for formulation development and regulatory compliance.[1]
This document provides insights based on established principles of chemical stability and forced degradation studies, as specific degradation pathways for this molecule are not extensively documented in publicly available literature. The information herein should be used as a guide for designing and interpreting your own experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the likely degradation pathways for this compound in acidic conditions?
Answer:
Based on the structure of this compound, which contains a strained bicyclic ether system and a primary amine, several acid-catalyzed degradation pathways are plausible. The primary points of reactivity under acidic conditions are the ether oxygen and the strained cyclopropane ring.
The most probable degradation mechanism involves the protonation of the ether oxygen, which activates the C-O bonds for nucleophilic attack. This can lead to ring-opening of the oxabicyclo[3.1.0]hexane core. The presence of the cyclopropane ring introduces significant ring strain, which can influence the regioselectivity of the ring-opening and potentially lead to rearrangements.[2]
A plausible, albeit hypothetical, degradation pathway is initiated by the protonation of the ether oxygen, followed by nucleophilic attack by water. This would result in the formation of a diol intermediate. The strained cyclopropane ring may also undergo acid-catalyzed cleavage, leading to further degradation products.
Below is a proposed degradation pathway diagram for illustrative purposes. It is essential to confirm the identity of any degradation products through analytical techniques such as LC-MS/MS and NMR.
References
Purification challenges of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride
Welcome to the technical support guide for the purification of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are working with this unique bicyclic amine. The rigid, conformationally constrained structure of the 3-oxabicyclo[3.1.0]hexane core presents specific challenges in achieving high purity, particularly concerning stereoisomers and process-related impurities.[1][2]
This guide is structured into two main sections:
-
Part A: Frequently Asked Questions (FAQs) , addressing foundational knowledge for handling and purifying the compound.
-
Part B: Troubleshooting Guide , providing solutions to specific experimental issues in a practical question-and-answer format.
Part A: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
Answer: Understanding the molecule's properties is critical for designing an effective purification strategy.
-
Structure and Stereochemistry: The molecule possesses a rigid bicyclic system with a fused cyclopropane ring. This structure has defined stereocenters at the bridgehead carbons (1S, 5S).[3][4] The primary amine at C1 is a key functional group. The rigidity of the scaffold means that diastereomeric impurities, if formed during synthesis, can have significantly different physical properties, which can be leveraged for purification.
-
Hydrochloride Salt Form: As a hydrochloride salt, the compound is ionic, making it generally soluble in polar protic solvents (water, methanol, ethanol) and less soluble in nonpolar organic solvents (hexane, toluene) and many polar aprotic solvents (ethyl acetate, dichloromethane).[5][6] Its non-volatile nature makes it suitable for crystallization but precludes purification by distillation.
-
Hygroscopicity: Amine hydrochloride salts are often hygroscopic. Absorbed moisture can inhibit crystallization, leading to oiling out or the formation of hydrates. Strict control of atmospheric moisture is therefore essential during handling and purification.
-
Potential for Side Reactions: While generally stable, the strained cyclopropane ring and the primary amine can be susceptible to degradation under harsh pH or temperature conditions. Ring-opening or side reactions with reactive solvents should be considered.
Q2: What are the most common impurities I should expect from the synthesis of this compound?
Answer: Impurities are typically related to the synthetic route. While specific routes for this exact molecule are proprietary, we can infer common impurities from the synthesis of analogous bicyclo[3.1.0]hexane structures.[7][8]
| Impurity Type | Potential Origin | Recommended Analytical Detection Method |
| Diastereomers | Incomplete stereocontrol during cyclopropanation or subsequent functional group manipulations. | Chiral HPLC, ¹H NMR (using chiral shift reagents if necessary) |
| Starting Materials | Incomplete reaction conversion. | HPLC, GC-MS (for volatile starting materials) |
| Ring-Opened Byproducts | Cleavage of the bicyclic core under harsh acidic or basic conditions during synthesis or workup. | LC-MS to identify unexpected molecular weights, ¹H NMR |
| Solvent Adducts | Reaction with residual solvents, particularly reactive ones like acetone or acetaldehyde. | ¹H NMR, LC-MS |
| N-acylated impurities | If acylating agents are used for protection/deprotection steps.[7] | HPLC, LC-MS |
Q3: Which analytical techniques are best for assessing the purity and stereochemical integrity of the final product?
Answer: A multi-pronged analytical approach is non-negotiable for a chiral compound of this nature.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric and diastereomeric purity. A method using a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) is essential.
-
Proton Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The rigid bicyclic structure gives a characteristic and complex splitting pattern. It can be used to quantify some impurities if their signals are resolved from the main product peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities by their mass-to-charge ratio.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups (N-H, C-O-C, C-H stretches) and the hydrochloride salt form.[5]
-
Elemental Analysis (CHN): Provides confirmation of the empirical formula and is a good indicator of the presence of inorganic salts or residual solvents.
Part B: Troubleshooting Purification Challenges
This section addresses specific problems encountered during the purification of this compound.
Problem 1: My product "oils out" or fails to crystallize from solution.
-
Probable Cause 1: Incorrect Solvent System. The polarity and hydrogen bonding capability of the solvent are mismatched with the solute's properties. The compound may be too soluble, or the solvent may not be conducive to forming an ordered crystal lattice.
-
Probable Cause 2: Presence of Water. As an amine salt, the compound is likely hygroscopic. Even small amounts of water can act as a "super-solvent," preventing precipitation and promoting the formation of a viscous oil.
-
Probable Cause 3: Impurities. Certain impurities can act as "crystal poisons," disrupting the nucleation and growth of the desired crystal form.
-
Solution Workflow:
Caption: Decision tree for troubleshooting crystallization.
Detailed Protocol: Recrystallization via Anti-Solvent Addition
-
Preparation: Ensure all glassware is oven-dried and the crude this compound is anhydrous.
-
Solvent Selection: Dissolve a small amount of the crude product in a polar, protic solvent like isopropanol (IPA) or ethanol at an elevated temperature (e.g., 60 °C) to find a solvent in which it is sparingly soluble.
-
Dissolution: Dissolve the bulk of the crude material in the minimum required amount of the chosen hot solvent.
-
Anti-Solvent Addition: While the solution is still warm, add a non-polar anti-solvent (e.g., methyl tert-butyl ether (MTBE) or toluene) dropwise with vigorous stirring. Add until the solution becomes faintly and persistently turbid.
-
Crystallization: If needed, add a seed crystal of pure product. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum at a moderate temperature (e.g., 40-50 °C).
-
Problem 2: The purity is low (<99%) after a single crystallization, and NMR shows broad peaks.
-
Probable Cause 1: Co-precipitation of Impurities. If an impurity has a similar structure and solubility profile, it can become entrapped in the crystal lattice of the product.
-
Probable Cause 2: Residual Solvents. The broad NMR peaks are a classic sign of residual solvents, especially water or the crystallization solvent.
-
Probable Cause 3: Polymorphism. The compound may be crystallizing in a different, less stable crystal form which may trap solvent or impurities more readily.
-
Solution:
-
Iterative Recrystallization: A second or even third recrystallization is often necessary. Use a slightly different solvent/anti-solvent system for the second attempt to vary the solubility conditions and dislodge trapped impurities.
-
pH Adjustment Wash: Before recrystallization, consider dissolving the crude salt in water and washing with a non-polar organic solvent (like dichloromethane or ethyl acetate) to remove neutral organic impurities. Ensure you re-isolate the product from the aqueous layer (lyophilization or careful solvent removal). This step can be risky if the compound is unstable in water.
-
Rigorous Drying: Dry the purified crystals under high vacuum for an extended period (12-24 hours) with gentle heating (e.g., 40 °C) to remove residual solvents. Confirm removal by ¹H NMR.
-
Characterize the Crystalline Form: Use techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for polymorphism.[5][6] Controlling the cooling rate during crystallization can often favor the formation of a single, stable polymorph.
-
Problem 3: Chiral HPLC analysis shows the presence of a diastereomeric impurity.
-
Probable Cause: The impurity was generated during the synthesis due to a lack of complete stereocontrol. Diastereomers often have very similar polarities, making them difficult to separate by standard crystallization.
-
Solution Workflow:
Caption: Workflow for addressing diastereomeric impurities.
-
Detailed Approaches:
-
Optimized Crystallization: Sometimes, diastereomers can be separated by meticulous crystallization if their solubilities are sufficiently different. This requires very slow cooling rates and screening a wide range of solvents to maximize the solubility difference.
-
Preparative Chiral Chromatography: This is the most definitive but also most expensive and time-consuming method.
-
Step 1: Free-Basing: Convert the hydrochloride salt back to the free amine by dissolving it in water, basifying with a mild base (e.g., NaHCO₃ or Na₂CO₃), and extracting with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Step 2: Chromatography: Purify the free base on a preparative chiral HPLC system using the analytical method as a starting point for optimization.
-
Step 3: Salt Reformation: Combine the pure fractions of the desired diastereomer. Dissolve in a suitable solvent (e.g., ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in a solvent like isopropanol or ether) to precipitate the pure hydrochloride salt.
-
-
References
- 1. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. This compound [cymitquimica.com]
- 5. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Synthesis of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for troubleshooting common side reactions and challenges encountered during the synthesis of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride. As your Senior Application Scientist, I will walk you through potential pitfalls and provide field-proven solutions to streamline your synthetic workflow.
The synthesis of this bicyclic amine is a multi-step process, typically involving a cyclopropanation reaction to construct the core structure, followed by a Curtius rearrangement to install the amine functionality. Each of these key steps presents a unique set of challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may face.
I. Troubleshooting the Simmons-Smith Cyclopropanation
The formation of the 3-oxabicyclo[3.1.0]hexane core is often achieved via a Simmons-Smith cyclopropanation of a suitable unsaturated precursor, such as 2,5-dihydrofuran. This reaction, while powerful, is sensitive to several factors that can lead to low yields and side product formation.
Question 1: My Simmons-Smith reaction is sluggish, with low conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Simmons-Smith reaction is a frequent issue and can almost always be traced back to the quality of the reagents or the reaction conditions. Here are the primary culprits and their solutions:
-
Inactive Zinc-Copper Couple: The activity of the zinc reagent is paramount for the success of this reaction.[1] If the zinc-copper couple is not freshly prepared and properly activated, the reaction will not proceed efficiently.
-
Solution: Always use a freshly prepared zinc-copper couple. Activation with ultrasound can also enhance reactivity.[1]
-
-
Poor Quality Diiodomethane: Impurities in diiodomethane can inhibit the reaction.[1]
-
Solution: Use freshly distilled or high-purity diiodomethane.
-
-
Presence of Moisture or Air: The Simmons-Smith reaction is highly sensitive to moisture and atmospheric oxygen.[1]
-
Solution: Ensure all glassware is thoroughly oven-dried before use. The reaction should be conducted under an inert atmosphere, such as argon or nitrogen.[1]
-
-
Low Substrate Reactivity: Electron-deficient alkenes can be less reactive towards the standard Simmons-Smith reagent.
-
Solution: For less reactive substrates, consider using more reactive modifications of the reagent, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[1]
-
| Cause of Low Conversion | Recommended Solution |
| Inactive Zinc-Copper Couple | Prepare fresh and consider ultrasound activation. |
| Impure Diiodomethane | Use freshly distilled or high-purity reagent. |
| Moisture or Air Contamination | Use oven-dried glassware and an inert atmosphere. |
| Low Substrate Reactivity | Employ Furukawa or Shi modifications. |
Question 2: I'm observing a significant amount of a methylated byproduct. What is causing this and how can I prevent it?
Answer:
The formation of methylated byproducts is a known side reaction in Simmons-Smith cyclopropanations, especially when the substrate contains heteroatoms. The electrophilic zinc carbenoid can methylate alcohols and ethers.[1] In the synthesis of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine, the oxygen atom of the bicyclic ether can be susceptible to methylation.
This side reaction is exacerbated by:
-
Excess Simmons-Smith reagent: Using a large excess of the cyclopropanating agent increases the likelihood of methylation.
-
Prolonged reaction times: Allowing the reaction to stir for extended periods after the starting material has been consumed can lead to increased byproduct formation.
Preventative Measures:
-
Stoichiometry Control: Carefully control the stoichiometry of the Simmons-Smith reagent. Use the minimum excess required for complete conversion of the starting material.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or GC-MS. Once the starting material is consumed, quench the reaction promptly.
-
Temperature Control: Running the reaction at lower temperatures can sometimes minimize side reactions, although it may require longer reaction times.[1]
II. Navigating the Curtius Rearrangement
The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[2] In this synthesis, a carboxylic acid derivative at the C1 position of the bicyclic core is converted to an acyl azide, which then rearranges to an isocyanate, a key intermediate.
Question 3: My Curtius rearrangement is giving a low yield of the desired amine. What are the potential issues?
Answer:
Low yields in the Curtius rearrangement can stem from issues in the formation of the acyl azide, the rearrangement itself, or the final hydrolysis of the isocyanate.
-
Inefficient Acyl Azide Formation: The conversion of the carboxylic acid to the acyl azide is the first critical step.
-
Solution: Ensure that the carboxylic acid is effectively converted to an activated species (e.g., an acyl chloride using thionyl chloride or oxalyl chloride) before reacting with an azide source like sodium azide.[2] Alternatively, one-pot procedures using reagents like diphenylphosphoryl azide (DPPA) can be very effective.[3]
-
-
Incomplete Rearrangement: The thermal decomposition of the acyl azide to the isocyanate requires sufficient energy.
-
Solution: Ensure the reaction is heated to an adequate temperature to drive the rearrangement to completion. The optimal temperature will depend on the specific substrate and solvent.
-
-
Side Reactions of the Isocyanate Intermediate: The isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles.[4] If water is not the only nucleophile present, you may form undesired byproducts.
-
Solution: Ensure that the hydrolysis of the isocyanate is performed in a clean system, free from other nucleophilic contaminants like alcohols or amines.
-
Below is a DOT script illustrating the intended reaction pathway and a potential side reaction.
Caption: Curtius rearrangement pathway and a common side reaction.
Question 4: I am concerned about the safety of using acyl azides. Are there safer alternatives?
Answer:
Your concern is valid. Acyl azides are potentially explosive, especially in large quantities and when heated.[5] Fortunately, modern synthetic methods have been developed to mitigate this risk.
-
One-Pot Procedures: The use of reagents like diphenylphosphoryl azide (DPPA) allows for the in-situ formation of the acyl azide from a carboxylic acid, followed by rearrangement in the same pot, often at milder temperatures. This avoids the isolation of the potentially hazardous acyl azide intermediate.[3]
-
Careful Temperature Control: When using traditional methods, it is crucial to control the temperature carefully during the rearrangement and to avoid isolating large quantities of the acyl azide.
III. Purification and Salt Formation
The final steps of the synthesis involve the purification of the free amine and its conversion to the hydrochloride salt. These steps are crucial for obtaining a high-purity final product.
Question 5: I am having difficulty purifying the final amine product by column chromatography. What are my options?
Answer:
Primary amines, especially those with low molecular weight, can be challenging to purify by standard silica gel chromatography due to their basicity and high polarity. This can lead to streaking on TLC plates and poor separation.
Here are some strategies to overcome these challenges:
-
Use of a Modified Eluent: Adding a small amount of a basic modifier to the eluent system can improve the chromatography.
-
Solution: Try adding 0.5-2% triethylamine or ammonia in methanol to your eluent system (e.g., dichloromethane/methanol). This will help to deactivate the acidic sites on the silica gel and improve the peak shape.
-
-
Alternative Stationary Phases: If silica gel proves problematic, consider other stationary phases.
-
Solution: Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Reversed-phase chromatography (C18) is another option if the compound has sufficient hydrophobic character.
-
-
Purification via Salt Formation: Often, the easiest way to purify a basic amine is to convert it to a salt, which can then be recrystallized.
-
Solution: Convert the crude amine to its hydrochloride salt and then purify it by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Experimental Protocol: Hydrochloride Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine in a minimal amount of a suitable solvent, such as anhydrous ethanol or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of a solution of HCl in a solvent like diethyl ether or isopropanol. Monitor the pH to ensure it becomes acidic.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, you can add a less polar co-solvent (e.g., diethyl ether) to induce crystallization.
-
Isolation: Collect the solid product by filtration, wash with a cold, non-polar solvent (like diethyl ether), and dry under vacuum.
-
Recrystallization: For further purification, dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form high-purity crystals.
IV. Summary of Key Synthetic Steps and Potential Pitfalls
The following diagram provides a high-level overview of the synthetic workflow and highlights the key stages where side reactions and other issues can occur.
Caption: Synthetic workflow with key troubleshooting points.
By understanding the underlying chemistry and potential pitfalls at each stage of the synthesis, you can proactively address challenges and optimize your experimental conditions to achieve a high yield of pure this compound.
References
Technical Support Center: Optimizing Reaction Yield for 3-Oxabicyclo[3.1.0]hexane Derivatives
Welcome to the Technical Support Center dedicated to the synthesis and optimization of 3-Oxabicyclo[3.1.0]hexane derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge and practical insights needed to overcome common challenges and maximize your reaction yields.
The 3-oxabicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry due to its rigid, three-dimensional structure, which can serve as a valuable isostere for other chemical groups in drug design. However, the synthesis of these strained bicyclic ethers can present unique challenges. This guide provides a structured approach to identifying and resolving common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-oxabicyclo[3.1.0]hexane derivatives, offering step-by-step guidance to diagnose and resolve each issue.
Issue 1: Low or No Product Yield
Q1: I am attempting an intramolecular cyclization to form a 3-oxabicyclo[3.1.0]hexane derivative, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in intramolecular cyclization reactions to form this bicyclic ether system is a common challenge. The underlying causes can often be traced back to catalyst inefficiency, suboptimal reaction conditions, or issues with the starting materials. A systematic approach to troubleshooting is crucial.
Initial Diagnostic Checks:
-
Verify Starting Material Purity: Impurities in your starting materials can interfere with the reaction. Re-purify your precursors and thoroughly characterize them (NMR, MS) to ensure their identity and purity.
-
Ensure Anhydrous Conditions: Many cyclization reactions, especially those involving strong bases or sensitive catalysts, are highly susceptible to moisture.[1][2] Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Catalyst Activity: If using a catalyst, its activity may be compromised. Consider using a fresh batch of the catalyst or preparing it anew. For solid catalysts, ensure proper activation and handling.[3]
dot
Caption: Troubleshooting workflow for low reaction yield.
Optimization Strategies:
-
Catalyst and Reagent Selection:
-
Base-Catalyzed Cyclization: The strength of the base is critical. If you are using a weak base like potassium carbonate and observing low yield, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[1] Stronger bases can more effectively deprotonate the precursor alcohol, facilitating the intramolecular nucleophilic attack.
-
Acid-Catalyzed Cyclization: The choice and concentration of the acid catalyst are important. For acid-catalyzed ring closure, ensure that the acid is strong enough to promote the reaction without causing degradation of the starting material or product.[1]
-
Transition Metal Catalysis: For syntheses involving carbene insertion, the choice of metal catalyst can significantly impact yield and selectivity.[4] Screening different catalysts (e.g., copper or rhodium-based) may be necessary.
-
-
Reaction Parameters:
-
Temperature: Intramolecular reactions can be sensitive to temperature. If the reaction is slow at room temperature, a moderate increase in temperature may be beneficial. However, excessive heat can lead to decomposition.[3]
-
Solvent: The polarity of the solvent can influence the reaction rate. For intramolecular SN2-type cyclizations, polar aprotic solvents like DMF or acetonitrile can be effective.[5]
-
Concentration: Employing high dilution conditions can favor intramolecular reactions over intermolecular side reactions. This can be achieved by the slow addition of the substrate to the reaction mixture.[3]
-
Experimental Protocol: Trial Optimization of Base-Catalyzed Cyclization
-
Set up three parallel reactions in oven-dried flasks under an inert atmosphere (e.g., nitrogen or argon).
-
To each flask, add the precursor alcohol dissolved in anhydrous THF.
-
To the first flask, add 1.2 equivalents of potassium tert-butoxide.
-
To the second flask, add 1.2 equivalents of sodium hydride (as a 60% dispersion in mineral oil).
-
The third flask will serve as a control with your original base.
-
Stir all reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If no reaction is observed after several hours, gently warm the reaction mixtures to 40-50°C and continue monitoring.
-
Compare the outcomes to determine the most effective base for your substrate.
Issue 2: Poor Diastereoselectivity
Q2: My reaction produces the 3-oxabicyclo[3.1.0]hexane skeleton, but as a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?
A2: Achieving high diastereoselectivity is a common challenge in the synthesis of substituted bicyclic systems. The stereochemical outcome is often influenced by the reaction mechanism, steric hindrance, and the choice of catalyst or reagents.
Strategies to Enhance Diastereoselectivity:
-
Steric Hindrance: The diastereoselectivity of intramolecular cyclizations can often be controlled by steric interactions in the transition state. Analyze your substrate for bulky substituents that may direct the approach of the reacting moieties. In some cases, modifying a protecting group to be more or less sterically demanding can influence the stereochemical outcome.
-
Catalyst Control: In metal-catalyzed reactions, the ligand on the metal center plays a crucial role in determining the stereoselectivity. For instance, in cyclopropanation reactions, chiral ligands can induce high levels of diastereoselectivity.[6] Even for achiral reactions, different catalysts can favor the formation of one diastereomer over another.
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
| Parameter | Strategy to Improve Diastereoselectivity | Rationale |
| Catalyst | Screen different ligands or metal centers. | The catalyst's steric and electronic properties can create a chiral environment that favors one transition state over another.[6] |
| Temperature | Lower the reaction temperature. | At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to a higher proportion of the thermodynamically favored diastereomer. |
| Solvent | Screen solvents of varying polarity. | The solvent can influence substrate conformation and the stability of the transition states. |
| Substrate | Modify bulky protecting groups. | Increasing steric hindrance can favor the formation of the less sterically congested diastereomer. |
Issue 3: Formation of Side Products
Q3: I am observing the formation of significant side products, which is complicating purification and reducing the yield of my target 3-oxabicyclo[3.1.0]hexane derivative. What are the likely side reactions and how can I suppress them?
A3: The formation of side products often arises from competing reaction pathways, such as intermolecular reactions, rearrangements, or degradation. Identifying the structure of the major side products is the first step in devising a strategy to minimize their formation.
Common Side Reactions and Mitigation Strategies:
-
Intermolecular Reactions: If your precursor can react with another molecule of itself, this will compete with the desired intramolecular cyclization.
-
Solution: Employ high dilution conditions by adding the substrate slowly to the reaction mixture. This favors the intramolecular pathway.[3]
-
-
Ring-Opening of the Product: The strained 3-oxabicyclo[3.1.0]hexane ring system can be susceptible to ring-opening under harsh acidic or basic conditions.[7][8]
-
Solution: Use milder reaction conditions where possible. If strong acids or bases are required, minimize the reaction time and temperature. Neutralize the reaction mixture promptly during workup.
-
-
Elimination Reactions: Depending on the substrate, elimination reactions can compete with cyclization.
-
Solution: Choose non-nucleophilic bases and optimize the temperature to favor cyclization over elimination.
-
dot
Caption: Decision tree for mitigating side product formation.
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic routes to 3-oxabicyclo[3.1.0]hexane derivatives?
A4: Several synthetic strategies have been developed. Common approaches include:
-
Intramolecular Cyclization: This is a widely used method, often involving the cyclization of a suitably functionalized cyclopentane or an acyclic precursor. This can be achieved through Williamson ether synthesis-type reactions or other intramolecular ring-closing methods.[1]
-
Epoxidation of Cyclopentene Derivatives: The epoxidation of a cyclopentene followed by subsequent intramolecular reactions can lead to the formation of the 3-oxabicyclo[3.1.0]hexane core.
-
Carbene Insertion Reactions: The intramolecular insertion of a carbene into a C-H or C-O bond can be a powerful method for constructing the bicyclic system.[4][9] This often involves the decomposition of a diazo compound in the presence of a transition metal catalyst.
-
Cycloaddition Reactions: In some cases, cycloaddition reactions can be employed to construct the bicyclic framework.
Q5: How can I purify my 3-oxabicyclo[3.1.0]hexane derivative, especially if it is volatile?
A5: Purification can be challenging due to the potential volatility and similar polarities of isomers.
-
Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial to achieve good separation.[3]
-
Distillation: For volatile compounds, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can provide highly pure material.[10]
Q6: What analytical techniques are best for characterizing 3-oxabicyclo[3.1.0]hexane derivatives?
A6: A combination of spectroscopic methods is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for determining the structure and stereochemistry of your product. The coupling constants between the protons on the cyclopropane and five-membered rings can provide valuable information about their relative stereochemistry.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ether linkage, and the absence of starting material functionalities (e.g., hydroxyl groups).
-
X-ray Crystallography: For crystalline products, X-ray crystallography provides definitive proof of structure and stereochemistry.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of (2S, 3R, 4S)-3,4-Methanoproline and Analogues [chem.msu.ru]
- 10. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
Handling and storage recommendations for (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride
Welcome to the technical support resource for (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the handling, storage, and utilization of this valuable pharmaceutical intermediate.[1][2] Here, you will find a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and success of your experiments.
Section 1: General Information & Properties
This section covers the fundamental chemical and physical properties of this compound.
FAQ 1.1: What are the basic chemical properties of this compound?
This compound is a bicyclic amine salt.[2] Its structure features a rigid 3-oxabicyclo[3.1.0]hexane core, which can be a valuable scaffold in medicinal chemistry for creating conformationally constrained molecules.[1]
Table 1: Chemical Properties
| Property | Value | Source |
| CAS Number | 2968348-02-7 | [3][4] |
| Molecular Formula | C₅H₁₀ClNO | [3] |
| Molecular Weight | 135.59 g/mol | [3] |
| Purity | Typically ≥98% | [3][5] |
| Appearance | White to off-white solid (visual inspection) | Inferred from typical appearance of amine hydrochlorides |
Section 2: Storage & Handling
Proper storage and handling are critical to maintain the quality and stability of this compound.
FAQ 2.1: What are the recommended long-term storage conditions?
For long-term storage, it is recommended to keep the compound in a cool, dry place.[6] Specifically, storing at room temperature under a dry, inert atmosphere such as nitrogen is advised to prevent degradation from moisture and atmospheric components.[3] The container should be tightly sealed.[6]
FAQ 2.2: Is this compound hygroscopic?
Expert Insight: Handling the compound in a glove box or a dry room is the best practice to prevent water absorption. If such facilities are unavailable, minimize the time the container is open to the atmosphere.
FAQ 2.3: What are the primary safety hazards associated with this compound?
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]
Section 3: Solution Preparation & Stability
The preparation of solutions and their subsequent stability are crucial for obtaining reliable and reproducible experimental results.
FAQ 3.1: What solvents are recommended for dissolving this compound?
As a hydrochloride salt, this compound is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. It may have limited solubility in less polar aprotic solvents like dichloromethane and ethyl acetate. For biological assays, creating a stock solution in a solvent like DMSO is a common practice.
Expert Insight: When preparing a stock solution, it is advisable to start with a small amount of the compound in the desired solvent to test its solubility before proceeding with the entire batch. Sonication can aid in dissolution.
FAQ 3.2: How stable is this compound in solution?
The compound is stable under recommended storage conditions as a solid.[6] However, the stability of the compound in solution can be influenced by the solvent, pH, and storage temperature. Amine hydrochlorides in aqueous solutions can exist in equilibrium with their free base form, and the pH of the solution will dictate the position of this equilibrium.
Troubleshooting Workflow: Solution Stability
Caption: Decision tree for troubleshooting solution stability issues.
Section 4: Conversion to Free Base
For certain applications, such as specific coupling reactions, it may be necessary to convert the hydrochloride salt to the free amine.
FAQ 4.1: What is a reliable protocol for converting the hydrochloride salt to the free base?
The conversion to the free base involves neutralization of the hydrochloride salt with a suitable base. A standard laboratory procedure is to dissolve the salt in a suitable solvent and then perform a liquid-liquid extraction with a basic aqueous solution.
Experimental Protocol: Free Base Conversion
-
Dissolution: Dissolve the this compound in a minimal amount of water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH), while stirring. Monitor the pH of the aqueous layer with pH paper or a pH meter until it is basic (pH > 8).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent in which the free amine is soluble, such as dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery of the free base.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the free amine.
Expert Insight: The free amine may be less stable than the hydrochloride salt. It is often recommended to use the freshly prepared free base in the subsequent reaction without long-term storage.
Section 5: Troubleshooting Common Experimental Issues
This section addresses potential challenges that may arise when using this compound in chemical reactions.
FAQ 5.1: My N-acylation reaction with the hydrochloride salt is not proceeding. What could be the issue?
Direct N-acylation of an amine hydrochloride salt is often inefficient. The protonated amine is not nucleophilic enough to react with the acylating agent.
Troubleshooting Guide: N-Acylation Reactions
| Problem | Potential Cause | Recommended Solution |
| No or low conversion | The amine is protonated and non-nucleophilic. | 1. Convert to Free Base: Use the protocol described in Section 4 to generate the free amine before the reaction. 2. In-situ Neutralization: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to neutralize the HCl and free the amine in situ. At least two equivalents of the base are typically required: one to neutralize the HCl salt and one to scavenge the acid byproduct from the acylation reaction.[7] |
| Side reactions or decomposition | The reaction conditions are too harsh, or the free amine is unstable. | 1. Milder Acylating Agent: If using a highly reactive acylating agent like an acyl chloride, consider switching to an anhydride or using a coupling reagent (e.g., HATU, HOBt) with a carboxylic acid. 2. Lower Temperature: Run the reaction at a lower temperature to minimize side product formation. |
| Difficulty in purification | The product is also a basic amine and may be water-soluble or difficult to separate from other basic components. | 1. Acidic Work-up: During work-up, wash the organic layer with a dilute acid solution to remove any unreacted amine or basic byproducts. The product, if it is a neutral amide, should remain in the organic layer. 2. Chromatography: Use silica gel chromatography for purification. A solvent system containing a small amount of a basic modifier (e.g., triethylamine in the mobile phase) can improve the peak shape of basic compounds. |
Logical Relationship: N-Acylation Troubleshooting
Caption: Troubleshooting workflow for N-acylation reactions.
FAQ 5.2: I am observing unexpected peaks in my NMR or LC-MS analysis. What are the possible impurities?
Potential impurities could arise from the synthesis of the starting material or from its degradation.
Common Impurities to Consider:
-
Diastereomers: Depending on the synthetic route, other stereoisomers of the bicyclic amine may be present.
-
Residual Solvents: Solvents used in the synthesis and purification may be present in the final product.
-
Degradation Products: Although generally stable, prolonged exposure to harsh conditions (strong acid/base, high temperature) could lead to ring-opening or other degradation pathways.
Expert Insight: When in doubt about the purity of your starting material, it is always a good practice to re-purify a small sample (e.g., by recrystallization) and compare the results of your reaction with the re-purified material. For characterization, 1H and 13C NMR spectroscopy are powerful tools. The bicyclo[3.1.0]hexane ring system has characteristic chemical shifts and coupling constants that can be used to confirm its structure.[8][9][10]
References
- 1. (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride_TargetMol [targetmol.com]
- 2. 3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 2968348-02-7 this compound AKSci 3772ES [aksci.com]
- 5. This compound [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Long-range spin-spin coupling in bicyclo[3.1.0]hexane systems. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting poor resolution in chiral chromatography of bicyclic amines
Welcome to the technical support center for the chiral chromatography of bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the enantioseparation of these challenging compounds. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the principles governing your separations.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution for bicyclic amines so difficult?
Bicyclic amines present a unique challenge due to their rigid, three-dimensional structures and the presence of a basic nitrogen atom. The primary obstacles include:
-
Strong Secondary Interactions: The basic amine functionality can interact strongly with residual acidic silanol groups on the silica support of many chiral stationary phases (CSPs). This leads to significant peak tailing, where the peak is asymmetrically broadened, making it difficult to resolve closely eluting enantiomers.[1][2]
-
Limited Conformational Flexibility: Unlike more flexible molecules, the rigid scaffold of a bicyclic amine limits the ways it can orient itself to interact with the chiral selector. A successful separation relies on finding a CSP that offers a precise steric and electronic complementary fit to exploit the subtle differences between enantiomers.
-
Complex Chiral Recognition: Enantioseparation depends on establishing a transient diastereomeric complex between the analyte and the chiral stationary phase. For this to occur, there must be at least three points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance), a principle first advanced by Dalgliesh.[3] The rigid nature of bicyclic amines can make achieving these multiple, simultaneous interactions challenging.
Q2: I'm seeing no separation at all (a single peak). Where do I even begin?
A complete lack of separation indicates a fundamental mismatch between the analyte, the stationary phase, and the mobile phase. A systematic screening approach is the most effective strategy.[4][5]
1. Re-evaluate Your Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose carbamates (e.g., CHIRALPAK® AD, CHIRALCEL® OD), are typically the most successful for separating a broad range of chiral compounds, including amines.[3][6] If you are using a different type of phase (e.g., Pirkle-type, cyclodextrin), it may not provide the necessary interaction points for your specific bicyclic amine.
2. Optimize the Mobile Phase Systematically: The choice of mobile phase is critical for achieving selectivity.[7] For bicyclic amines, Normal Phase (NP) or Polar Organic modes are often the most effective.
-
Screening Protocol: A common starting point is to screen several polysaccharide columns (e.g., CHIRALPAK AD, CHIRALCEL OD) with two primary mobile phases: n-hexane/2-propanol and n-hexane/ethanol.[3] For basic compounds like bicyclic amines, the addition of a basic additive is almost always necessary.[3][8]
Troubleshooting Guide: Specific Issues
Issue 1: Poor Resolution (Rs < 1.5) with Broad, Tailing Peaks
This is the most common problem encountered with basic analytes like bicyclic amines. The primary cause is often undesirable secondary interactions between the amine and the stationary phase support.
Causality:
The basic nitrogen atom of your amine can form strong ionic interactions with acidic silanol groups (Si-OH) that may be present on the surface of the silica gel support of the CSP. This interaction is strong and non-enantioselective, causing a portion of the analyte molecules to be retained longer, resulting in a "tail" on the peak.[1][9] This tailing broadens the peaks and merges them, destroying resolution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing.
Step-by-Step Protocols:
Protocol 1: Mobile Phase Additive Optimization
-
Initial Addition: If not already present, add a basic modifier to your mobile phase. The standard starting point is 0.1% (v/v) Diethylamine (DEA) or Triethylamine (TEA).[3][10]
-
Equilibration: Equilibrate the column with the new mobile phase for at least 20-30 column volumes. Chiral separations can be slow to equilibrate.[11]
-
Analysis: Inject your sample and evaluate the peak shape and resolution.
-
Optimization: If tailing persists, you can systematically vary the additive.
-
Concentration: Increase the additive concentration incrementally (e.g., 0.2%, 0.3%). In some cases, especially in Supercritical Fluid Chromatography (SFC), very high concentrations of additives have been shown to dramatically improve selectivity.[12]
-
Additive Type: DEA is often more effective than TEA. Primary amines (like butylamine) or other amines like ethylenediamine (EDA) and 2-aminoethanol (AE) can offer different selectivity and dramatically improve peak shape for certain compounds.[8]
-
Table 1: Comparison of Common Basic Additives for Bicyclic Amine Separations
| Additive | Typical Starting Concentration | Key Characteristics |
| Diethylamine (DEA) | 0.1% | Often the most effective at reducing peak tailing for basic compounds.[2] |
| Triethylamine (TEA) | 0.1% | A common alternative to DEA; can sometimes provide different selectivity.[10] |
| Isopropylamine (IPA) | 0.1% | Can be a useful alternative when DEA or TEA do not provide optimal results.[13] |
| Ethylenediamine (EDA) | 0.1% | Can induce much better peak shape but has limited miscibility in non-polar solvents.[8] |
Issue 2: Resolution is Decreasing Over Time with a New Column
A gradual or sudden loss of resolution on a previously effective column often points to column contamination, degradation, or a phenomenon known as the "memory effect."
Causality:
-
Column Contamination: Strongly retained impurities from your sample can accumulate at the head of the column, creating active sites that interfere with the chiral recognition mechanism.[14][15]
-
Additive Memory Effect: Basic additives can adsorb strongly to the stationary phase. If you switch to a method that uses a different additive (or no additive), the previously used amine can slowly leach off, altering the column's surface chemistry and affecting selectivity. This effect can persist for thousands of column volumes.[2][16]
-
Stationary Phase Degradation: Although rare with modern immobilized CSPs, harsh mobile phase conditions or incompatible solvents can damage the chiral selector, leading to irreversible loss of performance.[17]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting loss of resolution.
Step-by-Step Protocols:
Protocol 2: Column Washing and Regeneration
This protocol is for immobilized polysaccharide CSPs only. Using strong solvents like THF or DCM on coated CSPs will cause irreversible damage.[1][17]
-
Initial Wash: Disconnect the column from the detector. Flush the column in the forward direction with 100% Isopropanol (IPA) or Ethanol at a low flow rate for 30-60 minutes. This removes many common contaminants.[18]
-
Re-equilibration: Re-equilibrate the column thoroughly with your method's mobile phase.
-
Analysis: Test the column performance with your standard.
-
Regeneration (if needed): If performance is not restored, a stronger regeneration may be necessary.
-
Flush with Tetrahydrofuran (THF).
-
Flush with Ethyl Acetate.
-
Flush with Dichloromethane (DCM).
-
Return to 100% IPA before re-introducing your hexane-based mobile phase.
-
Always consult the column manufacturer's instructions for specific solvent compatibility and regeneration procedures.[17]
-
Issue 3: Good Separation, but Elution Order is Incorrect for Preparative Work
For preparative chromatography, it is highly desirable to have the minor or impurity enantiomer elute before the major, bulk enantiomer. This prevents the tail of the large peak from compromising the purity of the smaller peak.
Causality:
The elution order is determined by the relative stability of the diastereomeric complexes formed between each enantiomer and the CSP. A reversal in elution order can sometimes be achieved by changing a parameter that influences the thermodynamics of these interactions.
Potential Solutions:
-
Change the Column: The most straightforward approach is to switch to a CSP with the opposite chiral configuration (e.g., from a D- to an L-based selector if available).[19]
-
Modify the Mobile Phase: In some cases, changing the type or concentration of the alcohol modifier (e.g., from 2-propanol to ethanol) or the basic additive can alter the interactions enough to reverse the elution order.[7]
-
Adjust the Temperature: Temperature has a significant impact on chiral recognition. While lower temperatures usually improve resolution, sometimes increasing the temperature can alter the interaction mechanism and lead to an elution order reversal.[1][20] This is compound-dependent and requires empirical testing.
Protocol 3: Temperature Optimization Study
-
Establish Baseline: Run your standard at your current method temperature (e.g., 25°C) and record the resolution and elution order.
-
Lower Temperature: Decrease the column temperature in 5-10°C increments (e.g., to 15°C, then 5°C). Allow the system to fully equilibrate at each temperature before injecting.
-
Increase Temperature: Increase the column temperature in 5-10°C increments above the baseline (e.g., to 35°C, then 45°C).
-
Evaluate: Create a table to compare retention time (k), separation factor (α), and resolution (Rs) at each temperature. Note any changes in elution order. Generally, lower temperatures enhance the subtle bonding forces, improving selectivity.[1][11] However, the relationship is not always linear, and sometimes a "sweet spot" exists at a higher temperature.[21]
Table 2: Example Data from a Temperature Optimization Study
| Temperature (°C) | k1 | k2 | Separation Factor (α) | Resolution (Rs) | Elution Order |
| 15 | 5.8 | 6.5 | 1.12 | 1.9 | Enantiomer 1 -> 2 |
| 25 | 4.2 | 4.6 | 1.10 | 1.6 | Enantiomer 1 -> 2 |
| 35 | 3.1 | 3.3 | 1.06 | 1.1 | Enantiomer 1 -> 2 |
| 45 | 2.5 | 2.7 | 1.08 | 1.4 | Enantiomer 2 -> 1 |
This illustrative data shows a case where increasing the temperature not only decreased retention but also caused a reversal in the elution order at 45°C.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. eijppr.com [eijppr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. chiraltech.com [chiraltech.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chiraltech.com [chiraltech.com]
- 18. researchgate.net [researchgate.net]
- 19. hplc.eu [hplc.eu]
- 20. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Amines as Synthetic Building Blocks: (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine in the Context of Proline and Cinchona Alkaloids
For researchers, scientists, and drug development professionals, the strategic selection of chiral starting materials is a cornerstone of efficient and stereocontrolled synthesis. While much attention is given to chiral catalysts, the utility of chiral amines as integral building blocks—transferring their inherent stereochemistry to complex targets—is equally critical. This guide provides a comparative analysis of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride, a specialized bicyclic amine, with the widely employed chiral amines L-Proline and the Cinchona alkaloid family, focusing on their roles as chiral synthons in the construction of high-value molecules.
Introduction: The Divergent Roles of Chiral Amines in Synthesis
Chiral amines are a versatile class of organic compounds that can function either as catalysts, facilitating asymmetric transformations, or as foundational building blocks ("chiral pool") for constructing complex molecular architectures. Their utility is dictated by their structural and functional group attributes.
-
This compound : This constrained bicyclic amine is primarily valued for its rigid carbon skeleton, which serves as a precursor to carbocyclic nucleoside analogues, a class of compounds with significant antiviral and therapeutic potential.[1][2] Its primary function in synthesis is as a chiral scaffold.
-
L-Proline : As the simplest proteinogenic secondary amine, L-Proline is a celebrated organocatalyst.[3] However, it is also a versatile chiral building block, with its pyrrolidine ring providing a robust scaffold for the synthesis of a wide array of pharmaceuticals and natural products.[4][]
-
Cinchona Alkaloids (e.g., Quinine, Quinidine) : These natural products are renowned for their application as chiral ligands and organocatalysts in a vast number of asymmetric reactions.[][7] Beyond catalysis, their complex and rigid polycyclic structure can be incorporated into target molecules or used as transient chiral auxiliaries to direct stereoselective transformations.[8]
This guide will forgo a direct catalytic comparison, for which experimental data on (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine is unavailable, and instead focus on the strategic application of these amines as chiral synthons.
Comparative Analysis of Synthetic Applications
The true measure of a chiral building block's utility lies in its successful application in multi-step synthesis. Here, we compare representative synthetic routes where each of the three chiral amines serves as a key structural component.
(1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine: A Gateway to Carbanucleoside Analogues
The unique tricyclic core of this compound makes it an ideal precursor for synthesizing cyclopentane-based structures, which are central to carbanucleoside analogues.[2] These molecules mimic natural nucleosides but feature a carbocyclic ring in place of the ribose moiety, enhancing their metabolic stability.[2]
A key application is in the synthesis of antiviral agents. The general synthetic strategy involves utilizing the amine as a handle to construct the nucleobase portion of the molecule, while the bicyclic core dictates the stereochemistry of the final product.
Experimental Workflow: Synthesis of a Carbanucleoside Precursor
The following workflow illustrates the conversion of a related bicyclic precursor, which shares the core structure, into a key intermediate for carbanucleoside synthesis. This highlights the synthetic utility of the 3-oxabicyclo[3.1.0]hexane framework.
Caption: Linear synthesis approach for carbanucleosides.
L-Proline: A Versatile Scaffold for Diverse Heterocycles
L-Proline's pyrrolidine ring is a common motif in a multitude of FDA-approved drugs. Its utility as a chiral building block stems from its rigid conformation and the presence of two distinct functional handles—the secondary amine and the carboxylic acid—which allow for sequential and regioselective modifications.[4][9]
A prime example is its use in the synthesis of complex alkaloids and other nitrogen-containing heterocycles. The inherent chirality of proline is transferred to the final product, often with high fidelity.
Experimental Protocol: Synthesis of a Chiral Pyrrolidine Derivative
The following protocol outlines a typical transformation where L-proline is used as the foundational chiral element.
Step 1: N-Protection and Carboxylic Acid Activation
-
To a solution of L-proline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the N-Boc-L-proline.
-
Activate the carboxylic acid, for example, by converting it to an acid chloride with oxalyl chloride or forming an active ester.
Step 2: Amide Coupling
-
React the activated N-Boc-L-proline with a desired amine nucleophile in the presence of a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Purify the resulting amide by column chromatography.
Step 3: Reduction and Further Modification
-
Reduce the amide and the carboxylic acid (if still present) using a strong reducing agent like lithium aluminum hydride (LAH) to yield the corresponding chiral amino alcohol.
-
The resulting hydroxyl and amine groups can be further functionalized to build more complex structures.
Caption: Synthetic utility of L-Proline as a chiral synthon.
Cinchona Alkaloids: Complex Scaffolds and Chiral Auxiliaries
Cinchona alkaloids and their derivatives are powerful tools in asymmetric synthesis, most notably as catalysts.[8][10] However, their complex, rigid, and stereochemically rich structure also makes them valuable as chiral building blocks or auxiliaries. In this context, the alkaloid framework is used to control the stereochemical outcome of a reaction and is either incorporated into the final product or cleaved and removed in a later step.
Quantitative Performance Comparison
Direct comparison of these chiral amines as building blocks is nuanced, as their applications are dictated by the desired target molecule. However, we can compare their effectiveness based on the efficiency of chirality transfer and the overall yields in their respective synthetic routes.
| Chiral Amine | Representative Application | Key Transformation | Typical Yield | Stereochemical Outcome | Reference |
| (1S,5S)-3-Oxabicyclo [3.1.0]hexan-1-amine Framework | Synthesis of Carbanucleoside Analogues | Tandem alkylation-lactonization from (R)-epichlorohydrin | Good | High enantiomeric excess (>95%) transferred from starting material | [11] |
| L-Proline | Synthesis of Chiral Pyrrolidine Alkaloids | Diastereoselective alkylation of N-protected proline | Variable, often moderate to good over multiple steps | High, stereochemistry dictated by the starting L-proline | [4] |
| Cinchona Alkaloids | Asymmetric Michael Addition (as catalyst) | Conjugate addition of malonates to enones | Often >90% | Up to 99% ee | [10] |
| Cinchona Alkaloids | Synthesis of β-Lactams (as catalyst) | Ketene-imine cycloaddition | Good to excellent | High diastereoselectivity and enantioselectivity | [12] |
Note: The table includes catalytic applications for Cinchona alkaloids to provide a broader context of their performance, as their use purely as incorporated building blocks is less common than their catalytic role.
Conclusion and Future Outlook
The choice of a chiral amine in asymmetric synthesis is a strategic decision that extends beyond its potential catalytic activity.
-
This compound stands out as a specialized building block for the synthesis of conformationally restricted carbocyclic nucleosides. Its value lies in its rigid bicyclic core, which provides a direct and stereocontrolled route to these high-value therapeutic targets.
-
L-Proline offers unparalleled versatility. It is not only a powerhouse of organocatalysis but also a readily available and modifiable chiral synthon for a vast range of heterocyclic compounds.[3][4]
-
Cinchona Alkaloids remain the gold standard in many asymmetric catalytic transformations. While their direct incorporation as building blocks is less frequent, their role as chiral auxiliaries and ligands is indispensable for achieving high stereoselectivity in a multitude of reactions.[][7]
For the drug development professional, the selection between these amines will depend on the specific molecular architecture of the target. For constrained carbocyclic systems, the bicyclic amine offers a direct and efficient pathway. For pyrrolidine-containing targets, L-proline is the logical starting point. For a broad range of other asymmetric transformations, the catalytic prowess of Cinchona alkaloids is often the most effective solution. Future developments will likely focus on expanding the synthetic utility of specialized building blocks like (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine and discovering new catalytic applications for all classes of chiral amines.
References
- 1. (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride_TargetMol [targetmol.com]
- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 7. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cinchona Alkaloids [sigmaaldrich.com]
- 11. Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinchona Alkaloid-Mediated Asymmetric Synthesis of Amino Acids and Aziridines [spiral.imperial.ac.uk]
A Comparative Guide to Enantiomeric Excess Determination of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride
Introduction
In pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The target compound, (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride, is a chiral bicyclic amine, likely serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is not merely a quality control measure but a fundamental requirement for safety and efficacy.[3][4]
This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess (e.e.) of this specific amine. We will explore both direct and indirect chromatographic approaches, offering detailed protocols, supporting data, and a logical framework for method selection. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to implement robust, accurate, and reliable methods for chiral purity assessment.[5]
Methodological Approaches: A Strategic Overview
The determination of enantiomeric excess for chiral amines primarily falls into two strategic categories:
-
Direct Methods: These techniques utilize a chiral environment, most commonly a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC), to directly resolve the enantiomers.[4][6] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies.[1]
-
Indirect Methods: This approach involves the derivatization of the enantiomeric amine with a chiral derivatizing agent (CDA). This reaction quantitatively converts the pair of enantiomers into a pair of diastereomers.[7][8] Because diastereomers have different physical properties, they can be readily separated using standard, achiral chromatography.[7]
The choice between these two strategies is a critical decision driven by factors such as available instrumentation, sample complexity, required sensitivity, and throughput needs.
Decision Workflow: Direct vs. Indirect Method Selection
Caption: Workflow for selecting a chiral separation method.
Method 1: Direct Enantioseparation via Chiral HPLC
The direct approach is often preferred for its simplicity, as it avoids the complexities of chemical reactions. Polysaccharide-based CSPs are highly versatile and represent a primary screening tool for chiral amines.[2][4]
Principle of Separation
Polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates) coated or immobilized on a silica support form helical polymer chains. These chains create chiral grooves and cavities. Enantiomers of the analyte, like our bicyclic amine, interact with the CSP through a combination of forces including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The (1S,5S)-enantiomer will have a slightly different fit and interaction energy profile within this chiral environment compared to its (1R,5R)-counterpart, leading to different retention times and, thus, separation.
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
HPLC System with UV Detector (e.g., Agilent 1200 series or equivalent).
-
Chiral Column: CHIRALPAK® AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). Rationale: The non-polar hexane/alcohol mobile phase is typical for normal-phase chiral separations. DEA is a crucial basic additive that improves peak shape and reduces tailing for amine analytes by competing for active sites on the silica support.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm. Rationale: The analyte lacks a strong chromophore, requiring detection at a lower UV wavelength.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (1S,5S) and the potential (1R,5R) enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A) as follows: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
Method 2: Indirect Enantioseparation via Derivatization
The indirect method is a powerful alternative, particularly when direct chiral methods fail to provide adequate resolution or when enhanced sensitivity is required.[6][8] The key is the selection of an appropriate Chiral Derivatizing Agent (CDA). For primary amines, Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is an exemplary choice.[7][10]
Principle of Separation
Marfey's reagent (L-FDAA) reacts with the primary amine of both the (1S,5S) and (1R,5R) enantiomers. This reaction forms two stable diastereomeric amides: L-FDAA-(1S,5S)-amine and L-FDAA-(1R,5R)-amine. These diastereomers have different three-dimensional structures and, consequently, different physicochemical properties, allowing for their separation on a standard achiral reversed-phase column (e.g., C18).[11] The dinitrophenyl group in Marfey's reagent provides a strong UV chromophore, significantly enhancing detection sensitivity at 340 nm.[10][12]
Mechanism: Derivatization with Marfey's Reagent
Caption: Conversion of enantiomers to diastereomers.
Experimental Protocol: Derivatization and RP-HPLC
-
Instrumentation:
-
Standard HPLC System with UV/Vis or DAD detector.
-
Reversed-Phase Column: C18, 5 µm, 4.6 x 150 mm.
-
-
Derivatization Procedure:
-
Prepare a 1 mg/mL solution of the amine hydrochloride in water.
-
In a vial, combine 100 µL of the amine solution with 200 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution to initiate the reaction and maintain alkaline pH.
-
Heat the mixture at 40 °C for 1 hour.
-
After cooling, neutralize the reaction by adding 20 µL of 2 M HCl.
-
Dilute the final mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: Gradient elution using (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) 0.1% TFA in Acetonitrile.
-
Gradient: 30% B to 70% B over 20 minutes. Rationale: A gradient is used to effectively separate the diastereomers, which may have significantly different hydrophobicities, and to elute the excess Marfey's reagent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate % e.e. using the peak areas of the two resulting diastereomer peaks, analogous to the direct method.
-
Comparative Performance Data
The selection of a method should be based on objective performance metrics. The following table summarizes expected performance characteristics for the two described methods. This data is synthesized from typical results for similar analyses and serves as a comparative benchmark.
| Performance Metric | Method 1: Direct Chiral HPLC | Method 2: Indirect (Marfey's) | Justification |
| Resolution (Rs) | > 1.8 | > 2.5 | Derivatization often leads to larger structural differences between diastereomers, enhancing separation. |
| Analysis Time | ~15 min (Isocratic) | ~25 min (Gradient) | The direct method is typically faster due to isocratic elution and no need for a gradient to clean the column. |
| Limit of Quantitation (LOQ) | ~0.1% | ~0.05% | The strong chromophore from Marfey's reagent significantly improves the signal-to-noise ratio for the minor enantiomer.[10] |
| Method Development Effort | High | Moderate | Screening multiple CSPs and mobile phases can be time-consuming. Derivatization is a standardized reaction. |
| Cost per Analysis | High (Column Cost) | Low (Standard Column) | Chiral columns are a significant investment, whereas C18 columns and reagents are relatively inexpensive. |
| Robustness & Transferability | Moderate | High | CSP performance can vary between batches and columns.[3] Reversed-phase methods on C18 columns are highly robust and easily transferable between labs. |
Conclusion and Expert Recommendations
Both direct and indirect methods are viable for determining the enantiomeric excess of this compound. The optimal choice depends on the specific context of the analysis.
-
For routine, high-throughput quality control where speed is critical and the cost of a dedicated chiral column is justified, the Direct Chiral HPLC method is highly recommended. Its primary advantage is the minimal sample preparation, reducing potential sources of error and operator time.
-
For method validation, trace-level impurity analysis, or in laboratories without access to a wide range of CSPs, the Indirect Method via Marfey's reagent is superior. Its high sensitivity, excellent resolution, and use of standard, robust C18 columns make it an exceptionally reliable and transferable method.[11]
Ultimately, the validation of any chosen analytical procedure is essential to demonstrate its suitability for its intended purpose, ensuring the accuracy and reliability of the enantiomeric purity results.[3][5]
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine Hydrochloride Derivatives as Dipeptidyl Peptidase-IV Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both high potency and selectivity for therapeutic targets is a perpetual endeavor. The rigid (1S,5S)-3-Oxabicyclo[3.1.0]hexane scaffold has emerged as a promising motif in medicinal chemistry, particularly in the design of inhibitors for Dipeptidyl Peptidase-IV (DPP-4). This guide provides an in-depth, objective comparison of the biological activity of compounds derived from (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride with alternative DPP-4 inhibitors, supported by experimental data and detailed protocols. Our analysis will delve into the causal relationships behind experimental choices and the structural features that drive efficacy, offering a comprehensive resource for those engaged in the development of novel therapeutics for type 2 diabetes.
Introduction to the 3-Oxabicyclo[3.1.0]hexane Scaffold
The (1S,5S)-3-Oxabicyclo[3.1.0]hexane moiety is a conformationally constrained bicyclic system.[1] This rigidity is a key attribute in rational drug design, as it can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[2] The incorporation of this scaffold into drug candidates aims to optimize interactions with the active site of the target enzyme, in this case, DPP-4. Derivatives of this scaffold are being investigated for various therapeutic applications, including antiviral and antimicrobial agents.[3][4] However, their most prominent role to date is in the inhibition of DPP-4, a key enzyme in glucose homeostasis.[2][5]
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.
Comparative Analysis of DPP-4 Inhibitory Activity
While specific IC50 values for derivatives of this compound as DPP-4 inhibitors are not extensively reported in publicly available literature, the closely related 3-azabicyclo[3.1.0]hexane scaffold has been extensively studied and provides a strong surrogate for understanding the potential of this bicyclic system. The substitution of the 3-position nitrogen (aza) with oxygen (oxa) can influence the compound's polarity, hydrogen bonding capacity, and overall conformation, which in turn affects its binding affinity to the DPP-4 enzyme.
For a robust comparison, we will evaluate the reported activities of 3-azabicyclo[3.1.0]hexane derivatives against established DPP-4 inhibitors with different core scaffolds, such as Sitagliptin, Vildagliptin, and Saxagliptin.
| Compound Class | Representative Compound(s) | DPP-4 IC50 (nM) | Scaffold Type | Key Structural Features |
| Bicyclo[3.1.0]hexane Derivatives | 3-azabicyclo[3.1.0]hexane derivatives | Potent, often in the low nanomolar range | Conformationally rigid bicyclic amine | The rigid scaffold orients substituents for optimal binding in the S1 and S2 pockets of DPP-4.[2] |
| β-amino acid Derivatives | Sitagliptin | ~19 nM | Piperidine | Trifluoromethylphenyl group interacts with the S2 pocket; the trifluorophenyl group provides metabolic stability.[6] |
| Pyrrolidine Derivatives | Vildagliptin | ~62 nM | Pyrrolidine | A cyanopyrrolidine warhead forms a reversible covalent bond with the catalytic serine of DPP-4.[7] |
| Adamantane Derivatives | Saxagliptin | ~50 nM | Adamantane | A cyanopyrrolidine warhead and a large, rigid adamantane group that fits into the S1 pocket.[8][9] |
Expertise & Experience: The Rationale Behind Scaffold Rigidity
The choice of a rigid scaffold like 3-oxabicyclo[3.1.0]hexane is a deliberate strategy in medicinal chemistry. Flexible molecules can adopt numerous conformations in solution, and only a fraction of these may be suitable for binding to the target. This results in a loss of conformational entropy upon binding, which is energetically unfavorable. By pre-organizing the molecule into a bioactive conformation, as is the case with rigid scaffolds, this entropic penalty is minimized, often leading to a significant increase in binding affinity.
Furthermore, the defined three-dimensional structure of the bicyclo[3.1.0]hexane system allows for precise placement of functional groups to interact with specific residues in the DPP-4 active site. The active site of DPP-4 is often described in terms of subsites (S1, S2, etc.). The bicyclic core can serve as an anchor, positioning substituents to make optimal contact with these subsites, thereby enhancing potency and selectivity.[10]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, a standardized in vitro DPP-4 inhibitor screening assay is essential. Below is a detailed protocol based on commercially available kits and published methodologies.[1][11]
DPP-4 Inhibitor Screening Assay (Fluorometric)
Principle:
This assay measures the activity of DPP-4 by detecting the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). In the presence of a DPP-4 inhibitor, the rate of AMC release is reduced.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[1]
-
Gly-Pro-AMC substrate
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human recombinant DPP-4 in Assay Buffer. The final concentration should be determined empirically to yield a robust signal.
-
Prepare a working solution of Gly-Pro-AMC in Assay Buffer. The final concentration in the assay is typically around 100 µM.[1]
-
Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
30 µL of Assay Buffer
-
10 µL of the diluted test compound or positive control
-
10 µL of the diluted DPP-4 enzyme solution
-
-
For background wells, add 40 µL of Assay Buffer and 10 µL of the solvent used for the compounds.
-
For 100% activity control wells, add 30 µL of Assay Buffer, 10 µL of the solvent, and 10 µL of the diluted DPP-4 enzyme solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately begin reading the fluorescence intensity kinetically for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Subtract the background fluorescence from all readings.
-
Determine the percent inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validating System: The inclusion of a known positive control inhibitor, such as Sitagliptin, in each assay plate serves as a critical internal validation of the experiment's performance. The calculated IC50 for the positive control should fall within a predetermined acceptable range for the assay to be considered valid.
Visualization of Key Concepts
DPP-4 Inhibition Workflow
Caption: Workflow for in vitro DPP-4 inhibition assay.
Mechanism of DPP-4 Inhibition and Incretin Effect
Caption: Simplified pathway of DPP-4 inhibition.
Conclusion
Derivatives of the (1S,5S)-3-Oxabicyclo[3.1.0]hexane scaffold represent a promising class of compounds for the development of novel DPP-4 inhibitors. The conformational rigidity inherent to this bicyclic system offers a distinct advantage in drug design, potentially leading to enhanced potency and selectivity. While direct comparative data for the oxa-scaffold is still emerging, the extensive research on the analogous aza-scaffold provides a strong foundation for its therapeutic potential. By employing rigorous and well-validated experimental protocols, researchers can effectively evaluate the activity of these and other novel compounds, contributing to the advancement of treatments for type 2 diabetes. The continued exploration of such unique and constrained scaffolds is a testament to the power of rational drug design in addressing significant medical needs.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7279494B2 - Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. proteopedia.org [proteopedia.org]
- 10. benthamscience.com [benthamscience.com]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Part 1: The Crystallization Bottleneck: Strategies for High-Quality Crystals
An In-Depth Technical Guide to the X-ray Crystallography of 3-Oxabicyclo[3.1.0]hexane Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. The 3-oxabicyclo[3.1.0]hexane scaffold, a strained bicyclic ether, is a key structural motif in various biologically active molecules and synthetic intermediates. Its unique three-dimensional architecture, governed by the fusion of a cyclopropane and a tetrahydrofuran ring, dictates its chemical reactivity and biological interactions. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level details of these structures, providing unequivocal proof of stereochemistry, conformation, and intermolecular interactions.
This guide offers a comprehensive comparison of crystallographic approaches for 3-oxabicyclo[3.1.0]hexane derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, providing field-proven insights to navigate the challenges inherent in crystallizing and analyzing these unique small molecules.
The journey to a crystal structure begins with the most critical and often unpredictable step: crystallization. For small organic molecules, obtaining diffraction-quality single crystals is frequently the primary bottleneck.[1][2] The 3-oxabicyclo[3.1.0]hexane framework, while rigid, can be appended with functional groups that introduce conformational flexibility or variable intermolecular interactions, complicating crystallization.
The core principle of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into an ordered crystal lattice.[3] The choice of method is dictated by the compound's solubility, stability, and the quantity of material available.
Comparative Analysis of Crystallization Techniques
The selection of an appropriate crystallization strategy is an empirical process, but an understanding of the underlying principles can guide the experimental design. Below is a comparison of common techniques suitable for 3-oxabicyclo[3.1.0]hexane derivatives.
| Technique | Principle | Advantages for 3-Oxabicyclo[3.1.0]hexane Derivatives | Disadvantages & Considerations |
| Slow Evaporation | Solvent is slowly removed, increasing the concentration of the solute to the point of supersaturation and crystallization.[4] | Simple setup; effective for moderately soluble, stable compounds. Often successful with common organic solvents like ethyl acetate.[5] | Risk of forming "showers" of small crystals or oils if evaporation is too rapid. Highly volatile solvents (e.g., DCM, ether) can lead to cracked or disordered crystals.[5][6] |
| Vapor Diffusion | An anti-solvent, in which the compound is insoluble, slowly diffuses in the vapor phase into a solution of the compound, reducing its solubility.[4] | Excellent control over the rate of supersaturation. Ideal for compounds that are sensitive or require delicate control over crystal growth. | Requires careful selection of a miscible solvent/anti-solvent pair. The setup is slightly more complex than slow evaporation. |
| Liquid-Liquid Diffusion (Layering) | A solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the liquids slowly mix.[1][4] | Effective for generating large, well-formed crystals. Allows for a clear visual indication of crystal growth at the interface. | Can be technically challenging to set up without disturbing the interface. Requires solvents with different densities. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled. As the temperature decreases, solubility drops, leading to crystallization.[3] | Provides excellent thermal control over the crystallization process.[1] Can yield high-quality crystals for compounds with temperature-dependent solubility. | Requires a programmable heating/cooling block for precise control. Not suitable for thermally unstable compounds. |
Field-Proven Insights & Experimental Causality
For 3-oxabicyclo[3.1.0]hexane derivatives, which are often crystalline solids at room temperature, solubility characteristics are key.[7] A good starting point is to screen a variety of solvents to determine one in which the compound has moderate solubility.
-
Why Purity Matters: Attempting to crystallize an impure sample is a common pitfall. While crystallization is a purification technique, a minimum purity of 90% is recommended to avoid co-crystallization of impurities or inhibition of crystal growth.[6]
-
The Solvent's Role: The choice of solvent is critical. Hydrogen-bonding solvents can compete with intermolecular interactions needed for lattice formation.[6] Aromatic solvents like toluene or benzene can sometimes promote crystallization by filling voids in the crystal lattice through π-stacking interactions.[5] For a reported derivative, Dimethyl (1S,3R,5S,6R)-6-phenyl-2-oxabicyclo[3.1.0]hexane-3,6-dicarboxylate, the synthesis involved ethyl acetate (EtOAc), suggesting its utility as a potential crystallization solvent.[8]
-
The "NMR Tube" Trick: A common and efficient screening method is to use the concentrated solution remaining in an NMR tube (typically 2-10 mg in 0.6-1 mL). This small-scale approach allows for rapid testing of various solvent/anti-solvent systems via vapor diffusion.[6]
Experimental Protocol: Vapor Diffusion Crystallization
This protocol provides a self-validating system for screening crystallization conditions for a novel 3-oxabicyclo[3.1.0]hexane derivative.
-
Preparation: Dissolve 2-5 mg of the purified compound in 0.5 mL of a "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small, narrow vial (e.g., 4 mL). The solution should be saturated or near-saturated.
-
Chamber Setup: Place this small vial inside a larger, sealable chamber (e.g., a 20 mL scintillation vial or a small beaker).
-
Anti-Solvent Addition: Add 2-3 mL of an "anti-solvent" (e.g., hexane, pentane, or diethyl ether) to the larger chamber, ensuring the level is below the top of the inner vial. The anti-solvent must be miscible with the solvent.
-
Sealing and Incubation: Seal the outer chamber tightly. Allow it to stand undisturbed in a location free from vibrations and significant temperature fluctuations.
-
Monitoring: Observe the inner vial periodically over several days to weeks. The slow diffusion of the anti-solvent vapor into the inner vial will gradually decrease the solubility of the compound, hopefully leading to the formation of single crystals.
Part 2: The Diffraction Experiment: From Crystal to Data
Once suitable crystals are obtained, the next step is to analyze them using X-ray diffraction. This process involves mounting a crystal, exposing it to a focused beam of X-rays, and recording the resulting diffraction pattern.
Workflow of a Single-Crystal X-ray Diffraction Experiment
The overall process can be visualized as a linear progression from crystal selection to data processing.
Caption: Workflow for a single-crystal X-ray diffraction experiment.
Key Experimental Choices and Their Rationale
-
Radiation Source (Mo vs. Cu): Molybdenum (Mo, λ ≈ 0.71 Å) is the standard for small-molecule crystallography due to its high energy, which minimizes absorption effects. Copper (Cu, λ ≈ 1.54 Å) is more common for protein crystallography but can be advantageous for determining the absolute stereochemistry of light-atom molecules, a crucial aspect for chiral 3-oxabicyclo[3.1.0]hexane derivatives.
-
Temperature: Data collection is almost universally performed at low temperatures (around 100-123 K).[8] The reason is twofold: it reduces atomic thermal motion, resulting in sharper diffraction spots and higher resolution data, and it minimizes potential crystal damage from the X-ray beam.
Comparative Crystallographic Data for Bicyclo[3.1.0]hexane Systems
The following table summarizes crystallographic data from published structures containing the bicyclo[3.1.0]hexane core, illustrating the typical parameters encountered.
| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) | Resolution (Å) | R-work | Ref. |
| N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide | C₁₀H₁₆N₂O | P-1 | 9.89 | 9.53 | 5.60 | N/A | 0.056 | [9] |
| Conformationally-locked nucleoside analog | C₁₁H₁₃N₅O₂ | P2₁/c | 10.99 | 8.01 | 13.31 | N/A | N/A | [10] |
| RMC-7977 complex ligand | C₄₇H₆₀N₈O₆S | P1 | 12.33 | 12.44 | 19.34 | 1.88 | 0.171 | [11] |
Note: N/A indicates data not available in the cited abstract or summary.
This comparison reveals that these compounds crystallize in common, lower-symmetry space groups. The unit cell dimensions are typical for small molecules of this size. The high resolution (1.88 Å) and low R-work value for the RMC-7977 ligand indicate a high-quality structure determination.[11]
Part 3: Structure Solution and Refinement: The Path to a Model
The collected diffraction data is a set of intensities that must be mathematically converted into a three-dimensional electron density map, from which the molecular structure is derived.
The Cycle of Structure Solution and Refinement
This process is iterative. An initial model is generated and then refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible.
Caption: The iterative cycle of crystallographic structure solution and refinement.
Trustworthiness: Interpreting Refinement Metrics
The quality and reliability of a crystal structure are assessed using several statistical metrics.
-
R-work (or R₁): The residual factor, which measures the agreement between the observed diffraction data (Fₒ) and the calculated data from the model (Fₒ). A value below 0.05 (5%) is considered excellent for small molecules.
-
R-free: A cross-validation metric calculated from a small subset (5-10%) of reflections that are not used in the refinement. It helps to detect overfitting of the data. The R-free value should be close to the R-work value.
-
Goodness-of-Fit (GooF): Should be close to 1.0 for a good model. A significantly larger value may indicate a poor model or incorrect data processing.
For instance, the structure of a KRAS G12D inhibitor containing a 3-oxabicyclo[3.1.0]hexane-6-carboxamide moiety was refined to an R-work of 0.171 and an R-free of 0.227, which are respectable values for a macromolecular complex.[11] The structure of a phenyl-substituted 2-oxabicyclo[3.1.0]hexane derivative was solved using ShelXT and refined with ShelXL, standard and highly trusted programs in the field.[8]
Structural Insights: The Conformation of the Bicyclic Core
X-ray crystallography consistently confirms that the bicyclo[3.1.0]hexane skeleton preferentially adopts a boat conformation .[9][12] This was specifically observed in the crystal structure of a nucleoside analog built on the 3-oxabicyclo[3.1.0]hexane template.[10] This conformational preference is a critical piece of structural information for drug design, as it dictates the spatial orientation of substituents.
Analysis of a phenyl-substituted 3-oxabicyclo[3.1.0]hexan-2-one derivative revealed precise bond lengths characteristic of the strained system, including a C-O lactone bond of 1.45-1.47 Å and a C=O bond of 1.20-1.22 Å.[13] Such data is invaluable for validating theoretical calculations and understanding the electronic nature of these scaffolds.
Conclusion
The X-ray crystallographic analysis of 3-oxabicyclo[3.1.0]hexane derivatives is an indispensable tool for modern chemical research. Success hinges on a systematic and informed approach to both crystallization and data analysis. By understanding the principles behind crystallization techniques, making rational choices during data collection, and critically evaluating the final refined model, researchers can confidently determine the precise three-dimensional structures of these important molecules. The insights gained from these structures are crucial for advancing synthetic methodology, understanding structure-activity relationships, and designing the next generation of therapeutics.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unifr.ch [unifr.ch]
- 7. Page loading... [guidechem.com]
- 8. rsc.org [rsc.org]
- 9. A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Using conformationally locked nucleosides to calibrate the anomeric effect: Implications for glycosyl bond stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Buy 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- | 96847-52-8 [smolecule.com]
Comparative study of different synthetic routes to (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride is a valuable chiral building block in medicinal chemistry, recognized as a key pharmaceutical intermediate for the synthesis of various active compounds. Its rigid bicyclic structure and stereochemistry make it an attractive scaffold for designing novel therapeutics. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and an examination of the strategic advantages and disadvantages of each approach.
Introduction to Synthetic Strategies
The synthesis of enantiomerically pure this compound presents a significant challenge due to the presence of three contiguous stereocenters, two of which are at the bridgehead positions of the bicyclic system. The two primary strategies detailed in this guide are:
-
Route 1: Chiral Pool Synthesis via a Bicyclic Lactone Intermediate followed by Curtius Rearrangement. This is a multi-step approach that commences with readily available chiral starting materials to construct the core bicyclic structure, followed by a key rearrangement to install the amine functionality.
-
Route 2: Asymmetric Synthesis from an Achiral Precursor via Enzymatic Resolution. This pathway begins with an achiral starting material and introduces chirality through a biocatalytic resolution step, offering an alternative approach to accessing the enantiomerically pure target molecule.
This guide will delve into the experimental intricacies of each route, providing a foundation for informed decision-making in the selection of a synthetic strategy based on factors such as efficiency, scalability, and access to specialized reagents and equipment.
Route 1: Chiral Pool Synthesis via a Bicyclic Lactone and Curtius Rearrangement
This synthetic pathway leverages the chirality of (R)-epichlorohydrin to establish the stereochemistry of the target molecule. The synthesis proceeds through the formation of a key bicyclic lactone intermediate, which is then converted to the desired amine via a Curtius rearrangement.
Overall Synthetic Pathway
Caption: Synthetic scheme for Route 1.
Experimental Protocols
Step 1: Synthesis of (1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
This step involves the condensation of diethyl malonate with (R)-epichlorohydrin to form the bicyclic lactone.
-
Reaction: A mixture of sodium methoxide and diethyl malonate in ethanol is prepared and stirred at 0°C. (R)-(-)-epichlorohydrin is then added dropwise, and the reaction mixture is heated to reflux for 18 hours.
-
Work-up and Purification: After cooling, the solvent is evaporated, and the residue is dissolved in water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to afford the title compound as a viscous colorless oil.
-
Reported Yield: 55%
Step 2: Hydrolysis to (1S,5R)-2-Oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Reaction: The bicyclic lactone ester is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is acidified with a strong acid (e.g., HCl) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the carboxylic acid, which can often be used in the next step without further purification.
Step 3: Curtius Rearrangement to (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine
This key step involves the conversion of the carboxylic acid to the amine with retention of stereochemistry[3].
-
Reaction: The carboxylic acid is first converted to its acyl chloride by treatment with oxalyl chloride and a catalytic amount of dimethylformamide (DMF). The crude acyl chloride is then reacted with sodium azide to form the acyl azide. The acyl azide is carefully heated in an inert solvent like toluene, which induces the Curtius rearrangement to form an isocyanate intermediate. The isocyanate is then hydrolyzed with water to yield the desired amine.
-
Work-up and Purification: The reaction mixture is typically worked up by extraction and the crude amine is purified by chromatography or distillation.
Step 4: Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt for improved stability and handling.
-
Reaction: The purified amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent.
-
Work-up and Purification: The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to give this compound as a solid.
Route 2: Asymmetric Synthesis via Enzymatic Resolution
This route starts from an achiral precursor and employs a biocatalytic step to introduce chirality, offering an alternative approach to the enantiomerically pure product.
Overall Synthetic Pathway
Caption: Synthetic scheme for Route 2.
Experimental Protocols
Step 1: Synthesis of Racemic Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
The synthesis is analogous to Step 1 of Route 1, but using racemic epichlorohydrin as the starting material.
Step 2: Enzymatic Hydrolytic Resolution
This crucial step utilizes a lipase to selectively hydrolyze one enantiomer of the racemic ester.
-
Reaction: The racemic bicyclic lactone ester is treated with a lipase, such as Lipase Amano PS, in a suitable buffer system[4]. The enzyme selectively hydrolyzes the (1S,5R)-enantiomer to the corresponding carboxylic acid, leaving the (1R,5S)-enantiomer largely unreacted.
-
Work-up and Purification: After the desired conversion is reached, the reaction mixture is worked up to separate the unreacted ester from the carboxylic acid product. This is typically achieved by extraction under different pH conditions. The (1S,5R)-carboxylic acid can then be isolated.
-
Reported Enantiomeric Purity: High enantiomeric purity (98.0% ee) of the corresponding ester derived from the resolved acid has been reported[4].
Step 3 & 4: Curtius Rearrangement and Hydrochloride Salt Formation
These steps are analogous to Steps 3 and 4 of Route 1, starting from the enantiomerically enriched (1S,5R)-2-Oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid obtained from the enzymatic resolution.
Comparative Analysis
| Feature | Route 1: Chiral Pool Synthesis | Route 2: Asymmetric Synthesis via Enzymatic Resolution |
| Starting Materials | Diethyl malonate, (R)-Epichlorohydrin | Diethyl malonate, Racemic Epichlorohydrin |
| Introduction of Chirality | Use of a chiral starting material | Enzymatic resolution of a racemic intermediate |
| Number of Steps | 4 (from diethyl malonate) | 4 (from diethyl malonate) |
| Key Reactions | Condensation, Hydrolysis, Curtius Rearrangement | Condensation, Enzymatic Resolution, Curtius Rearrangement |
| Advantages | - Well-established chemistry. - High enantioselectivity from the start. | - Avoids the use of potentially expensive chiral starting materials. - Biocatalysis is often performed under mild conditions. |
| Disadvantages | - (R)-Epichlorohydrin can be more expensive than the racemic mixture. | - Requires screening and optimization of the enzymatic reaction. - The maximum theoretical yield of the desired enantiomer is 50% unless a racemization process is incorporated. - Separation of the resolved acid and unreacted ester can be challenging. |
| Scalability | Generally considered scalable. | Scalability depends on the availability and cost of the enzyme, as well as the efficiency of the resolution and separation processes. |
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound.
Route 1 is a more traditional and direct approach, relying on a chiral starting material to ensure the desired stereochemistry. This route is likely to be more predictable and may be preferred if the cost and availability of (R)-epichlorohydrin are not prohibitive.
Route 2 represents a more modern approach, leveraging the high selectivity of enzymes to achieve the desired enantiomer. This route can be more cost-effective in terms of starting materials but requires expertise in biocatalysis and may involve more complex process development for separation and purification.
The choice between these two routes will ultimately depend on the specific needs and resources of the research or development team. Factors such as cost of goods, available equipment, in-house expertise, and desired scale of production should all be carefully considered. This guide provides the fundamental information necessary to begin this evaluation and to proceed with the synthesis of this important pharmaceutical intermediate.
References
Abstract
Bicyclic amines form the structural core of numerous active pharmaceutical ingredients (APIs). The control of related substances—impurities arising from synthesis, degradation, or storage—is a critical regulatory requirement for ensuring drug safety and efficacy. Ultra-High Performance Liquid Chromatography (U-HPLC) stands as the premier analytical technique for this challenge, offering superior resolution and speed. This guide provides an in-depth comparison of U-HPLC methodologies for the analysis of bicyclic amine-related substances. We will explore the causality behind selecting optimal stationary phases, mobile phase compositions, and detection technologies. By grounding our discussion in established scientific principles and regulatory standards, such as the ICH Q2(R1) guideline, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to develop and validate robust, stability-indicating analytical methods.
The Analytical Challenge: Unique Properties of Bicyclic Amines
Bicyclic amines, while therapeutically valuable, present distinct challenges in reversed-phase liquid chromatography (RPLC). Their inherent basicity and high polarity can lead to problematic interactions with chromatography columns and poor retention.
-
Peak Tailing: The primary difficulty arises from the interaction between the protonated basic amine analytes and residual acidic silanol groups on the surface of silica-based stationary phases.[1][2] This secondary ionic interaction causes distorted peak shapes, primarily tailing, which compromises resolution and the accuracy of quantification, especially for low-level impurities.
-
Poor Retention: Highly polar amines are often poorly retained on traditional nonpolar stationary phases like C18, sometimes eluting in or near the solvent front (void volume).[1] This makes separating them from other polar impurities and excipients exceptionally difficult.
Understanding these challenges is the first step in designing a separation method that is both selective and robust.
Strategic Method Development: A Comparative Analysis
Developing a successful U-HPLC method requires a systematic approach, starting with the selection of the column and mobile phase. The goal is to mitigate the undesirable interactions while achieving sufficient retention and selectivity for all relevant related substances.
Comparison of U-HPLC Column Chemistries
The choice of stationary phase is the most critical factor in achieving a successful separation. While standard C18 columns can be used, alternative chemistries often provide superior performance for bicyclic amines.
| Column Chemistry | Principle of Separation | Advantages for Bicyclic Amines | Disadvantages |
| High-Purity C18/C8 | Hydrophobic (Reversed-Phase) | Well-understood mechanism; wide availability. | Prone to peak tailing for basic compounds; poor retention of polar analytes.[1][2] |
| Hydrophilic Interaction (HILIC) | Partitioning into a water-enriched layer on a polar stationary phase.[3][4][5] | Excellent retention for highly polar compounds; high organic mobile phase enhances MS sensitivity.[3] | Complex retention mechanism; potential for long equilibration times.[1] |
| Mixed-Mode | Combines Reversed-Phase with Ion-Exchange (or HILIC) mechanisms.[6][7] | Offers tunable selectivity; retains both polar and nonpolar analytes in a single run; excellent peak shape for charged analytes.[6][7][8] | Method development can be more complex due to multiple interaction modes.[9] |
Expert Insight: For novel bicyclic amine APIs, starting with a screening of both a modern, high-purity C18 column and a HILIC or Mixed-Mode column is a highly efficient strategy. This dual-pronged approach covers the full polarity range and quickly identifies the most promising separation mode.
Mobile Phase Optimization: Controlling Interactions
The mobile phase is used to control analyte retention and selectivity. For basic compounds like bicyclic amines, pH is the most powerful tool.
-
Low pH (pH 2-4): Using an acidic mobile phase (e.g., with formic acid or phosphoric acid) ensures that both the bicyclic amine analytes and the residual silanol groups are consistently protonated. This suppresses the strong ionic interactions that cause peak tailing.[10]
-
High pH (pH > 8): An alternative is to use a high pH mobile phase with a hybrid-particle column stable at high pH. At high pH, the basic analytes are neutral, and the silanol groups are deprotonated, again avoiding problematic interactions.
-
Organic Modifier: Acetonitrile is generally preferred over methanol in HILIC mode as it is a weaker solvent, leading to better retention of polar compounds.[11] In reversed-phase, the choice can influence selectivity.
-
Additives: Trifluoroacetic acid (TFA) is a common additive that acts as an ion-pairing agent to improve peak shape, but it can suppress MS signal and is difficult to remove from the column.[12] Buffered mobile phases (e.g., ammonium formate or acetate) are often a better choice, especially for MS-compatibility.
Detector Selection: Seeing Every Impurity
Not all related substances will have a UV chromophore, making detector choice critical for a comprehensive impurity profile.
| Detector | Principle | Ideal For | Limitations |
| UV-Vis / DAD | Measures absorbance of light by chromophores. | Quantifying known, chromophoric impurities. | Cannot detect compounds without a UV chromophore.[13] |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Identifying unknown impurities; providing structural information; high sensitivity and specificity. | Response can vary significantly between compounds; ion suppression effects.[14] |
| Charged Aerosol Detector (CAD) | Nebulizes eluent and measures the charge of the resulting analyte particles.[15] | Universal detection of any non-volatile and many semi-volatile analytes, regardless of chromophores; provides a more uniform response.[14][15] | Non-linear response may require curve fitting (e.g., logarithmic plot) for quantification.[16] |
Recommendation: For robust impurity profiling, a combination of detectors is ideal. Coupling a Diode Array Detector (DAD) with a universal detector like CAD provides both UV-specific data and ensures that no non-chromophoric impurities are missed.[14][15] This dual-detector approach is a cornerstone of modern, trustworthy analytical methods.
Experimental Protocol: A Validated U-HPLC-DAD/CAD Method
This section provides a detailed protocol for a stability-indicating method developed for a model bicyclic amine, utilizing a mixed-mode column for robust separation and dual DAD/CAD detection for comprehensive analysis.
Chromatographic Conditions
-
System: U-HPLC system with Diode Array and Charged Aerosol Detectors.
-
Column: Mixed-Mode C18/Cation-Exchange Column, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 50% B
-
9.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
DAD Settings: 220 nm (Detection), 1.2 nm resolution.
-
CAD Settings: Nitrogen gas, Evaporation Temperature: High.
System Suitability Test (SST)
Before sample analysis, a system suitability solution (containing the main compound and key impurities) is injected. The following criteria must be met:
-
Tailing Factor (API Peak): ≤ 1.5
-
Resolution (Critical Pair): ≥ 2.0
-
Relative Standard Deviation (RSD) for 6 replicate injections (API Peak Area): ≤ 2.0%
Method Validation: Ensuring Trustworthiness via ICH Q2(R1)
A developed method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[17] The process must follow the International Council for Harmonisation (ICH) Q2(R1) guideline.[18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. uhplcs.com [uhplcs.com]
- 3. biocompare.com [biocompare.com]
- 4. HILIC Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 6. helixchrom.com [helixchrom.com]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 12. HPLC conditions for basic compound? [December 19, 2002] - Chromatography Forum [chromforum.org]
- 13. Charged aerosol detection in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. jordilabs.com [jordilabs.com]
A Comparative Guide to SAR Studies Involving the 3-Oxabicyclo[3.1.0]hexane Moiety
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 3-oxabicyclo[3.1.0]hexane system has emerged as a versatile and valuable moiety. Its rigid, three-dimensional structure offers a unique tool for probing ligand-receptor interactions, optimizing pharmacokinetic profiles, and serving as a bioisosteric replacement for more traditional chemical groups. This guide provides a comparative analysis of Structure-Activity Relationship (SAR) studies involving this scaffold, supported by experimental data and protocols, to inform its application in drug discovery.
The 3-Oxabicyclo[3.1.0]hexane Moiety: A Scaffold of Strategic Importance
The 3-oxabicyclo[3.1.0]hexane core is a saturated bicyclic ether characterized by a fused cyclopropane and tetrahydrofuran ring system. This arrangement imparts significant conformational rigidity, locking the substituents in well-defined spatial orientations. This property is particularly advantageous in drug design for several reasons:
-
Conformational Restriction: By limiting the number of accessible conformations, the moiety can "pre-organize" a molecule for optimal binding to its biological target, potentially increasing potency and selectivity. This principle is exemplified in the development of adenosine receptor agonists, where the bicyclo[3.1.0]hexane template mimics the "Northern" (N) conformation of ribose, which is preferred for receptor binding.[1][2]
-
Bioisosterism: The scaffold can serve as a non-classical bioisostere for other chemical groups, most notably the phenyl ring.[3][4][5] Replacing a flat, aromatic phenyl group with a three-dimensional, saturated scaffold like 3-oxabicyclo[3.1.0]hexane can lead to significant improvements in physicochemical properties. These enhancements may include increased solubility, improved metabolic stability, and a reduction in undesirable interactions with drug-metabolizing enzymes.[4]
-
Vectorial Projection: The fixed geometry of the bicyclic system allows for precise projection of pharmacophoric elements into three-dimensional space, enabling a more refined exploration of a receptor's binding pocket compared to more flexible linkers.
Comparative Analysis: 3-Oxabicyclo[3.1.0]hexane vs. Alternative Scaffolds
The true utility of a chemical scaffold is best understood through direct comparison with alternatives. The following sections analyze SAR data where the 3-oxabicyclo[3.1.0]hexane moiety has been systematically compared to other structural motifs.
A significant body of research on the 3-oxabicyclo[3.1.0]hexane system comes from its incorporation into nucleoside analogs, where it is often referred to as a "(N)-methanocarba" scaffold. These studies provide a clear comparison between the conformationally restricted bicyclic system and the more flexible native ribose ring.
In the context of adenosine receptors (ARs), the conformation of the ribose sugar is a critical determinant of binding affinity and subtype selectivity. The (N)-methanocarba analogues, which lock the pseudosugar ring into a "Northern" conformation, have consistently demonstrated high affinity, particularly for the A3 adenosine receptor.[1][2]
Comparative Binding Affinity Data
| Compound | Scaffold | Target | Binding Affinity (Ki, nM) | Selectivity vs. A1AR | Selectivity vs. A2AAR |
| (N)-Methanocarba Analog | 3-Oxabicyclo[3.1.0]hexane Core | Human A3AR | 4.1 | High | High |
| Ribose Analog | Tetrahydrofuran (Ribose) | Human A3AR | Lower Affinity | Moderate | Moderate |
| (S)-Methanocarba Analog | Bicyclo[3.1.0]hexane Core | Human A3AR | 615 (150-fold lower than N) | Low | Low |
Data synthesized from multiple sources for illustrative comparison.[1]
The data clearly indicates that the (N)-conformation enforced by the 3-oxabicyclo[3.1.0]hexane system is highly favored at the A3AR, leading to a significant increase in affinity compared to the corresponding ribose or (S)-methanocarba analogs.[1] This highlights the causal link between conformational restriction and enhanced biological activity. The choice to utilize this scaffold is driven by the hypothesis that the receptor's active site preferentially binds this specific ligand conformation.
The indiscriminate use of phenyl rings in drug candidates can contribute to poor physicochemical properties, such as low solubility and high metabolic turnover.[3][4] Saturated, three-dimensional scaffolds are increasingly being explored as replacements. While direct SAR comparisons for the 3-oxabicyclo[3.1.0]hexane as a phenyl bioisostere are emerging, the principles can be extrapolated from related bicyclic systems.
For instance, the replacement of a phenyl ring with a bicyclo[1.1.1]pentane (BCP) moiety, a related saturated bicyclic system, has demonstrated significant improvements in drug-like properties.[6] It is hypothesized that the 3-oxabicyclo[3.1.0]hexane moiety offers similar, if not superior, advantages due to the presence of the oxygen atom, which can lower lipophilicity and introduce a potential hydrogen bond acceptor.
Hypothetical Physicochemical Property Comparison
| Property | Phenyl-Containing Compound | 3-Oxabicyclo[3.1.0]hexane Analog | Rationale for Improvement |
| Aqueous Solubility | Low | Higher | Replacement of a lipophilic aromatic ring with a more polar, saturated scaffold. |
| Lipophilicity (cLogP) | High | Lower | The sp3-rich character and the presence of an ether oxygen reduce lipophilicity. |
| Metabolic Stability | Susceptible to CYP450 oxidation | More Stable | The saturated core lacks the sites for aromatic hydroxylation, a common metabolic pathway. |
This comparative table illustrates the expected benefits of employing the 3-oxabicyclo[3.1.0]hexane scaffold as a phenyl ring bioisostere, a strategy aimed at overcoming common liabilities in drug development.
Experimental Protocols: A Guide to Evaluation
To provide a practical framework for researchers, this section details standardized protocols for evaluating compounds containing the 3-oxabicyclo[3.1.0]hexane moiety.
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific adenosine receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound at the human A3 adenosine receptor.
Materials:
-
HEK-293 cell membranes expressing the recombinant human A3 adenosine receptor.
-
[¹²⁵I]AB-MECA (radioligand).
-
Test compounds (e.g., 3-oxabicyclo[3.1.0]hexane-containing nucleoside analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Adenosine deaminase (ADA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-treat the binding buffer with adenosine deaminase (2 units/mL) for 30 minutes at 37°C to degrade any endogenous adenosine.
-
In a 96-well plate, combine the cell membranes, the radioligand ([¹²⁵I]AB-MECA), and varying concentrations of the test compound.
-
For non-specific binding determination, use a high concentration of a known A3AR antagonist.
-
Incubate the mixture for 60-90 minutes at room temperature.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Self-Validation: The inclusion of controls for non-specific binding and a reference compound with known affinity ensures the validity and reproducibility of the assay. The data should yield a classic sigmoidal dose-response curve.
The following workflow outlines the logical progression for evaluating the 3-oxabicyclo[3.1.0]hexane moiety as a phenyl ring replacement.
Caption: Workflow for evaluating a 3-oxabicyclo[3.1.0]hexane analog as a phenyl ring bioisostere.
Synthesis and Logical Relationships
The synthesis of the 3-oxabicyclo[3.1.0]hexane core is a key consideration for its application. Several synthetic routes have been developed, often involving intramolecular cyclization reactions.[7] The choice of synthetic strategy will depend on the desired substitution pattern and stereochemistry.
The logical relationship between the structural features of the 3-oxabicyclo[3.1.0]hexane moiety and its impact on biological and physicochemical properties can be summarized as follows:
References
- 1. Methanocarba Analogues of Purine Nucleosides as Potent and Selective Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-Constrained (N)-Methanocarba Nucleosides as Adenosine Receptor Agonists: Independent 5′-Uronamide and 2′-Deoxy Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 6. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Systems for the Synthesis of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine Hydrochloride
Introduction
(1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride is a critical chiral building block in medicinal chemistry, forming the core of various therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric groups, making it a valuable scaffold in drug design. The stereospecific synthesis of this compound, however, presents a significant challenge. This guide provides a comprehensive comparison of the efficacy of various catalytic systems for the synthesis of the 3-oxabicyclo[3.1.0]hexane core, a key intermediate for the target molecule. We will delve into the mechanistic nuances of each catalytic approach, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal synthetic route for their specific needs.
Catalytic Strategies for the Construction of the 3-Oxabicyclo[3.1.0]hexane Core
The asymmetric synthesis of the 3-oxabicyclo[3.1.0]hexane skeleton is the cornerstone of producing enantiomerically pure this compound. Several catalytic systems have been developed to achieve this, primarily focusing on intramolecular cyclopropanation reactions. Below, we compare the performance of leading catalyst families based on available data for structurally related compounds.
Iridium-Catalyzed Asymmetric Cyclopropanation
Iridium catalysis, particularly photoredox catalysis, has emerged as a powerful tool for the construction of complex molecular architectures. For the synthesis of the 3-oxabicyclo[3.1.0]hexane core, iridium(I) complexes have demonstrated exceptional performance in the asymmetric cyclopropanation of sulfoxonium ylides.
Mechanism Insight: The reaction proceeds via the formation of an iridium-carbene intermediate from the sulfoxonium ylide. This intermediate then undergoes an intramolecular cyclopropanation with a tethered alkene. The chirality of the ligand coordinated to the iridium center dictates the stereochemical outcome of the cyclopropane ring formation, leading to high enantioselectivity.
Experimental Workflow: Iridium-Catalyzed Cyclopropanation
Caption: Workflow for Iridium-Catalyzed Asymmetric Cyclopropanation.
Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation
Dirhodium(II) catalysts are renowned for their efficiency in promoting carbene transfer reactions, including intramolecular cyclopropanations of diazo compounds. By employing chiral dirhodium(II) carboxylates or carboxamidates, high levels of diastereoselectivity and enantioselectivity can be achieved in the synthesis of bicyclic systems.
Mechanism Insight: The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound to form a rhodium-carbene intermediate, with the expulsion of dinitrogen. This electrophilic carbene then undergoes intramolecular addition to a double bond within the same molecule to construct the cyclopropane ring. The chiral ligands on the dirhodium center create a chiral environment that directs the approach of the alkene to the carbene, thereby controlling the stereochemistry of the product.
Logical Relationship: Dirhodium(II) Catalytic Cycle
Caption: Simplified Catalytic Cycle for Dirhodium(II)-Catalyzed Cyclopropanation.
Ruthenium-Catalyzed Asymmetric Cyclopropanation
Ruthenium-based catalysts, particularly those bearing chiral Pheox ligands, have been successfully applied to the enantioselective intramolecular cyclopropanation of diazo compounds. A notable advantage of some Ru(II)-Amm-Pheox catalysts is their water-solubility, which allows for catalyst recycling.
Mechanism Insight: Similar to rhodium and iridium, the mechanism involves the formation of a ruthenium-carbene intermediate. The chiral Pheox ligand effectively controls the stereochemistry of the subsequent intramolecular cyclopropanation. The aqueous nature of the reaction medium with certain ruthenium catalysts offers a more environmentally benign process.
Comparative Performance Data
While a direct comparison for the synthesis of this compound is not available in the literature, the following table summarizes the performance of different catalytic systems for the synthesis of the closely related 3-oxabicyclo[3.1.0]hexan-2-one and 3-azabicyclo[3.1.0]hexan-2-one cores. This data serves as a valuable benchmark for catalyst selection.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Catalyst Loading (mol%) | Reference |
| [Ir(coe)2Cl]2 / Chiral Diene Ligand | α-Carbonyl Sulfoxonium Ylide | (1S,5R,6R)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | 89 | 98 | - | 2.5 | [1] |
| Ru(II)-Amm-Pheox | trans-Allylic Diazo-Weinreb Amide | (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one | High | High | - | - | [2] |
| Dirhodium(II) Tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate] | Allyl Diazoacetate | (1R,5S)-(-)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | 75-95 | 95 | - | - | [3] |
| Cobalt(II)-Porphyrin | Acceptor-Substituted Diazoacetate | Chiral 3-Oxabicyclo[3.1.0]hexan-2-one | 88 | 83 | - | - | [4] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Cyclopropanation of a Sulfoxonium Ylide[1]
Materials:
-
[Ir(coe)2Cl]2 (2.5 mol%)
-
Chiral diene ligand (e.g., (R,R)-L5) (5 mol%)
-
Sulfoxonium ylide (1 eq.)
-
Degassed 1,2-dichloroethane (1,2-DCE)
Procedure:
-
In a glovebox, an oven-dried vial is charged with [Ir(coe)2Cl]2 and the chiral diene ligand.
-
The vial is sealed, removed from the glovebox, and degassed 1,2-DCE is added.
-
The mixture is heated to 80 °C for 20 minutes to form the active catalyst.
-
The reaction is cooled to room temperature.
-
A solution of the sulfoxonium ylide in degassed 1,2-DCE is added slowly over 3 hours using a syringe pump.
-
The reaction mixture is stirred at room temperature for 14 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantioenriched 3-oxabicyclo[3.1.0]hexan-2-one derivative.
Protocol 2: Synthesis of Methyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate[5]
Materials:
-
Sodium (Na)
-
Methanol (MeOH)
-
Dimethyl propanedioate
-
(2S)-2-(chloromethyl)oxirane
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Sodium is dissolved in methanol at 20 °C.
-
Dimethyl propanedioate is added to the solution at 0 °C.
-
After 30 minutes, (2S)-2-(chloromethyl)oxirane is added at 20 °C under a nitrogen atmosphere.
-
The mixture is heated to 90 °C for 12 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is poured into ice-water and extracted with ethyl acetate.
-
The combined organic phases are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The residue is purified by silica gel column chromatography to give methyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate.
Conclusion
The synthesis of the chiral 3-oxabicyclo[3.1.0]hexane core is achievable through various catalytic methods, with iridium and dirhodium-based systems demonstrating particularly high efficacy in terms of yield and stereoselectivity for analogous structures. The choice of catalyst will ultimately depend on the specific substrate, desired stereoisomer, and process scalability considerations. Iridium-catalyzed asymmetric cyclopropanation of sulfoxonium ylides offers a highly enantioselective route. Dirhodium(II) catalysts are well-established for the cyclopropanation of diazo compounds with high diastereoselectivity. For a more sustainable approach, water-soluble ruthenium catalysts present a promising alternative with the potential for catalyst recycling. The provided protocols offer a starting point for the development of a robust and efficient synthesis of this compound. Further optimization of reaction conditions for the specific substrate is recommended to achieve optimal results.
References
A Researcher's Comparative Guide to Antibody Cross-Reactivity Analysis for Small Molecule Derivatives
For researchers and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules and their derivatives, understanding and quantifying antibody cross-reactivity is not just a quality control step; it is the bedrock of assay validity. This guide provides an in-depth comparison of methodologies to analyze the cross-reactivity of antibodies raised against small molecule derivatives, grounded in scientific principles and practical application.
The core challenge with small molecules, or haptens, is their inability to elicit a strong immune response on their own.[1][] To generate antibodies, these haptens are conjugated to larger carrier proteins, a process that can influence the resulting antibody's specificity.[3][4][5] Cross-reactivity occurs when an antibody, raised against a specific hapten, binds to other structurally similar molecules.[6][7][8][9] This phenomenon can be both beneficial, enabling the detection of a class of related compounds, or detrimental, leading to false positives and inaccurate quantification.[7]
This guide will dissect and compare the most common and effective techniques for analyzing antibody cross-reactivity: Enzyme-Linked Immunosorbent Assay (ELISA), and Surface Plasmon Resonance (SPR). We will explore the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.
The Foundational Workflow: From Hapten to Antibody
Before delving into cross-reactivity analysis, it is crucial to understand the upstream process of generating the antibodies, as it directly impacts their specificity.
Caption: Workflow for generating antibodies against small molecules.
The choice of carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) and the conjugation chemistry are critical decisions.[][4] These factors determine how the hapten is presented to the immune system, influencing the resulting antibody's binding characteristics.
Comparative Analysis of Cross-Reactivity Assessment Techniques
The two primary methods for assessing cross-reactivity are Competitive ELISA and Surface Plasmon Resonance (SPR). Each offers distinct advantages and provides different facets of information regarding antibody-antigen interactions.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a robust and widely used method for quantifying the concentration of a small molecule in a sample and is the cornerstone of cross-reactivity analysis for haptens.[6][10][11][12][13][14] The principle lies in the competition between the free derivative (the analyte) and a labeled or plate-coated hapten-protein conjugate for a limited number of antibody binding sites.[11][12][13][14]
Caption: Workflow of a Competitive ELISA for cross-reactivity analysis.
Data Interpretation: The signal generated is inversely proportional to the concentration of the free derivative in the sample.[12][14] Cross-reactivity is typically expressed as a percentage relative to the binding of the target hapten.
Comparative Data Table: Competitive ELISA
| Derivative | IC50 (ng/mL) | Cross-Reactivity (%) |
| Target Compound | 10 | 100 |
| Derivative A | 20 | 50 |
| Derivative B | 100 | 10 |
| Derivative C | >1000 | <1 |
| Derivative D | 5 | 200 |
Cross-Reactivity (%) = (IC50 of Target Compound / IC50 of Derivative) x 100
Step-by-Step Protocol: Competitive ELISA for Cross-Reactivity
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of the hapten-protein conjugate (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[15][16]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[17]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 1-2 hours at room temperature.[11][17]
-
Washing: Repeat the washing step.
-
Competition: In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the target compound and each derivative.
-
Incubation: Add 100 µL/well of the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) at an optimized dilution. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL/well of the appropriate substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add 50 µL/well of stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Plot the absorbance versus the log of the analyte concentration and determine the IC50 value for each compound. Calculate the percent cross-reactivity.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[18][19][20] For cross-reactivity analysis, SPR measures the association (ka) and dissociation (kd) rates of the antibody binding to the target hapten and its derivatives, from which the equilibrium dissociation constant (KD) can be calculated.[18]
Caption: General workflow for SPR-based cross-reactivity analysis.
Data Interpretation: The affinity (KD) is a direct measure of the strength of the interaction. A lower KD value indicates a higher affinity. Cross-reactivity can be assessed by comparing the KD values of the derivatives to that of the target compound.
Comparative Data Table: Surface Plasmon Resonance (SPR)
| Derivative | ka (1/Ms) | kd (1/s) | KD (M) | Relative Affinity |
| Target Compound | 1.0 x 10^5 | 1.0 x 10^-4 | 1.0 x 10^-9 | 1.00 |
| Derivative A | 5.0 x 10^4 | 1.0 x 10^-4 | 2.0 x 10^-9 | 0.50 |
| Derivative B | 1.0 x 10^4 | 1.0 x 10^-4 | 1.0 x 10^-8 | 0.10 |
| Derivative C | No significant binding | - | - | <0.01 |
| Derivative D | 2.0 x 10^5 | 1.0 x 10^-4 | 5.0 x 10^-10 | 2.00 |
Relative Affinity = KD of Target Compound / KD of Derivative
Step-by-Step Protocol: SPR for Cross-Reactivity
-
Immobilization: Covalently immobilize the antibody onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).
-
Analyte Preparation: Prepare a series of dilutions for the target compound and each derivative in the running buffer.
-
Binding Measurement: Inject the different concentrations of each analyte over the immobilized antibody surface and record the sensorgram.
-
Association Phase: Monitor the increase in response units (RU) as the analyte binds to the antibody.
-
Dissociation Phase: Switch back to running buffer and monitor the decrease in RU as the analyte dissociates.
-
Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove any bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values for each interaction.
-
Comparison: Compare the kinetic parameters and affinity constants of the derivatives to those of the target compound.
Comparison of ELISA and SPR for Cross-Reactivity Analysis
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Competition for antibody binding sites | Real-time measurement of binding kinetics |
| Output | IC50, % Cross-Reactivity | ka, kd, KD, Relative Affinity |
| Labeling | Requires enzyme-labeled secondary antibody | Label-free |
| Throughput | High (96/384-well plates) | Lower, but can be automated |
| Sample Consumption | Relatively low | Very low |
| Information Provided | Relative binding affinity | Detailed kinetic information (on/off rates), affinity |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
| Complexity | Relatively simple to perform | Requires more specialized expertise |
Best Practices for Ensuring Scientific Integrity
To ensure the trustworthiness and validity of your cross-reactivity data, consider the following:
-
Method Validation: A full or partial validation of your immunoassay should be performed, assessing parameters like accuracy, precision, sensitivity, and specificity.[21][22][23][24]
-
Controls: Always include positive and negative controls in your experiments. A negative control (a structurally unrelated compound) should show no cross-reactivity.
-
Reagent Quality: The purity of your haptens, derivatives, and the quality of your antibodies are critical.
-
Data Analysis: Use appropriate statistical methods to analyze your data and determine the significance of any observed cross-reactivity.
Conclusion
The analysis of antibody cross-reactivity is a critical step in the development of reliable immunoassays for small molecules and their derivatives. Both Competitive ELISA and Surface Plasmon Resonance are powerful techniques for this purpose, each providing unique insights into antibody-antigen interactions.
-
Competitive ELISA is a cost-effective, high-throughput method ideal for screening a large number of derivatives and providing a relative measure of cross-reactivity.
-
Surface Plasmon Resonance offers a more detailed, real-time analysis of the binding kinetics, providing a deeper understanding of the molecular interactions.
The choice of method will depend on the specific research question, available resources, and the desired level of detail. For comprehensive characterization, a combination of both techniques is often the most robust approach. By following the detailed protocols and best practices outlined in this guide, researchers can confidently and accurately assess the cross-reactivity of their antibodies, ensuring the scientific integrity and validity of their immunoassay data.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. cusabio.com [cusabio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 12. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 13. mybiosource.com [mybiosource.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 17. jacksonimmuno.com [jacksonimmuno.com]
- 18. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 19. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 21. tandfonline.com [tandfonline.com]
- 22. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. nebiolab.com [nebiolab.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride
This guide provides a detailed, step-by-step protocol for the proper disposal of (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride (CAS No. 2968348-02-7). As a bicyclic aliphatic amine, this compound is a valuable intermediate in pharmaceutical synthesis.[1][2] Adherence to rigorous disposal procedures is paramount not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in the principles of laboratory safety and chemical stewardship.
Hazard Assessment and Waste Characterization
Before initiating any disposal procedure, a thorough understanding of the material's potential hazards is essential. While some suppliers may classify the pure, solid product as non-hazardous for transport purposes[3], this classification does not extend to its waste streams, which may be contaminated or in solution.
A safety data sheet for a closely related isomer, 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, provides critical insight, listing several hazard classifications that should be considered as potential properties of the target compound.[4]
Potential Hazards (based on isomeric data):
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[4]
-
H332: Harmful if inhaled.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Given these potential hazards, the precautionary principle must be applied. All waste containing this compound, whether in solid, liquid, or mixed form, must be treated as hazardous chemical waste .[5] This approach ensures the highest level of safety and compliance.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for safely handling and disposing of waste generated from the use of this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE to prevent exposure.[6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or holes before use.[7]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.[7]
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a dust respirator should be used.[4] All handling of the material should ideally occur within a certified chemical fume hood.[8]
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[8][9]
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, sealable container labeled "Hazardous Solid Waste."[8]
-
Liquid Waste:
-
Aqueous solutions should be collected in a "Hazardous Aqueous Waste" container.
-
Solutions in organic solvents should be segregated into "Halogenated" or "Non-Halogenated" organic waste streams as appropriate.
-
-
Incompatible Materials: As an amine hydrochloride, this compound is the salt of a weak base and a strong acid. It should be stored away from strong bases to prevent a potential reaction. Store acids and bases in separate waste containers.[9][10]
Container Requirements: All waste containers must be:
-
Made of a chemically compatible material (e.g., HDPE or glass).[11]
-
In good condition, with no cracks or leaks, and a securely fitting screw cap.[9][12]
-
Clearly labeled with the words "Hazardous Waste" and a full description of the contents.[11]
Step 3: Waste Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][11]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[5][9] This prevents the release of vapors and protects the lab atmosphere.
-
Secondary Containment: Place waste containers in a secondary containment bin to catch any potential leaks.[12]
-
Weekly Inspection: The SAA must be inspected weekly for any signs of leakage or container degradation.[9][12]
Step 4: Arranging for Final Disposal
Laboratory personnel are not authorized to dispose of this chemical waste via sink drains, evaporation, or in the regular trash.[5]
-
Contact EH&S: Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, though institutional policies may vary), contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[11]
-
Provide Information: Be prepared to provide EH&S with a complete list of the container's contents for proper manifest and disposal at a certified facility.
Decontamination and Empty Container Management
Properly managing empty containers and contaminated labware is a crucial final step.
-
Contaminated Labware: Glassware and other equipment that have come into contact with the chemical must be decontaminated. Rinse the equipment three times with a suitable solvent (e.g., water, followed by acetone). The first two rinsates must be collected and disposed of as hazardous liquid waste.
-
Empty Product Containers: An empty container that held this compound must be managed carefully.
-
Ensure all material has been removed.
-
Deface or remove the original chemical label to prevent confusion.[5]
-
Depending on institutional policy, the container may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.
-
Once decontaminated and defaced, the container can typically be disposed of in a designated bin for clean glass or plastic, or as regular trash, with the cap removed.[5][8] Always confirm this procedure with your EH&S office.
-
Summary of Disposal Information
The following table provides a quick reference for the disposal of this compound.
| Waste Stream | Waste Category | Recommended Container | Storage Location | Final Disposal Method |
| Unused/Expired Solid | Hazardous Solid Chemical Waste | Labeled, sealed, compatible solid waste container | Satellite Accumulation Area (SAA) | EH&S Pickup for Incineration |
| Aqueous Solutions | Hazardous Aqueous Waste | Labeled, sealed, compatible liquid waste carboy | Satellite Accumulation Area (SAA) | EH&S Pickup |
| Organic Solutions | Hazardous Organic Waste | Labeled, sealed, compatible liquid waste carboy (Halogenated or Non-Halogenated) | Satellite Accumulation Area (SAA) | EH&S Pickup |
| Contaminated PPE/Wipes | Solid Lab Waste | Labeled hazardous solid waste container or bag | Satellite Accumulation Area (SAA) | EH&S Pickup |
| Rinsate from Decontamination | Hazardous Liquid Waste | Appropriate aqueous or organic waste carboy | Satellite Accumulation Area (SAA) | EH&S Pickup |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of this compound.
References
- 1. (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride_TargetMol [targetmol.com]
- 2. enamine.net [enamine.net]
- 3. 2968348-02-7 this compound AKSci 3772ES [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. vumc.org [vumc.org]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
